molecular formula C33H40O20 B7819683 Clovin

Clovin

Cat. No.: B7819683
M. Wt: 756.7 g/mol
InChI Key: BFCXCFJUDBNEMU-UHFFFAOYSA-N
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Description

Clovin is a flavonoid compound, provided for research purposes with high purity. It is isolated from natural plant sources such as Melilotus alba and Viola yedoensis . With a molecular formula of C33H40O20 and a molecular weight of 756.66 g/mol, this compound is a solid with a melting point of 195-200 °C . Its complex structure features multiple glycosidic bonds, which may influence its bioavailability and biological activity. Researchers utilize this compound as a standard in phytochemical studies and in the investigation of the properties of flavonoid glycosides . Its natural occurrence makes it a compound of interest for exploring plant metabolism and for screening biological activities in various assay systems. This product is intended for laboratory research use only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40O20/c1-9-19(37)23(41)26(44)31(48-9)47-8-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-15(36)6-12(50-32-27(45)24(42)20(38)10(2)49-32)7-16(18)51-29(30)11-3-4-13(34)14(35)5-11/h3-7,9-10,17,19-21,23-28,31-39,41-46H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCXCFJUDBNEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)C)O)O)O)C6=CC(=C(C=C6)O)O)O)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40O20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

756.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81970-00-5
Record name Clovin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Clovin (CAS 81970-00-5): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clovin (CAS 81970-00-5) is a complex flavonoid glycoside, a class of natural compounds renowned for their diverse biological activities.[1][2][3] As a member of the flavonoid family, this compound is anticipated to possess significant antioxidant, anti-inflammatory, and antimicrobial properties, making it a compound of interest for further investigation in drug discovery and development.[1] This technical guide provides a comprehensive overview of the known properties of this compound, detailed experimental protocols for its study, and insights into its potential mechanisms of action based on the broader understanding of flavonoid pharmacology.

Chemical and Physical Properties

This compound is characterized by a core flavonoid structure glycosidically linked to multiple sugar moieties.[1] This glycosylation enhances its solubility and influences its pharmacokinetic profile.[1] The presence of multiple hydroxyl groups on its benzopyran structure is a key determinant of its potential antioxidant activity.[1][4]

PropertyValueSource(s)
CAS Number 81970-00-5[2][5][6]
Molecular Formula C₃₃H₄₀O₂₀[6][7]
Molecular Weight 756.66 g/mol [6][7]
IUPAC Name 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one[3]
Synonyms 3-[[6-O-(6-Deoxy-α-L-mannopyranosyl)-β-D-galactopyranosyl]oxy]-7-[(6-deoxy-α-L-mannopyranosyl)oxy]-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one[1]
Class Flavonoid Glycoside[1][2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[5]
Natural Sources Viola yedoensis, Coutoubea spicata, Melilotus albus[5][8]

Potential Biological Activities and Mechanisms of Action

While specific experimental data on this compound is limited, its classification as a flavonoid glycoside allows for well-founded postulations regarding its biological activities. Flavonoids are known to modulate various cellular signaling pathways, which are critical in the pathogenesis of numerous diseases.[1][2][5]

Anti-Inflammatory Activity

Flavonoids are recognized for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and MAPK pathways.[2][9] They can inhibit the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[10] It is plausible that this compound exerts similar effects.

Antioxidant Activity

The antioxidant capacity of flavonoids is a well-documented phenomenon.[4][11] They can act as potent free radical scavengers and metal chelators, thereby mitigating oxidative stress, a key factor in cellular damage and aging.[4][9] The numerous hydroxyl groups in this compound's structure suggest a strong potential for antioxidant activity.[1][4]

Antimicrobial Activity

Many flavonoids exhibit broad-spectrum antimicrobial activity against various bacteria and fungi.[11] Their mechanisms of action can include the disruption of microbial membranes and the inhibition of essential microbial enzymes.

Postulated Signaling Pathways

Based on extensive research into flavonoids, this compound may modulate key cellular signaling cascades. The diagrams below illustrate these potential pathways.

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor ? PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTOR mTOR Akt->mTOR activates CellSurvival Cell Survival, Proliferation, and Growth mTOR->CellSurvival

Caption: Postulated modulation of the PI3K/Akt signaling pathway by this compound.

MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound MAPKKK MAPKKK (e.g., ASK1) This compound->MAPKKK inhibits? Stress Cellular Stress (e.g., Oxidative Stress) Stress->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK activates p38 p38 MAPK MAPKK->p38 JNK JNK MAPKK->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis

Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.

Experimental Protocols

The following are detailed protocols for the extraction, purification, and biological evaluation of this compound, adapted from established methodologies for flavonoid glycosides.

Extraction and Purification Workflow

Extraction_Purification_Workflow PlantMaterial Dried Plant Material (e.g., Viola yedoensis) Maceration Maceration with 70% Aqueous Methanol (B129727) PlantMaterial->Maceration Filtration Filtration Maceration->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract ColumnChromatography Column Chromatography (e.g., Diaion HP20, Sephadex LH-20) CrudeExtract->ColumnChromatography Fractionation Fraction Collection ColumnChromatography->Fractionation HPLC Preparative HPLC Fractionation->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: General workflow for the extraction and purification of this compound.

Extraction of this compound from Plant Material

Objective: To extract crude flavonoid glycosides, including this compound, from a plant source.

Materials:

  • Dried and powdered plant material (e.g., Viola yedoensis)

  • 70% (v/v) aqueous methanol

  • Large beaker

  • Stirring apparatus

  • Filter paper (Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Macerate 100 g of the powdered plant material in 1 L of 70% aqueous methanol at room temperature with continuous stirring for 24 hours.

  • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

  • Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

Purification by Column Chromatography

Objective: To separate this compound from other compounds in the crude extract.

Materials:

  • Crude extract

  • Diaion HP-20 resin

  • Sephadex LH-20 resin

  • Glass columns

  • Elution solvents (e.g., gradients of methanol in water)

  • Fraction collector

  • Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

  • Dissolve the crude extract in a minimal amount of water and apply it to a Diaion HP-20 column equilibrated with water.

  • Wash the column with water to remove highly polar compounds.

  • Elute the column with a stepwise gradient of methanol in water (e.g., 20%, 40%, 60%, 80%, 100% methanol).

  • Collect fractions and monitor by TLC to identify fractions containing flavonoid glycosides.

  • Pool the flavonoid-rich fractions, concentrate, and apply to a Sephadex LH-20 column, eluting with methanol to further separate the compounds.

  • Collect and monitor fractions by TLC. Fractions containing a compound with an Rf value corresponding to a this compound standard (if available) are pooled.

High-Performance Liquid Chromatography (HPLC) Analysis and Purification

Objective: To quantify and obtain highly pure this compound.

Materials:

  • Partially purified this compound fractions

  • HPLC system with a preparative or analytical C18 column

  • Mobile phase: Acetonitrile (A) and water with 0.1% formic acid (B)

  • UV detector

Procedure (Analytical):

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution, for instance: 0-5 min, 10% A; 5-25 min, 10-40% A; 25-30 min, 40-10% A.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm and 350 nm.

  • Inject the sample and compare the retention time with a pure standard of this compound if available.

Procedure (Preparative):

  • Scale up the analytical method to a preparative C18 column.

  • Inject the concentrated, partially purified fractions.

  • Collect the peak corresponding to this compound.

  • Remove the solvent under reduced pressure to yield pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Objective: To confirm the chemical structure of the isolated this compound.

Materials:

  • Pure this compound sample

  • Deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄)

  • NMR spectrometer

Procedure:

  • Dissolve a few milligrams of the pure this compound in the appropriate deuterated solvent.

  • Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra.

  • Analyze the spectral data to assign all proton and carbon signals and confirm the structure of this compound, including the glycosidic linkages.

In Vitro Antioxidant Activity Assays

a) DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging capacity of this compound.

Materials:

  • This compound stock solution (in DMSO or methanol)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound and ascorbic acid in methanol.

  • Add 100 µL of each dilution to a 96-well plate.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

b) ABTS Radical Scavenging Assay

Objective: To further assess the antioxidant capacity of this compound.

Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution (7 mM)

  • Potassium persulfate solution (2.45 mM)

  • Phosphate buffered saline (PBS), pH 7.4

  • Trolox (positive control)

Procedure:

  • Prepare the ABTS radical cation (ABTS•⁺) solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of this compound or Trolox to 190 µL of the diluted ABTS•⁺ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

In Vitro Anti-Inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • LPS from E. coli

  • Griess Reagent

  • Nitrite (B80452) standard solution

  • MTT assay kit for cell viability

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various non-toxic concentrations of this compound (determined by a prior MTT assay) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent A and incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

  • Measure the absorbance at 540 nm.

  • Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.

  • A decrease in nitrite concentration in the presence of this compound indicates an inhibitory effect on NO production.

Conclusion

This compound (CAS 81970-00-5) is a flavonoid glycoside with significant potential for therapeutic applications, predicated on the well-established biological activities of its chemical class. While direct experimental evidence for this compound's efficacy is still emerging, this guide provides a robust framework for its investigation. The detailed protocols for extraction, purification, and bioactivity assessment offer a starting point for researchers to explore the pharmacological properties of this promising natural product. Further studies are warranted to elucidate the specific mechanisms of action of this compound and to validate its potential as a lead compound in drug development.

References

An In-depth Technical Guide on the Natural Sources of the Flavonoid Clovin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The flavonoid Clovin is a sparsely documented compound in scientific literature. While several natural sources have been identified, comprehensive quantitative data and detailed, reproducible experimental protocols for its extraction and analysis are limited. This guide summarizes the currently available information and provides general methodologies that can be adapted for the study of this compound. Further research is required to fully characterize its natural distribution and develop standardized analytical procedures.

Introduction to this compound

This compound (CAS No. 81970-00-5) is a flavonoid belonging to the flavonol glycoside subclass. Its chemical formula is C₃₃H₄₀O₂₀, and its structure is characterized by a quercetin (B1663063) aglycone with a complex glycosidic substitution. Specifically, its IUPAC name is 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one. As a flavonoid, this compound is presumed to possess antioxidant and other biological activities of interest to the pharmaceutical and nutraceutical industries.

Identified Natural Sources of this compound

To date, a limited number of plant species have been reported to contain this compound. These are summarized in Table 1. It is important to note that for most of these sources, the presence of this compound has been reported in qualitative phytochemical screenings, with a notable lack of quantitative analysis.

Plant SpeciesFamilyCommon NameReported Plant Part(s)
Manihot esculenta CrantzEuphorbiaceaeCassava, YucaLeaves[1][2][3][4]
Coutoubea spicata Aubl.GentianaceaeAerial parts[5]
Melilotus alba Medik.FabaceaeWhite Sweet CloverWhole plant[6]
Viola yedoensis MakinoViolaceaeWhole plant[5]
Aconitum anthora L.RanunculaceaeYellow MonkshoodWhole plant

Table 1: Reported Natural Sources of the Flavonoid this compound

Quantitative Data on this compound Content

Quantitative data for this compound is exceptionally scarce. The only available data comes from a study on the flavonoid composition of cassava leaves (Manihot esculenta).

Plant SourcePlant PartExtraction MethodAnalytical MethodTotal Flavonoid Content of Extract (mg/100g)Rutin Content of Extract (mg/100g)Relative Amount of this compound in Total Flavonoids (%)
Manihot esculenta CrantzLeaves50% ethanol (B145695) at 50°C for 4hHPLC/FTICR-MS877.76220.96[1][2][3][4]

Table 2: Quantitative Data for this compound in Manihot esculenta Leaf Extract

Note: The absolute concentration of this compound in the extract can be estimated from the provided data, but it is important to recognize that this value is specific to the extraction method used in this particular study.

For Coutoubea spicata, Melilotus alba, Viola yedoensis, and Aconitum anthora, no specific quantitative data for this compound has been found in the reviewed literature.

Experimental Protocols

4.1. General Protocol for Extraction and Quantification of Flavonol Glycosides

This protocol provides a general framework. Optimization of each step is crucial for achieving satisfactory results with a specific plant matrix.

4.1.1. Extraction

  • Sample Preparation: Air-dry or freeze-dry the plant material (e.g., leaves, aerial parts) to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

  • Solvent Extraction:

    • Accurately weigh approximately 10 g of the powdered plant material.

    • Perform exhaustive extraction using a Soxhlet apparatus with a suitable solvent. A common starting point for flavonoid glycosides is 80% methanol (B129727) or ethanol.

    • Alternatively, use maceration or ultrasonication-assisted extraction. For maceration, soak the plant material in the solvent (1:10 w/v) for 24-48 hours with occasional shaking. For ultrasonication, sonicate the mixture for 30-60 minutes.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

4.1.2. Isolation and Purification (for obtaining pure this compound)

  • Liquid-Liquid Partitioning:

    • Dissolve the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. Flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Column Chromatography:

    • Subject the enriched fraction to column chromatography on silica (B1680970) gel or a polymeric adsorbent resin (e.g., Diaion HP-20).

    • Elute the column with a gradient of solvents, for example, from chloroform to methanol for silica gel, or from water to methanol for a polymeric resin.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable mobile phase (e.g., ethyl acetate:formic acid:water, 8:1:1 v/v/v) and visualizing under UV light (254 nm and 365 nm) after spraying with a suitable reagent (e.g., natural product-polyethylene glycol reagent).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Further purify the fractions containing this compound using preparative HPLC with a C18 column and a mobile phase gradient of acetonitrile (B52724) and water (often with a small amount of acid, e.g., 0.1% formic acid).

4.1.3. Quantification by HPLC

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used. A common mobile phase consists of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile). The gradient program should be optimized to achieve good separation of this compound from other components.

  • Standard Preparation: A certified reference standard of this compound is required for accurate quantification. Prepare a stock solution of the standard in methanol and dilute to create a series of calibration standards.

  • Sample Preparation: Dissolve a known amount of the plant extract in the mobile phase or methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

  • Analysis: Inject the standards and samples. Monitor the elution at a wavelength where this compound shows maximum absorbance (to be determined by UV-Vis spectroscopy of the pure compound).

  • Quantification: Construct a calibration curve by plotting the peak area of the standard against its concentration. Use the regression equation to calculate the concentration of this compound in the sample.

Biosynthesis of this compound

A specific biosynthetic pathway for this compound has not been elucidated in the literature. However, as a flavonol glycoside, its biosynthesis is expected to follow the general phenylpropanoid and flavonoid biosynthetic pathways, followed by glycosylation steps.

5.1. General Flavonol Glycoside Biosynthetic Pathway

The pathway begins with the amino acid phenylalanine and proceeds through a series of enzymatic reactions to produce the flavonol aglycone, which is then modified by glycosyltransferases to form the final glycoside.

Flavonol_Glycoside_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_glycosylation Glycosylation Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Chalcone CHS Flavanone Naringenin (a flavanone) Chalcone->Flavanone CHI Dihydroflavonol Dihydrokaempferol (a dihydroflavonol) Flavanone->Dihydroflavonol F3H Flavonol_aglycone Kaempferol (a flavonol aglycone) Dihydroflavonol->Flavonol_aglycone FLS Quercetin_aglycone Quercetin (a flavonol aglycone) Dihydroflavonol->Quercetin_aglycone F3'H, FLS Quercetin_glycoside Quercetin Glycosides Quercetin_aglycone->Quercetin_glycoside UGTs This compound This compound Quercetin_glycoside->this compound Specific UGTs (hypothetical) Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Chalcone UDP_sugars UDP-Sugars UDP_sugars->Quercetin_glycoside UDP_sugars->this compound PAL PAL C4H C4H 4 4 CL CL CHS CHS CHI CHI F3H F3H FLS FLS F3_prime_H F3'H UGTs UGTs

Caption: General biosynthetic pathway of flavonol glycosides, including the hypothetical final steps for this compound synthesis.

The formation of this compound from the quercetin aglycone would involve a series of glycosylation steps catalyzed by specific UDP-glycosyltransferases (UGTs). The exact sequence of these reactions and the specific UGTs involved in attaching the rhamnose and galactose moieties in the correct linkages to form the unique glycosidic structure of this compound are currently unknown and represent a key area for future research.

Experimental Workflow for Identification and Quantification of this compound

The following diagram illustrates a logical workflow for the investigation of this compound in a plant sample.

Experimental_Workflow Start Plant Material (e.g., Manihot esculenta leaves) Preprocessing Drying and Grinding Start->Preprocessing Extraction Solvent Extraction (e.g., 80% Methanol) Preprocessing->Extraction Filtration Filtration and Concentration Extraction->Filtration Crude_Extract Crude Extract Filtration->Crude_Extract Qualitative Qualitative Analysis (TLC, HPLC-MS) Crude_Extract->Qualitative Quantitative Quantitative Analysis (HPLC-UV/PDA) Crude_Extract->Quantitative Isolation Isolation and Purification (Column Chromatography, Prep-HPLC) Crude_Extract->Isolation Pure_this compound Pure this compound Isolation->Pure_this compound Structure_Elucidation Structure Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation

Caption: A typical experimental workflow for the phytochemical analysis of this compound from a plant source.

Conclusion and Future Perspectives

This compound is a flavonoid with a limited but identified presence in the plant kingdom. The lack of comprehensive quantitative data and detailed, standardized experimental protocols for its analysis presents a significant challenge for its further study and potential development. Future research should focus on:

  • Quantitative Screening: A systematic, quantitative screening of the known and other potential plant sources to identify high-yielding sources of this compound.

  • Method Development and Validation: The development and validation of robust and reproducible analytical methods (e.g., HPLC, UPLC-MS/MS) for the accurate quantification of this compound in various plant matrices.

  • Protocol Optimization: Detailed optimization of extraction and isolation protocols to maximize the yield and purity of this compound.

  • Biosynthetic Pathway Elucidation: Identification and characterization of the specific glycosyltransferases involved in the biosynthesis of this compound to enable potential biotechnological production approaches.

  • Biological Activity Studies: In-depth investigation of the pharmacological and biological activities of pure this compound to assess its potential for drug development and other applications.

Addressing these research gaps will be crucial for unlocking the full potential of this compound as a valuable natural product.

References

An In-depth Technical Guide to the Biosynthesis of Convolvine in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: The request specified the biosynthesis of "Clovin." Comprehensive searches did not yield information on a plant-derived compound with this name. However, the search results provided substantial information on "Convolvine," a tropane (B1204802) alkaloid found in plants of the genus Convolvulus. It is highly probable that "this compound" was a typographical error for "Convolvine." This technical guide therefore details the biosynthetic pathway of Convolvine.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Convolvine is a tropane alkaloid found in various species of the Convolvulus genus, plants used for centuries in traditional medicine.[1][2] Like other tropane alkaloids, such as hyoscyamine (B1674123) and scopolamine, Convolvine possesses pharmacological properties of interest to the pharmaceutical industry.[1] Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production in native plants or developing heterologous production systems. This guide provides a comprehensive overview of the known and putative biosynthetic pathway of Convolvine, details key enzymes and intermediates, summarizes available quantitative data, and provides detailed experimental protocols for pathway elucidation. The biosynthesis of Convolvine is a complex process involving the convergence of two distinct pathways: the well-characterized formation of its tropine (B42219) backbone from L-ornithine and a putative pathway for the synthesis of its veratric acid moiety, likely originating from the phenylpropanoid pathway.

The Core Biosynthetic Pathway

The formation of Convolvine is not a linear pathway but rather the result of a final esterification step between two separately synthesized precursors: the tropane alcohol, tropine, and veratric acid.[3]

  • Tropine Backbone Biosynthesis: This pathway begins with the amino acid L-ornithine and proceeds through several enzymatic steps to form the characteristic bicyclic tropane ring structure (8-methyl-8-azabicyclo[3.2.1]octane).[4][5] This process primarily occurs in the roots of the plant.[4]

  • Veratric Acid Moiety Biosynthesis (Putative): The synthesis of veratric acid (3,4-dimethoxybenzoic acid) is proposed to proceed via the general phenylpropanoid pathway, starting from the amino acid L-phenylalanine.[6]

  • Esterification: The final step involves the condensation of tropine and an activated form of veratric acid, catalyzed by a yet-to-be-identified acyltransferase, to form Convolvine.

Detailed Biosynthetic Pathways

Part 1: Biosynthesis of the Tropine Backbone

The synthesis of tropine is a well-studied branch of the tropane alkaloid pathway.

  • Formation of Putrescine: The pathway is initiated by the decarboxylation of the amino acid L-ornithine to yield putrescine, a reaction catalyzed by ornithine decarboxylase (ODC) .[5][7] In some plants, putrescine can also be synthesized from L-arginine via the arginine decarboxylase (ADC) pathway.[7][8] However, feeding assays with enzyme inhibitors suggest that in tropane alkaloid-producing plants, the ODC pathway is the major contributor.[9]

  • N-methylation of Putrescine: Putrescine is then methylated by putrescine N-methyltransferase (PMT) , which uses S-adenosyl-L-methionine (SAM) as the methyl donor to produce N-methylputrescine. This is a key committed step directing the flow of metabolites towards tropane alkaloid biosynthesis.[4]

  • Oxidative Deamination and Cyclization: N-methylputrescine undergoes oxidative deamination by a copper-containing enzyme, N-methylputrescine oxidase (MPO) , to form 4-methylaminobutanal.[4][5] This intermediate is unstable and spontaneously cyclizes via an intramolecular Schiff base formation to yield the N-methyl-Δ¹-pyrrolinium cation.[4]

  • Formation of Tropinone (B130398): The conversion of the N-methyl-Δ¹-pyrrolinium cation to tropinone, the first intermediate with the core tropane ring, is a complex process. It involves the condensation with two malonyl-CoA-derived acetate (B1210297) units.[10] This reaction is catalyzed by an atypical pyrrolidine ketide synthase (PYKS) and a cytochrome P450, tropinone synthase (CYP82M3) .[5][10]

  • Reduction to Tropine: Tropinone stands at a crucial branch point. It can be reduced by two stereospecific reductases. Tropinone reductase I (TR-I) catalyzes the stereospecific reduction of the C3-keto group of tropinone to the 3α-hydroxyl group of tropine, which is the precursor for Convolvine.[4][5] (Tropinone reductase II, TR-II, produces the 3β-epimer, pseudotropine, which leads to other alkaloids).[5]

Tropine Biosynthesis Pathway Ornithine L-Ornithine Putrescine Putrescine Ornithine->Putrescine Ornithine Decarboxylase (ODC) N_Methylputrescine N-Methylputrescine Putrescine->N_Methylputrescine Putrescine N-Methyltransferase (PMT) Aldehyde 4-Methylaminobutanal N_Methylputrescine->Aldehyde N-Methylputrescine Oxidase (MPO) Cation N-Methyl-Δ¹-pyrrolinium cation Aldehyde->Cation Spontaneous Cyclization Tropinone Tropinone Cation->Tropinone PYKS & CYP82M3 (+ 2x Malonyl-CoA) Tropine Tropine Tropinone->Tropine Tropinone Reductase I (TR-I)

Caption: Biosynthesis pathway of the Tropine backbone from L-Ornithine.
Part 2: Putative Biosynthesis of Veratric Acid

The biosynthesis of veratric acid (3,4-dimethoxybenzoic acid) in Convolvulus is not fully elucidated but is proposed to occur via the phenylpropanoid pathway, a common route for synthesizing benzoic acids in plants.

  • Formation of Cinnamic Acid: The pathway starts with L-phenylalanine, which is converted to trans-cinnamic acid by phenylalanine ammonia-lyase (PAL) .

  • Hydroxylation Steps: Cinnamic acid is sequentially hydroxylated to form p-coumaric acid and then caffeic acid, catalyzed by hydroxylases such as cinnamate 4-hydroxylase (C4H) and p-coumarate 3-hydroxylase (C3H) .

  • Methylation Steps: The hydroxyl groups of caffeic acid are methylated. Caffeate O-methyltransferase (COMT) methylates the 3-hydroxyl group to produce ferulic acid. A subsequent methylation at the 4-position, potentially by another O-methyltransferase, would yield 3,4-dimethoxycinnamic acid.

  • Chain Shortening: The three-carbon side chain of the cinnamic acid derivative is shortened by one carbon to form the benzoic acid structure. This can occur through either a β-oxidative or a non-β-oxidative pathway, ultimately yielding veratric acid.

Veratric Acid Putative Biosynthesis Phe L-Phenylalanine Cin Cinnamic Acid Phe->Cin PAL Cou p-Coumaric Acid Cin->Cou C4H Caf Caffeic Acid Cou->Caf C3H Fer Ferulic Acid Caf->Fer COMT DiCin 3,4-Dimethoxycinnamic Acid Fer->DiCin O-Methyltransferase Ver Veratric Acid DiCin->Ver Chain Shortening (β- or non-β-oxidative)

Caption: Putative biosynthesis pathway of Veratric Acid from L-Phenylalanine.
Part 3: Final Esterification to Convolvine

The final step is the esterification of the tropine alcohol with veratric acid. In plant secondary metabolism, acid moieties are typically activated as Coenzyme A (CoA) thioesters before being transferred to an alcohol. Therefore, it is hypothesized that veratric acid is first converted to veratroyl-CoA, which then serves as the acyl donor in a reaction catalyzed by an uncharacterized acyltransferase to form Convolvine.

Quantitative Data

Quantitative data on the specific enzymes in the Convolvine pathway are limited. However, studies on orthologous enzymes from other tropane alkaloid-producing plants provide valuable insights.

EnzymePlant SourceSubstrateK_mV_maxk_catOptimal pHOptimal Temp.Citation
Ornithine Decarboxylase (ODC) Atropa belladonnaL-Ornithine0.12 ± 0.02 mM1.13 ± 0.05 µmol/min/mg1.02 s⁻¹8.030°C[9]
Ornithine Decarboxylase (ODC) Various SpeciesL-OrnithineN/A1.1–3.6 nmol/h/g FWN/AN/AN/A[11][12]
Arginine Decarboxylase (ADC) Various SpeciesL-ArginineN/A1–1600 nmol/h/g FWN/AN/AN/A[11][12]
ODCs (AlODC, DsODC, AbODC, HnODC) SolanaceaeL-LysineN/A<1% of ODC activityN/A7.5N/A[7]

*Activity measured in crude or semi-crude extracts, expressed per gram fresh weight (FW).

Experimental Protocols

Elucidating the Convolvine biosynthetic pathway requires a combination of biochemical, analytical, and molecular biology techniques.

Protocol 1: Ornithine Decarboxylase (ODC) Activity Assay

This protocol measures ODC activity by quantifying the release of ¹⁴CO₂ from L-[1-¹⁴C]-ornithine.[8][13]

Methodology:

  • Protein Extraction:

    • Homogenize 100-200 mg of fresh plant root tissue in 1 mL of ice-cold extraction buffer (e.g., 100 mM Tris-HCl pH 8.0, 1 mM DTT, 1 mM pyridoxal-5'-phosphate (PLP), 1 mM EDTA).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant (crude enzyme extract) and determine the protein concentration using a Bradford assay.

  • Enzyme Reaction:

    • Prepare reaction vials (e.g., 20 mL scintillation vials) with a small center well insert containing a piece of filter paper.

    • To the vial, add 50-100 µL of crude enzyme extract to the reaction buffer (final volume 500 µL) containing Tris-HCl (pH 8.0), DTT, and PLP.

    • Initiate the reaction by adding L-[1-¹⁴C]-ornithine (specific activity ~50 mCi/mmol) to a final concentration of 0.5-1.0 mM.

    • Immediately seal the vial with a rubber septum.

    • Incubate at 30°C for 60 minutes in a shaking water bath.

  • Stopping and Trapping:

    • Inject 200 µL of a trapping agent (e.g., hyamine hydroxide (B78521) or 2 M NaOH) onto the filter paper in the center well.

    • Inject 500 µL of 10% (w/v) trichloroacetic acid (TCA) into the main reaction mixture to stop the reaction and facilitate the release of dissolved ¹⁴CO₂.

    • Incubate for an additional 60 minutes to ensure complete trapping of the ¹⁴CO₂.

  • Quantification:

    • Carefully remove the center well and place it into a new scintillation vial containing 5 mL of scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.

    • Calculate enzyme activity based on the specific activity of the labeled substrate and the amount of protein used.

ODC Assay Workflow cluster_prep Sample Preparation cluster_rxn Enzyme Reaction cluster_quant Quantification p1 Homogenize Root Tissue in Extraction Buffer p2 Centrifuge & Collect Supernatant p1->p2 p3 Quantify Protein (Bradford Assay) p2->p3 r1 Combine Extract with Reaction Buffer p3->r1 r2 Add L-[1-¹⁴C]-ornithine r1->r2 r3 Incubate at 30°C r2->r3 q1 Stop Reaction (TCA) & Trap ¹⁴CO₂ r3->q1 q2 Measure Radioactivity (Scintillation Counting) q1->q2 q3 Calculate Activity q2->q3

Caption: Experimental workflow for the Ornithine Decarboxylase (ODC) activity assay.
Protocol 2: Extraction and HPLC Analysis of Convolvine

This protocol describes a general method for the extraction and quantification of tropane alkaloids from plant material using High-Performance Liquid Chromatography (HPLC).[4][14][15]

Methodology:

  • Sample Preparation and Extraction:

    • Lyophilize (freeze-dry) fresh plant material (e.g., roots, leaves) and grind to a fine powder.

    • Weigh 50-100 mg of dried powder into a microcentrifuge tube.

    • Add 1 mL of extraction solvent (e.g., methanol (B129727) or acetonitrile (B52724) with 0.1% formic acid).

    • Vortex vigorously for 1 minute, then sonicate for 15 minutes.

    • Centrifuge at 14,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC-UV/MS Conditions:

    • Instrument: HPLC system coupled with a UV or Mass Spectrometry (MS) detector.

    • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is typically used for separating multiple alkaloids.

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

    • Gradient Program: Start with 5-10% B, ramp to 95% B over 20-30 minutes, hold, and then return to initial conditions for equilibration.

    • Flow Rate: 0.8 - 1.0 mL/min.

    • Column Temperature: 25-30°C.

    • Injection Volume: 5-10 µL.

    • Detection:

      • UV: Monitor at ~204 nm for the tropane ester linkage.[14]

      • MS (ESI+): Use Selected Ion Monitoring (SIM) for the [M+H]⁺ of Convolvine or Multiple Reaction Monitoring (MRM) for higher specificity if a standard is available.

  • Quantification:

    • Prepare a calibration curve using an authentic standard of Convolvine at several concentrations.

    • Integrate the peak area corresponding to Convolvine in the sample chromatogram.

    • Calculate the concentration in the sample by comparing its peak area to the calibration curve.

HPLC Workflow s1 Grind Lyophilized Plant Tissue s2 Extract with Solvent (Vortex & Sonicate) s1->s2 s3 Centrifuge to Pellet Debris s2->s3 s4 Filter Supernatant (0.22 µm) s3->s4 s5 Inject onto HPLC-UV/MS System s4->s5 s6 Separate on C18 Column (Gradient Elution) s5->s6 s7 Detect & Quantify (vs. Standard Curve) s6->s7

References

Clozapine: An In-depth Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clozapine (B1669256) stands as a unique antipsychotic agent, often demonstrating superior efficacy in treatment-resistant schizophrenia. Its complex pharmacological profile, distinct from typical neuroleptics, has been a subject of extensive research. This document provides a comprehensive overview of the current understanding of Clozapine's mechanism of action, focusing on its multi-receptor interactions and the resultant downstream signaling cascades. We present a synthesis of key quantitative data, detailed hypothetical experimental protocols for investigating its effects, and visual representations of the core signaling pathways implicated in its therapeutic effects.

Introduction

Clozapine is an atypical antipsychotic medication that exhibits efficacy in patients with schizophrenia who do not respond to other antipsychotic drugs.[1][2] Unlike typical antipsychotics that primarily act as dopamine (B1211576) D2 receptor antagonists, clozapine's therapeutic advantage is attributed to its complex and broad interaction with a multitude of neurotransmitter receptors.[1][2] This guide delves into the intricate molecular mechanisms that are thought to underpin its unique clinical profile.

Multi-Receptor Binding Profile

Clozapine's mechanism of action is not attributed to a single receptor but rather to its unique affinity for a wide range of receptors.[1] It possesses a high affinity for several serotonin (B10506) (5-HT), dopamine, muscarinic, and adrenergic receptors, while exhibiting a comparatively weak affinity for the dopamine D2 receptor, which is the primary target of typical antipsychotics.[1] This multi-receptorial action is believed to contribute to its broad spectrum of effects, including its antipsychotic properties and a lower propensity to cause extrapyramidal side effects.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki, nM) of clozapine for various key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

Receptor TargetBinding Affinity (Ki, nM)Reference
Serotonin (5-HT)2A< 10[1]
Serotonin (5-HT)2C< 10[1]
Serotonin (5-HT)6< 10[1]
Serotonin (5-HT)7< 10[1]
Dopamine D4< 10[1]
Muscarinic M1< 10[1]
Alpha 1-Adrenergic< 10[1]
Dopamine D2Weak Affinity[1]
Muscarinic M4Partial Agonist[2]

Key Signaling Pathways in Clozapine's Mechanism of Action

Several signaling pathways are modulated by clozapine's interaction with its target receptors. The most prominent and well-researched pathways are detailed below.

Serotonin 5-HT2A and Dopamine D2 Receptor Antagonism

A leading hypothesis for clozapine's atypical antipsychotic action is its potent antagonism of the serotonin 5-HT2A receptor, coupled with its weak antagonism of the dopamine D2 receptor.[1] This dual action is thought to be crucial for its efficacy and reduced motor side effects.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Release Dopamine Release D2 D2 Receptor Dopamine Release->D2 Serotonin Release Serotonin Release HT2A 5-HT2A Receptor Serotonin Release->HT2A Downstream Signaling Downstream Signaling D2->Downstream Signaling Modulates HT2A->Dopamine Release Inhibits Clozapine Clozapine Clozapine->D2 Weakly Antagonizes Clozapine->HT2A Antagonizes

Caption: 5-HT2A and D2 Receptor Interaction.

Muscarinic Acetylcholine (B1216132) Receptor Agonism

Recent evidence suggests that clozapine's unique therapeutic effects may be attributed to its partial agonism at muscarinic acetylcholine receptors, particularly the M4 subtype.[2] This is a departure from earlier theories that focused solely on its antagonistic properties. Agonism at M4 receptors is believed to contribute to its antipsychotic effects.[2]

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Acetylcholine Release Acetylcholine Release M4 M4 Receptor Acetylcholine Release->M4 G-protein Signaling G-protein Signaling M4->G-protein Signaling Activates Cellular Response Cellular Response G-protein Signaling->Cellular Response Modulates Clozapine Clozapine Clozapine->M4 Partial Agonist

Caption: Muscarinic M4 Receptor Agonism.

Experimental Protocols

The following are hypothetical, yet detailed, experimental protocols designed to investigate the key mechanistic aspects of clozapine.

In Vitro Receptor Binding Assay

Objective: To determine the binding affinity of clozapine and its analogs for a panel of neurotransmitter receptors.

Methodology:

  • Membrane Preparation: Homogenize brain tissue (e.g., rat striatum for dopamine receptors, cortex for serotonin receptors) in ice-cold buffer. Centrifuge the homogenate at low speed to remove debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Radioligand Binding: Incubate the prepared cell membranes with a specific radioligand for the receptor of interest (e.g., [³H]spiperone for D2 receptors, [³H]ketanserin for 5-HT2A receptors) and varying concentrations of clozapine.

  • Separation and Detection: Separate the bound from free radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of clozapine that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Membrane Prep Membrane Preparation Radioligand Binding Radioligand Binding Assay Membrane Prep->Radioligand Binding Filtration Rapid Filtration Radioligand Binding->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data Analysis Data Analysis (IC50, Ki) Scintillation->Data Analysis

Caption: Receptor Binding Assay Workflow.

In Vivo Microdialysis for Neurotransmitter Release

Objective: To measure the effect of clozapine on extracellular levels of dopamine and serotonin in specific brain regions of freely moving animals.

Methodology:

  • Surgical Implantation: Anesthetize a rat and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).

  • Perfusion and Sampling: After a recovery period, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate. Collect dialysate samples at regular intervals before and after systemic administration of clozapine.

  • Neurotransmitter Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the neurotransmitter levels as a percentage of the baseline pre-drug levels and compare the effects of clozapine across different doses and brain regions.

Conclusion

The mechanism of action of clozapine is multifaceted, involving a complex interplay of interactions with multiple neurotransmitter receptor systems. Its unique profile of potent 5-HT2A antagonism, weak D2 antagonism, and partial M4 agonism likely underlies its superior efficacy in treatment-resistant schizophrenia. Further research into these intricate signaling pathways will be crucial for the development of novel antipsychotics with improved efficacy and tolerability.

References

Core Tenets of Clozapine's Therapeutic Action

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding in the query, as "Clovin" does not correspond to a known therapeutic agent in widespread scientific literature. The search results predominantly point towards "Clozapine," a well-established atypical antipsychotic medication, and "Clovis Oncology," a biopharmaceutical company. Given the context of the request for a technical guide on therapeutic targets, this document will proceed under the assumption that the intended topic is Clozapine (B1669256) .

This guide provides a comprehensive overview of the potential therapeutic targets of Clozapine, designed for researchers, scientists, and drug development professionals. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Clozapine is an atypical antipsychotic medication primarily used in the management of treatment-resistant schizophrenia.[1][2][3][4] Its clinical efficacy is attributed to its complex and multifaceted pharmacological profile, involving interactions with a wide range of neurotransmitter receptors.[1][2] Unlike typical antipsychotics, Clozapine exhibits a lower affinity for dopamine (B1211576) D2 receptors and a higher affinity for various other receptors, which is believed to contribute to its unique therapeutic effects and reduced extrapyramidal side effects.[1][2]

Quantitative Analysis of Receptor Binding Affinities

The therapeutic and side-effect profile of Clozapine is directly related to its binding affinity for various receptors. The following table summarizes key quantitative data (Ki and IC50 values) from in vitro studies, providing a comparative view of Clozapine's potency at its primary targets. Lower Ki and IC50 values indicate higher binding affinity and potency, respectively.

Target ReceptorLigandKi (nM)IC50 (nM)SpeciesAssay TypeReference
Serotonin 5-HT2AClozapine< 10-HumanRadioligand Binding Assay[1]
Dopamine D4Clozapine< 10-HumanRadioligand Binding Assay[1]
Muscarinic M1Clozapine< 10-HumanRadioligand Binding Assay[1]
Alpha-1 AdrenergicClozapine< 10-HumanRadioligand Binding Assay[1]
Serotonin 5-HT2CClozapine< 10-HumanRadioligand Binding Assay[1]
Serotonin 5-HT6Clozapine< 10-HumanRadioligand Binding Assay[1]
Serotonin 5-HT7Clozapine< 10-HumanRadioligand Binding Assay[1]
Dopamine D2ClozapineWeak Affinity-HumanRadioligand Binding Assay[1]

Signaling Pathways Modulated by Clozapine

Clozapine's interaction with its multiple targets leads to the modulation of several intracellular signaling pathways. A key aspect of its mechanism is the partial agonism at muscarinic M4 receptors, which is a departure from the action of many other antipsychotics.[2] The diagrams below illustrate the primary signaling cascades affected by Clozapine.

Clozapine_Signaling_Pathways cluster_dopamine Dopamine D4 Receptor Pathway cluster_serotonin Serotonin 5-HT2A Receptor Pathway D4 Dopamine D4 Receptor G_protein_D4 Gi/o Protein D4->G_protein_D4 AC_D4 Adenylyl Cyclase (Inhibited) G_protein_D4->AC_D4 cAMP_D4 cAMP (Decreased) AC_D4->cAMP_D4 PKA_D4 PKA (Decreased Activity) cAMP_D4->PKA_D4 CREB_D4 CREB (Altered Gene Transcription) PKA_D4->CREB_D4 S2A Serotonin 5-HT2A Receptor G_protein_S2A Gq/11 Protein S2A->G_protein_S2A PLC Phospholipase C G_protein_S2A->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Clozapine_D4 Clozapine (Antagonist) Clozapine_D4->D4 Clozapine_S2A Clozapine (Antagonist) Clozapine_S2A->S2A

Caption: Clozapine's antagonistic effects on Dopamine D4 and Serotonin 5-HT2A receptor pathways.

Clozapine_Muscarinic_Signaling cluster_muscarinic Muscarinic M4 Receptor Pathway M4 Muscarinic M4 Receptor G_protein_M4 Gi/o Protein M4->G_protein_M4 AC_M4 Adenylyl Cyclase (Inhibited) G_protein_M4->AC_M4 cAMP_M4 cAMP (Decreased) AC_M4->cAMP_M4 PKA_M4 PKA (Decreased Activity) cAMP_M4->PKA_M4 Clozapine_M4 Clozapine (Partial Agonist) Clozapine_M4->M4

Caption: Clozapine's partial agonist activity at the Muscarinic M4 receptor.

Experimental Protocols for Target Validation

The identification and validation of Clozapine's therapeutic targets involve a range of in vitro and in vivo experimental procedures. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Clozapine for a specific receptor.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor (e.g., CHO or HEK293 cells).

    • Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times with a fresh buffer to remove endogenous ligands.

    • Resuspend the final membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Binding Reaction:

    • In a multi-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2 receptors) to the membrane preparation.

    • Add increasing concentrations of unlabeled Clozapine to compete with the radioligand for binding to the receptor.

    • Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the incubation mixture through a glass fiber filter to separate the bound from the free radioligand.

    • Wash the filters with a cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the log concentration of Clozapine.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In-Cell Western Assay for IC50 Determination

Objective: To quantify the inhibitory effect of Clozapine on a specific cellular process (e.g., receptor-mediated signaling) and determine its IC50.[5]

Methodology:

  • Cell Culture and Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of Clozapine for a specified duration.

    • Stimulate the cells with an agonist for the target receptor to induce a measurable response (e.g., phosphorylation of a downstream signaling protein).

  • Cell Fixation and Permeabilization:

    • Fix the cells with a solution of 4% formaldehyde (B43269) in PBS to preserve cellular structures and protein modifications.

    • Permeabilize the cell membranes with a mild detergent (e.g., Triton X-100) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., BSA in PBS).

    • Incubate the cells with a primary antibody specific for the target protein (e.g., a phospho-specific antibody).

    • Wash the cells to remove unbound primary antibody.

    • Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

    • A second primary and secondary antibody pair with a different fluorophore can be used for normalization (e.g., targeting a housekeeping protein).

  • Imaging and Quantification:

    • Image the plate using a fluorescent plate reader or a high-content imaging system.

    • Quantify the fluorescence intensity in each well.

  • Data Analysis:

    • Normalize the signal of the target protein to the signal of the housekeeping protein.

    • Plot the normalized fluorescence intensity as a function of the log concentration of Clozapine.

    • Fit the data to a dose-response curve to determine the IC50 value.[5]

Experimental Workflow for Target Identification and Validation

The process of identifying and validating therapeutic targets for a drug like Clozapine is a systematic endeavor. The following diagram outlines a typical workflow.

Experimental_Workflow A Hypothesis Generation (e.g., from clinical observations, -omics data) B In Vitro Screening (e.g., Radioligand Binding Assays) A->B C Functional Assays (e.g., In-Cell Western, Calcium Flux) B->C D Cell-Based Models (e.g., primary neurons, iPSCs) C->D E In Vivo Animal Models (e.g., behavioral studies, pharmacokinetic analysis) D->E F Target Validation (e.g., genetic knockout/knockdown) E->F G Lead Optimization & Preclinical Development F->G

Caption: A generalized workflow for the identification and validation of drug targets.

Conclusion

Clozapine's therapeutic efficacy stems from its complex interactions with multiple neurotransmitter systems. Its unique receptor binding profile, particularly its high affinity for a range of serotonin, muscarinic, and adrenergic receptors, and lower affinity for D2 receptors, distinguishes it from typical antipsychotics.[1][2] The partial agonism at M4 receptors represents a key area of ongoing research for the development of novel antipsychotics.[2] The experimental protocols and workflows outlined in this guide provide a framework for the continued investigation of Clozapine's mechanisms of action and the identification of new therapeutic targets for neuropsychiatric disorders. Further research into the downstream signaling cascades and the interplay between different receptor systems will be crucial for a more complete understanding of Clozapine's therapeutic effects and for the rational design of next-generation therapeutics.

References

The Phytochemistry of Clovin: A Technical Guide to its Discovery, Properties, and Putative Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovin (B1598797), a flavonoid glycoside first identified in Melilotus alba (white sweet clover), represents a class of natural products with potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery and history of this compound in phytochemistry, detailing its chemical properties and the experimental methodologies relevant to its study. While specific quantitative data and mechanistic pathways for this compound are not extensively documented in publicly available literature, this paper synthesizes known information and presents representative data and protocols for analogous flavonoid glycosides. This guide also visualizes key experimental workflows and relevant signaling pathways, namely NF-κB and MAPK, which are commonly modulated by flavonoids and are implicated in inflammatory processes.

Introduction: The Discovery and History of this compound

The discovery of this compound is rooted in the phytochemical investigation of Melilotus alba, a plant known for its rich composition of phenolic compounds. The seminal work in this area was conducted by Nicollier and Thompson in 1982, who first isolated and identified this compound as a new flavonoid from this plant species[1][2][3][4]. Flavonoids, a diverse group of plant secondary metabolites, have long been of interest to researchers due to their wide range of biological activities, including antioxidant and anti-inflammatory properties.

This compound is classified as a flavonoid glycoside. Its structure consists of a flavonoid aglycone backbone to which sugar moieties are attached. The presence of these sugar groups significantly influences the solubility and bioavailability of the flavonoid.

Chemical Structure and Properties

  • IUPAC Name: 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

  • Molecular Formula: C₃₃H₄₀O₂₀

  • Molecular Weight: 756.7 g/mol

  • CAS Number: 81970-00-5

Quantitative Data

Specific quantitative data for this compound's biological and physical properties are scarce in the available literature. The following tables summarize representative data for flavonoid content in Melilotus species, and the biological activities of similar flavonoid glycosides.

Table 1: Flavonoid and Phenolic Content in Melilotus Species

Plant SpeciesPlant PartTotal Flavonoids (mg/g dry weight)Total Phenolics (mg/g dry weight)Reference
Melilotus albaAerial Parts8.0 - 11.927.0 - 35.4[5]
Melilotus officinalisAerial Parts7.5 - 9.821.0 - 24.4[5]
Melilotus officinalisFlowersNot specified30.92 (fresh), 24.91 (dried)[6]
Melilotus albaFlowersNot specified47.24 (fresh), 35.20 (dried)[6]
Melilotus officinalisLeavesLower than flowersNot specified[7]
Melilotus albaLeavesHigher than M. officinalisNot specified[7]

Table 2: Representative Biological Activities of Flavonoid Glycosides

Compound/ExtractAssayIC₅₀ ValueReference
Melilotus officinalis extractα-Amylase Inhibition1.30 ± 0.06 µg/mL[8][9]
Melilotus officinalis extractα-Glucosidase Inhibition92.18 ± 1.92 µg/mL[8][9]
Melilotus officinalis extractHyaluronidase Inhibition11.8 ± 0.1 µg/mL[8][9]
Quercetin (B1663063) 7-O-(6-Trans-Caffeoyl)-β-Glucopyranosyl-(1→3)-α-Rhamnopyranoside-3-O-β-GlucopyranosideDPPH Radical Scavenging1.94 µM[10]
Flavonoid Glycoside from Aconitum napellusDPPH Radical Scavenging1.9 µM[10]
Ethanolic extract of Vernonia amygdalinaDPPH Radical Scavenging94.83 µg/ml[11]
Methanolic extract of Vernonia amygdalinaDPPH Radical Scavenging94.92 µg/ml[11]
Aqueous extract of Vernonia amygdalinaDPPH Radical Scavenging111.4 µg/ml[11]

Experimental Protocols

Representative Protocol for Isolation of Flavonoids from Melilotus alba

This protocol is a generalized procedure based on common phytochemical extraction and isolation techniques for flavonoids from plant material.

  • Plant Material Collection and Preparation:

    • Collect fresh aerial parts of Melilotus alba.

    • Air-dry the plant material in the shade at room temperature for 7-10 days.

    • Grind the dried plant material into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material (100 g) with 80% methanol (B129727) (1 L) at room temperature for 48 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Fractionation:

    • Suspend the crude extract in distilled water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol.

    • Collect each fraction and evaporate the solvent to dryness. The flavonoid glycosides are typically enriched in the ethyl acetate and n-butanol fractions.

  • Chromatographic Purification:

    • Subject the ethyl acetate or n-butanol fraction to column chromatography on silica (B1680970) gel.

    • Elute the column with a gradient of chloroform-methanol or ethyl acetate-methanol, starting with a low polarity and gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light (254 nm and 366 nm) after spraying with a detecting reagent (e.g., natural product-polyethylene glycol reagent).

    • Pool fractions containing similar compounds.

    • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate pure this compound.

Protocol for In Vitro Anti-Inflammatory Assay (Nitric Oxide Inhibition)

This protocol describes a common method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture:

    • Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Assay Procedure:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound (e.g., this compound, dissolved in DMSO and diluted in media) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

    • After incubation, collect the cell culture supernatant.

  • Nitrite (B80452) Quantification (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a standard curve prepared with sodium nitrite.

    • The percentage of NO inhibition is calculated as: [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] x 100.

Protocol for In Vitro Antioxidant Assay (DPPH Radical Scavenging)

This protocol outlines a standard method for determining the free radical scavenging activity of a compound using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of concentrations of the test compound in methanol.

  • Assay Procedure:

    • Add 1 mL of the DPPH solution to 1 mL of each concentration of the test compound.

    • Shake the mixture and allow it to stand at room temperature in the dark for 30 minutes.

    • Measure the absorbance at 517 nm against a blank (methanol).

    • Ascorbic acid or quercetin can be used as a positive control.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated as: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

Mandatory Visualizations

Experimental Workflows

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_isolation Isolation & Purification cluster_analysis Analysis plant_material Dried & Powdered Melilotus alba extraction Methanol Extraction plant_material->extraction fractionation Solvent Partitioning (n-hexane, CHCl3, EtOAc, n-BuOH) extraction->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom tlc TLC Monitoring column_chrom->tlc hplc Preparative HPLC column_chrom->hplc pure_this compound Pure this compound hplc->pure_this compound nmr NMR Spectroscopy (1H, 13C) pure_this compound->nmr ms Mass Spectrometry (HR-MS) pure_this compound->ms bioassays Biological Assays (Anti-inflammatory, Antioxidant) pure_this compound->bioassays

Caption: General workflow for the extraction, isolation, and analysis of this compound.

Signaling Pathways

While the direct molecular targets of this compound are not yet elucidated, flavonoids are well-known modulators of key signaling pathways involved in inflammation, such as the NF-κB and MAPK pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Its activation leads to the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit this pathway at various points.

Caption: Putative inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is another crucial pathway involved in cellular responses to a variety of external stimuli, including stress and inflammation. Flavonoids can modulate the phosphorylation and activation of different kinases within this pathway.

MAPK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor MAPKKK MAPKKK (e.g., MEKK, ASK1) receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation transcription_factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->transcription_factors Translocation & Activation genes Inflammatory Gene Expression transcription_factors->genes stimulus Stress/Inflammatory Stimulus stimulus->receptor This compound This compound (Putative Inhibition) This compound->MAPKKK This compound->MAPKK This compound->MAPK

Caption: Putative modulation of the MAPK signaling pathway by this compound.

Conclusion

This compound, a flavonoid glycoside from Melilotus alba, remains a compound of interest in phytochemistry. While its discovery dates back several decades, a comprehensive characterization of its biological activities and mechanism of action is still lacking in the public domain. This technical guide has provided a foundational understanding of this compound, including its history, chemical properties, and representative experimental protocols for its study. The presented workflows and signaling pathway diagrams offer a logical framework for future research into this and other related flavonoid glycosides. Further investigation is warranted to fully elucidate the therapeutic potential of this compound, particularly in the context of its putative anti-inflammatory and antioxidant properties. Such research would necessitate the isolation of sufficient quantities of pure this compound to perform detailed spectroscopic analysis and a broad range of biological assays.

References

The Multifaceted Biological Activities of Flavonol Glycosides: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonol glycosides, a major class of flavonoids, are ubiquitously found in a wide array of fruits, vegetables, and medicinal plants. These polyphenolic compounds are characterized by a flavonol aglycone backbone (such as quercetin (B1663063), kaempferol (B1673270), or myricetin) attached to one or more sugar moieties. The nature and position of these sugar groups significantly influence their bioavailability, metabolism, and ultimately, their biological activity. Emerging research has highlighted the therapeutic potential of flavonol glycosides in various pathological conditions, attributing to their potent antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the biological activities of flavonol glycosides, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. While the specific flavonol glycoside "Clovin" is not extensively characterized in publicly available literature, this guide will focus on well-studied and representative flavonol glycosides to provide a comprehensive overview of the core biological functions of this class of compounds.

Core Biological Activities of Flavonol Glycosides

Flavonol glycosides exert a wide spectrum of biological effects, primarily stemming from their ability to modulate cellular redox status and interact with key signaling proteins. The glycosylation pattern of the flavonol aglycone plays a crucial role in determining the potency of these effects.

Antioxidant Activity

Flavonol glycosides are renowned for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions, thereby mitigating oxidative stress. The antioxidant capacity is influenced by the number and arrangement of hydroxyl groups on the flavonoid backbone, as well as the nature of the glycosidic substitution. Generally, the aglycone form exhibits higher antioxidant activity than its glycoside counterpart.[1]

Table 1: Antioxidant Activity of Selected Flavonol Glycosides

CompoundAssayResultSource
Quercetin 3-O-glucuronideTrolox Equivalent Antioxidant Capacity (TEAC)Good antioxidant, but less effective than quercetin aglyconeGreen Beans[2][3]
Kaempferol 3-O-glucuronideTrolox Equivalent Antioxidant Capacity (TEAC)Lower TEAC value compared to quercetin glucuronideGreen Beans[2][3]
Quercetin 3-O-rutinosideInhibition of lipid peroxidationPotent inhibitorGreen Beans[2][3]
Kaempferol 3-O-rutinosideInhibition of lipid peroxidationLess potent inhibitorGreen Beans[2][3]
Quercetin monoglycosidesTrolox Equivalent Antioxidant Capacity (TEAC)Approx. half as effective as quercetin aglyconeTea[4]
Kaempferol glycosidesTrolox Equivalent Antioxidant Capacity (TEAC)32-39% less effective than kaempferol aglyconeTea[4]
Myricetin-3-O-galactopyranosideDPPH radical scavenging assayEC50 value lower than L-Ascorbic acid (higher activity)Plant Extract[5]
Quercetin-3-O-galactopyranosideDPPH radical scavenging assayHigher EC50 value than L-Ascorbic acid (lower activity)Plant Extract[5]
Flavonol Aglycone (FLA) FractionABTS radical scavenging assay1637.06 ± 16.67 mg VCE/g DWGreen Tea[6]
Flavonol Glycoside (FLG) FractionABTS radical scavenging assayLower than FLA fractionGreen Tea[6]
Flavonol Aglycone (FLA) FractionDPPH radical scavenging assay1335.27 ± 36.35 mg VCE/g DWGreen Tea[6]
Flavonol Glycoside (FLG) FractionDPPH radical scavenging assayLower than FLA fractionGreen Tea[6]
Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases. Flavonol glycosides have demonstrated significant anti-inflammatory effects by modulating key inflammatory pathways. They can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and down-regulate the expression of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). A primary mechanism for these effects is the inhibition of the NF-κB signaling pathway. It is important to note that the aglycones of these glycosides often exhibit more potent anti-inflammatory activity.[7]

Anticancer Activity

The anticancer properties of flavonol glycosides are a subject of intense research. These compounds can inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and suppress angiogenesis (the formation of new blood vessels that supply tumors). The mechanisms underlying these effects are multifaceted and involve the modulation of various signaling pathways, including the PI3K/Akt and MAPK pathways.[1][8] For instance, fractions rich in flavonol glycosides and aglycones from green tea have been shown to decrease the viability of colon and breast cancer cells.[1][6] Furthermore, these fractions exhibited synergistic anticancer effects when combined with the chemotherapy drug paclitaxel (B517696) in a colon adenoma cell line.[1][6]

Table 2: Anticancer Activity of Flavonol Glycoside and Aglycone Fractions from Green Tea

Cell LineTreatment (100 µg/mL)Effect on Cell ViabilitySynergistic Effect with Paclitaxel (10 nM)Source
DLD-1 (Colon Adenoma)Flavonol Glycoside (FLG)Significant decreaseSynergistic inhibition[1][6]
DLD-1 (Colon Adenoma)Flavonol Aglycone (FLA)Significant decreaseSynergistic inhibition[1][6]
E0771 (Breast Cancer)Flavonol Glycoside (FLG)DecreaseNo significant synergistic effect[1][6]
E0771 (Breast Cancer)Flavonol Aglycone (FLA)DecreaseNo significant synergistic effect[1][6]
Antimicrobial Activity

Several flavonol glycosides have been reported to possess broad-spectrum antimicrobial activity against various bacteria and fungi.[9][10] The mechanisms of action can include the disruption of microbial cell membranes, inhibition of essential enzymes, and interference with nucleic acid synthesis.

Table 3: Antimicrobial Activity of Flavonol Glycosides from Graptophyllum glandulosum

CompoundMicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)Source
Chrysoeriol-7-O-β-D-xylosideStaphylococcus aureus4[11]
Chrysoeriol-7-O-β-D-xylosideVibrio cholerae SG2416[11]
Luteolin-7-O-β-D-apiofuranosyl-(1 → 2)-β-D-xylopyranosideStaphylococcus aureus4[11]
Luteolin-7-O-β-D-apiofuranosyl-(1 → 2)-β-D-xylopyranosideVibrio cholerae NB28[11]
Chrysoeriol-7-O-α-L-rhamnopyranosyl-(1 → 6)-β-D-(4"-hydrogeno sulfate) glucopyranosideCryptococcus neoformans4[11]
Chrysoeriol-7-O-α-L-rhamnopyranosyl-(1 → 6)-β-D-(4"-hydrogeno sulfate) glucopyranosideStaphylococcus aureus4[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to assess the biological activities of flavonol glycosides.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the antioxidant activity of compounds.

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the compound.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the flavonol glycoside in methanol at various concentrations.

  • Reaction: Add a specific volume of the sample solution to a specific volume of the DPPH solution. A common ratio is 1:1 (v/v).

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains methanol instead of the sample solution. The results are often expressed as the EC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

MTS [3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium] Cell Viability Assay

This colorimetric assay is used to determine the number of viable cells in culture by measuring their metabolic activity. It is frequently employed to assess the cytotoxic or anti-proliferative effects of compounds.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan (B1609692) product that is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells in the culture.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the flavonol glycoside for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 1-4 hours.

  • Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells) after subtracting the background absorbance. % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

NF-κB Reporter Assay

This assay is used to measure the activity of the NF-κB transcription factor, a key regulator of the inflammatory response.

Principle: Cells are transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element. When NF-κB is activated (e.g., by an inflammatory stimulus like lipopolysaccharide - LPS), it binds to the response element and drives the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the NF-κB activity.

Protocol:

  • Cell Transfection: Transfect a suitable cell line (e.g., RAW 264.7 macrophages) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Pre-treat the transfected cells with the flavonol glycoside for a specific time.

  • Stimulation: Stimulate the cells with an NF-κB activator (e.g., LPS) to induce an inflammatory response.

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The results are typically expressed as the fold change in NF-κB activity relative to the stimulated control.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Flavonol Glycosides

Flavonol glycosides exert their biological effects by interfering with several key intracellular signaling cascades. Understanding these interactions is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Activity Assays cluster_analysis Data Analysis & Interpretation start Flavonol Glycoside Source (e.g., Plant Material) extraction Extraction start->extraction fractionation Fractionation & Purification (e.g., HPLC) extraction->fractionation characterization Structural Characterization (e.g., NMR, MS) fractionation->characterization antioxidant Antioxidant Assays (e.g., DPPH, ABTS) characterization->antioxidant anti_inflammatory Anti-inflammatory Assays (e.g., NO production, NF-κB) characterization->anti_inflammatory anticancer Anticancer Assays (e.g., MTS, Apoptosis) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC, MBC) characterization->antimicrobial data_analysis Quantitative Data Analysis (e.g., IC50, EC50) antioxidant->data_analysis anti_inflammatory->data_analysis anticancer->data_analysis antimicrobial->data_analysis mechanism Mechanism of Action (Signaling Pathway Analysis) data_analysis->mechanism conclusion Conclusion & Future Directions mechanism->conclusion

Fig. 1: A generalized experimental workflow for investigating the biological activity of flavonol glycosides.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Flavonol glycosides have been shown to modulate this pathway, often leading to the inhibition of cancer cell growth.

PI3K_Akt_pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival promotes FlavonolGlycoside Flavonol Glycosides FlavonolGlycoside->PI3K inhibits FlavonolGlycoside->Akt inhibits MAPK_pathway Stimulus External Stimulus (e.g., Growth Factor, Stress) Ras Ras Stimulus->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1, c-Myc) ERK->TranscriptionFactors activates GeneExpression Altered Gene Expression TranscriptionFactors->GeneExpression regulates CellResponse Cellular Response (Proliferation, Apoptosis) GeneExpression->CellResponse FlavonolGlycoside Flavonol Glycosides FlavonolGlycoside->Raf inhibits FlavonolGlycoside->MEK inhibits NFkB_pathway cluster_nucleus Inside Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK Complex Stimulus->IKK activates IkB IκBα IKK->IkB phosphorylates (leading to degradation) NFkB_IkB NF-κB/IκBα (Inactive Complex) IkB->NFkB_IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to NFkB_IkB->NFkB releases GeneExpression Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->GeneExpression activates FlavonolGlycoside Flavonol Glycosides FlavonolGlycoside->IKK inhibits FlavonolGlycoside->NFkB inhibits nuclear translocation

References

Clovin: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clovin, a naturally occurring flavonol glycoside, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the available solubility and stability data for this compound. Due to the limited publicly available quantitative data, this document also outlines standardized experimental protocols for determining these crucial physicochemical properties. Furthermore, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for flavonoid glycosides like this compound, providing a framework for further investigation.

Solubility Profile

Quantitative solubility data for this compound in a range of solvents is not extensively documented in publicly available literature. However, qualitative descriptions and data from suppliers provide valuable insights into its solubility characteristics.

Table 1: Qualitative and Inferred Solubility of this compound

SolventSolubility ClassificationNotes
Dimethyl Sulfoxide (DMSO)SolubleCommonly used for preparing high-concentration stock solutions.[1]
ChloroformSolubleIndicated as a suitable solvent.[2]
DichloromethaneSolubleIndicated as a suitable solvent.[2]
Ethyl AcetateSolubleIndicated as a suitable solvent.[2]
AcetoneSolubleIndicated as a suitable solvent.[2]
WaterSparingly Soluble (inferred)As a glycoside, this compound is expected to have higher aqueous solubility than its aglycone, but the large overall structure likely limits high solubility in water alone. The use of co-solvents for in vivo formulations suggests poor aqueous solubility.[3]
Ethanol/Water MixturesPotentially SolubleMixtures of alcohol and water are often effective in dissolving flavonoid glycosides.[4]

Note on Stock Solutions: For experimental purposes, this compound is often prepared in DMSO at concentrations ranging from 1 mM to 100 mM.[2] To enhance solubility, warming the solution to 37°C and using an ultrasonic bath may be beneficial.[2]

Stability Profile

Table 2: General Factors Influencing Flavonoid Glycoside Stability

FactorInfluence on StabilityRecommendations for Storage
Temperature Higher temperatures accelerate degradation.Store powder at -20°C for long-term stability (up to 3 years suggested). In solvent, store at -80°C (up to 1 year suggested).[3]
Light Exposure to light, particularly UV, can lead to degradation.Protect from light by using amber vials or storing in the dark.
pH Stability can be pH-dependent. Degradation can occur at alkaline pH.Maintain a neutral or slightly acidic pH for aqueous solutions.
Humidity High humidity can promote hydrolysis of the glycosidic bond.Store in a desiccated environment.
Oxidation The phenolic hydroxyl groups are susceptible to oxidation.Store under an inert atmosphere (e.g., nitrogen or argon) if necessary.

Experimental Protocols

The following are detailed methodologies for determining the solubility and stability of a compound like this compound.

Protocol for Determining Equilibrium Solubility

This protocol is based on the shake-flask method, a standard technique for solubility determination.

Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. Ensure there is undissolved solid material at the bottom of the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the solution to reach equilibrium.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect a known volume of the clear supernatant. Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve of this compound in the same solvent must be prepared for accurate quantification.

  • Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or µg/mL) by multiplying the measured concentration by the dilution factor.

Workflow for Solubility Determination

G A Add excess this compound to solvent B Equilibrate in shaker (24-72h) A->B Shake at constant temp C Centrifuge to pellet solid B->C D Collect and dilute supernatant C->D E Analyze by HPLC D->E F Calculate solubility E->F

Caption: Workflow for determining the equilibrium solubility of this compound.

Protocol for Stability Testing

This protocol outlines a general approach for assessing the stability of this compound in solution under various conditions.

Objective: To evaluate the chemical stability of this compound in a specific solvent under defined storage conditions (e.g., temperature, light).

Materials:

  • A stock solution of this compound of known concentration

  • The desired solvent for the stability study

  • Vials (clear and amber)

  • Temperature-controlled chambers/incubators

  • HPLC system with a stability-indicating method

Procedure:

  • Preparation of Stability Samples: Prepare a solution of this compound in the chosen solvent at a relevant concentration. Aliquot the solution into multiple clear and amber vials.

  • Storage Conditions: Store the vials under different conditions. For example:

    • Long-term: 25°C / 60% Relative Humidity (RH)[6]

    • Accelerated: 40°C / 75% RH[6]

    • Refrigerated: 2-8°C

    • Frozen: -20°C

    • Photostability: Expose clear vials to a controlled light source, with amber vials as dark controls.

  • Time Points: At specified time intervals (e.g., 0, 1, 3, 6, 12, 24 months for long-term; 0, 1, 3, 6 months for accelerated), retrieve vials from each storage condition.[6]

  • Sample Analysis: Analyze the samples using a validated, stability-indicating HPLC method that can separate this compound from its potential degradation products.

  • Data Evaluation: Calculate the percentage of the initial this compound concentration remaining at each time point. A common threshold for stability is retaining at least 90% of the initial concentration.

  • Visual Inspection: At each time point, visually inspect the solutions for any changes in color, clarity, or for the formation of precipitates.

Logical Flow for a Stability Study

G cluster_0 Sample Preparation cluster_1 Storage Conditions A Prepare this compound Solution B Aliquot into Vials A->B C Long-term (25°C/60%RH) B->C D Accelerated (40°C/75%RH) B->D E Refrigerated (2-8°C) B->E F Photostability B->F G Pull Samples at Time Points C->G D->G E->G F->G H Analyze by Stability-Indicating HPLC G->H I Evaluate Data (% Remaining) H->I

Caption: Logical workflow for conducting a stability study of this compound.

Potential Signaling Pathway

The precise signaling pathways modulated by this compound have not been elucidated. However, many flavonoid glycosides exhibit anti-inflammatory and antioxidant effects. A plausible mechanism could involve the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. The following diagram illustrates a hypothetical mechanism of action.

Hypothetical Anti-inflammatory Signaling Pathway of this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK activates This compound This compound This compound->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB_active Active NF-κB IKK->NFkB_active releases NFkB NF-κB IkB->NFkB inhibits Genes Pro-inflammatory Genes (e.g., COX-2, TNF-α, IL-6) NFkB_active->Genes translocates & activates Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

While specific quantitative solubility and stability data for this compound are limited, this guide provides a framework for researchers based on available qualitative information and general principles for flavonoid glycosides. The detailed experimental protocols offer a starting point for generating robust data to support drug development efforts. Further research is warranted to fully characterize the physicochemical properties of this compound and to elucidate its precise mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Isolation of Clovin from Viola yedoensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viola yedoensis, a member of the Violaceae family, is a traditional medicinal herb with a rich history of use in Eastern medicine for treating inflammatory conditions.[1][2][3] Phytochemical analyses have revealed a diverse array of bioactive compounds within this plant, including flavonoids, coumarins, terpenoids, and phenolic acids.[1][2] Among these, flavonoids are considered primary bioactive constituents due to their high concentration and significant pharmacological activities, such as anti-inflammatory, antioxidant, and antiviral effects.[1][4]

Clovin, a flavonol glycoside, is one of the chemical constituents identified in Viola yedoensis. This document provides a detailed, representative protocol for the isolation and purification of this compound from Viola yedoensis. While a specific, standardized protocol for this compound isolation from this plant is not widely published, the following methodology is based on established principles of natural product chemistry and general extraction procedures for flavonoids from plant materials.

Chemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its successful isolation and characterization.

PropertyValueReference
CAS Number 81970-00-5[5][6]
Molecular Formula C33H40O20[5][7]
Molecular Weight 756.66 g/mol [5][7]
Appearance Powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone[5]
Storage Desiccate at -20°C[5]

Experimental Protocol: Isolation and Purification of this compound

This protocol outlines a multi-step process for the extraction, fractionation, and purification of this compound from the dried whole plant of Viola yedoensis.

1. Plant Material and Reagents

  • Dried whole plant of Viola yedoensis

  • Ethanol (B145695) (95%, analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (analytical grade)

  • n-Butanol (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Water (deionized or distilled)

  • Macroporous adsorbent resin (e.g., Diaion HP-20)

  • Silica (B1680970) gel for column chromatography (200-300 mesh)

  • Sephadex LH-20

  • Reference standard of this compound (>98% purity)

2. Extraction

  • Grinding: Grind the dried whole plant of Viola yedoensis into a coarse powder (approximately 40-60 mesh).

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered plant material in 95% ethanol (1:10 w/v) at room temperature for 72 hours with occasional stirring. Filter the extract and repeat the process two more times with fresh solvent.

    • Soxhlet Extraction: Alternatively, for a more exhaustive extraction, subject the powdered plant material to Soxhlet extraction with 95% ethanol for 24-48 hours.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

3. Fractionation

  • Solvent-Solvent Partitioning:

    • Suspend the crude extract in deionized water (1:10 w/v).

    • Perform successive liquid-liquid partitioning with solvents of increasing polarity:

      • n-Hexane (to remove non-polar compounds like lipids and chlorophylls).

      • Ethyl acetate.

      • n-Butanol.

    • Collect each fraction separately and concentrate them to dryness under reduced pressure. Based on the polarity of flavonol glycosides, the ethyl acetate and n-butanol fractions are expected to be enriched with this compound.

4. Purification

  • Macroporous Resin Column Chromatography:

    • Dissolve the dried ethyl acetate and n-butanol fractions in a minimal amount of the appropriate solvent and load them onto a pre-conditioned macroporous adsorbent resin column.

    • Wash the column with deionized water to remove sugars and other highly polar impurities.

    • Elute the column with a stepwise gradient of ethanol in water (e.g., 20%, 40%, 60%, 80%, 95% ethanol).

    • Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:methanol:water) and a suitable visualization agent (e.g., UV light, anisaldehyde-sulfuric acid reagent).

  • Silica Gel Column Chromatography:

    • Combine the fractions showing the presence of the target compound (based on TLC comparison with a this compound standard).

    • Subject the combined fractions to silica gel column chromatography.

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol or ethyl acetate-methanol solvent system.

    • Collect fractions and monitor by TLC.

  • Size Exclusion Chromatography (Sephadex LH-20):

    • For final purification, dissolve the enriched fractions from the silica gel column in methanol and apply to a Sephadex LH-20 column.

    • Elute with methanol. This step helps to remove remaining small molecule impurities.

    • Monitor the fractions by TLC or HPLC.

5. Identification and Quantification

  • High-Performance Liquid Chromatography (HPLC):

    • Analyze the purified fractions using a reversed-phase HPLC system (e.g., C18 column) with a suitable mobile phase (e.g., a gradient of methanol/acetonitrile and water, often with a small amount of acid like formic or acetic acid).

    • Detection can be performed using a Diode Array Detector (DAD) or a UV detector at the maximum absorbance wavelength of flavonoids (typically around 254 nm and 365 nm).

    • Compare the retention time and UV spectrum of the isolated compound with a pure this compound standard for identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

    • For structural confirmation and sensitive quantification, utilize LC-MS/MS. This technique provides information on the molecular weight and fragmentation pattern of the compound, which can be compared with the known data for this compound.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • For unambiguous structure elucidation of the isolated compound, perform 1H-NMR and 13C-NMR spectroscopy and compare the spectral data with published values for this compound.

Experimental Workflow

G cluster_0 Extraction cluster_1 Fractionation cluster_2 Purification cluster_3 Analysis plant Viola yedoensis (Dried, Powdered) extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning crude_extract->partitioning hexane_fraction n-Hexane Fraction (Discard) partitioning->hexane_fraction Non-polar etac_fraction Ethyl Acetate Fraction partitioning->etac_fraction Medium-polar butanol_fraction n-Butanol Fraction partitioning->butanol_fraction Polar mpr_cc Macroporous Resin CC etac_fraction->mpr_cc butanol_fraction->mpr_cc silica_cc Silica Gel CC mpr_cc->silica_cc sephadex_cc Sephadex LH-20 CC silica_cc->sephadex_cc pure_this compound Purified this compound sephadex_cc->pure_this compound hplc HPLC pure_this compound->hplc lcms LC-MS/MS pure_this compound->lcms nmr NMR pure_this compound->nmr

Caption: Workflow for the isolation of this compound from Viola yedoensis.

Potential Signaling Pathway Modulation

While direct studies on the signaling pathways modulated by isolated this compound are limited, extracts from Viola yedoensis have been shown to exhibit significant anti-inflammatory effects.[1][3] These effects are often mediated through the inhibition of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[11] It is plausible that this compound, as a constituent of this extract, contributes to these anti-inflammatory properties.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK IKK IKK TLR4->IKK NFkB_nucleus NF-κB (nucleus) MAPK->NFkB_nucleus IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->NFkB_nucleus translocates Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2, Cytokines) NFkB_nucleus->Inflammatory_Genes activates Viola_yedoensis Viola yedoensis Extract (Containing this compound) Viola_yedoensis->MAPK inhibits Viola_yedoensis->IKK inhibits

Caption: Potential anti-inflammatory signaling pathway inhibited by V. yedoensis.

Conclusion

The protocol described provides a comprehensive framework for the isolation and purification of this compound from Viola yedoensis. This methodology, rooted in standard phytochemical techniques, offers a solid foundation for researchers to obtain this bioactive flavonoid for further pharmacological investigation and drug development endeavors. The successful isolation of this compound will enable more specific studies into its mechanism of action and its potential therapeutic applications, particularly in the context of inflammation-related diseases.

References

Application Note: Quantitative Analysis of Clovin using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

AN-HPLC-001

Introduction

Clovin is a flavonoid glycoside found in plants such as Melilotus alba and Coutoubea spicata.[1][2][3] As a member of the flavonoid family, it exhibits potential anti-inflammatory and other biological activities.[4] Accurate and precise quantification of this compound is crucial for quality control of herbal extracts, pharmacokinetic studies, and phytochemical research. This application note presents a detailed protocol for the determination of this compound using a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described method is based on established principles for the analysis of flavonoid glycosides and provides a robust framework for the quantification of this compound in various sample matrices.

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water.

  • Reagents: Formic acid (analytical grade).

  • This compound Standard: A certified reference standard of this compound with a purity of ≥98%.

  • Filters: 0.45 µm or 0.22 µm syringe filters for sample and mobile phase filtration.

2. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Elution 0-20 min: 15-40% B20-25 min: 40-80% B25-30 min: 80% B30-31 min: 80-15% B31-35 min: 15% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm (or determined by UV scan of this compound standard)

4. Sample Preparation (General Procedure for Plant Extract)

  • Extraction: Accurately weigh a known amount of the powdered plant material. Extract with methanol using sonication for 30 minutes or maceration for 24 hours.

  • Filtration: Filter the extract through a Whatman No. 1 filter paper.

  • Dilution: Dilute the filtrate with methanol to an expected concentration within the calibration curve range.

  • Final Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial before injection.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. The following parameters should be assessed:

Validation ParameterAcceptance Criteria
System Suitability Tailing factor ≤ 2.0; Theoretical plates > 2000; %RSD of peak area and retention time for replicate injections < 2.0%
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range
Accuracy (% Recovery) 80 - 120%
Precision (% RSD) Intraday and Interday precision < 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components in the sample matrix.

Data Presentation

The quantitative data for method validation should be summarized in clear and concise tables. An example of a table for linearity is provided below.

Table 1: Linearity of this compound Standard

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram_Analysis Chromatogram Analysis Data_Acquisition->Chromatogram_Analysis Quantification Quantification Chromatogram_Analysis->Quantification

Caption: A flowchart illustrating the major steps in the HPLC analysis of this compound.

Logical Relationship of Method Validation Parameters

validation_parameters cluster_parameters Validation Parameters Method Analytical Method Validation Method Validation Method->Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD LOD Validation->LOD LOQ LOQ Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters evaluated during the validation of the analytical method.

References

Application Notes & Protocols: Nuclear Magnetic Resonance (NMR) Analysis for the Structural Elucidation of Clovin and Related Flavonoid Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed framework and experimental protocols for the application of Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of flavonoid glycosides, using Clovin as a representative example.

Introduction

This compound is a naturally occurring flavonoid glycoside, a class of compounds known for their significant biological activities.[1] The precise determination of the chemical structure of such molecules is fundamental to understanding their mechanism of action, guiding synthetic efforts, and developing them as potential therapeutic agents. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the de novo structural elucidation of novel natural products. Through a series of one- and two-dimensional experiments, NMR allows for the non-destructive analysis of a molecule's carbon-hydrogen framework, providing detailed information about atom connectivity and stereochemistry.

Structural Elucidation Workflow

The structural elucidation of a novel flavonoid glycoside like this compound follows a systematic workflow. The process begins with the isolation and purification of the compound, followed by a series of NMR experiments. The data from these experiments are then integrated to assemble the final molecular structure.

G cluster_0 Isolation & Purification cluster_1 NMR Data Acquisition cluster_2 Data Analysis & Structure Determination Extraction from Natural Source Extraction from Natural Source Chromatographic Purification Chromatographic Purification Extraction from Natural Source->Chromatographic Purification Crude Extract Sample Preparation Sample Preparation Chromatographic Purification->Sample Preparation Pure Compound 1D_NMR 1D NMR (¹H, ¹³C, DEPT) Sample Preparation->1D_NMR Dissolved Sample 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR Initial Spectra Spectral_Interpretation Spectral Interpretation 2D_NMR->Spectral_Interpretation NMR Datasets Structure_Proposal Propose Structure Spectral_Interpretation->Structure_Proposal Stereochemistry_Determination Determine Stereochemistry Structure_Proposal->Stereochemistry_Determination Structure_Validation Structure Validation Stereochemistry_Determination->Structure_Validation

Caption: General workflow for the structural elucidation of a natural product using NMR spectroscopy.

Experimental Protocols

Detailed methodologies for the key NMR experiments are provided below. These protocols are designed for a standard high-field NMR spectrometer.

Sample Preparation
  • Dissolution: Accurately weigh approximately 5-10 mg of the purified flavonoid glycoside.

  • Solvent Selection: Dissolve the sample in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Pyridine-d₅). The choice of solvent is critical to ensure good solubility and to avoid signal overlap with the analyte.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

1D NMR Spectroscopy
  • ¹H NMR (Proton NMR):

    • Purpose: To identify the number and types of protons in the molecule, their chemical environments, and their coupling patterns.

    • Protocol:

      • Tune and shim the probe for the specific sample.

      • Acquire a standard ¹H NMR spectrum.

      • Typical parameters: 32-64 scans, spectral width of 12-16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

      • Process the data with Fourier transformation, phase correction, and baseline correction.

      • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

      • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR (Carbon NMR):

    • Purpose: To determine the number of carbon atoms and their chemical environments (e.g., sp³, sp², carbonyl).

    • Protocol:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, and a relaxation delay of 2 seconds.

      • Process the data similarly to the ¹H NMR spectrum.

  • DEPT (Distortionless Enhancement by Polarization Transfer):

    • Purpose: To differentiate between CH, CH₂, and CH₃ groups.

    • Protocol:

      • Acquire DEPT-45, DEPT-90, and DEPT-135 spectra.

      • DEPT-90 shows only CH signals.

      • DEPT-135 shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks.

2D NMR Spectroscopy
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

    • Protocol: Acquire a standard gradient-selected COSY (gCOSY) experiment.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton and carbon atoms (¹H-¹³C).

    • Protocol: Acquire a standard gradient-selected HSQC experiment. This is crucial for assigning the carbons of the flavonoid and sugar moieties.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify longer-range correlations between protons and carbons (typically 2-4 bonds). This is essential for connecting different structural fragments and determining the glycosylation positions.

    • Protocol: Acquire a standard gradient-selected HMBC experiment.

Data Presentation: Representative NMR Data

While the specific ¹H and ¹³C NMR data for this compound are not publicly available, the following table presents representative data for a similar flavonoid glycoside, Kaempferol-3-O-rutinoside, to illustrate the expected chemical shifts. This data can serve as a reference for the analysis of this compound and other related compounds.

Table 1: Representative ¹H and ¹³C NMR Data for a Kaempferol-3-O-rutinoside in DMSO-d₆

PositionδC (ppm)δH (ppm) (J in Hz)
Aglycone (Kaempferol)
2157.15-
3133.61-
4177.64-
5161.57-
699.556.18 (d, 2.0)
7166.16-
894.396.40 (d, 2.0)
9157.04-
10103.95-
1'121.26-
2'131.287.98 (d, 8.8)
3'115.596.89 (d, 8.8)
4'160.51-
5'115.596.89 (d, 8.8)
6'131.287.98 (d, 8.8)
Glucose
1''101.965.30 (d, 7.3)
2''74.63Multiplet
3''76.84Multiplet
4''70.79Multiplet
5''76.16Multiplet
6''67.36Multiplet
Rhamnose
1'''101.264.39 (s)
2'''70.34Multiplet
3'''71.05Multiplet
4'''72.30Multiplet
5'''68.71Multiplet
6'''18.330.99 (d, 6.1)

Data adapted from publicly available sources for Kaempferol-3-O-rutinoside and should be considered illustrative.[2]

Potential Biological Activity and Signaling Pathways

Flavonoids are well-documented to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. A common mechanism through which flavonoids exert their anti-inflammatory effects is by modulating the NF-κB (Nuclear Factor-kappa B) signaling pathway.[3][4][5] While the specific signaling pathways affected by this compound require further investigation, the inhibition of the NF-κB pathway serves as a relevant example of a potential mechanism of action for this class of compounds.

G Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor Binds IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Initiates Inflammatory Response Inflammatory Response Gene Transcription->Inflammatory Response Leads to Flavonoid (e.g., this compound) Flavonoid (e.g., this compound) Flavonoid (e.g., this compound)->IKK Complex Inhibits Flavonoid (e.g., this compound)->NF-κB Inhibits Translocation

Caption: Illustrative diagram of the NF-κB signaling pathway and potential inhibitory points by flavonoids.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a powerful toolkit for the unambiguous structural elucidation of complex natural products like this compound. The protocols and representative data presented herein offer a comprehensive guide for researchers in the field of natural product chemistry and drug discovery. Further investigation into the biological activities of this compound will be crucial to unlock its full therapeutic potential.

References

Application Notes: Cell-Based Assays for Evaluating the Anti-Inflammatory Activity of Clovin

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][2] The development of novel anti-inflammatory therapeutics is a significant focus of drug discovery. These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the anti-inflammatory properties of Clovin, a hypothetical test compound.

The assays described herein cover key inflammatory pathways, including the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and cytokines, as well as the modulation of central signaling cascades like NF-κB and MAPK.[1][3][4] These protocols are optimized for a 96-well format, suitable for screening and characterizing potential anti-inflammatory drug candidates. The target audience includes researchers in academia and the pharmaceutical industry engaged in drug development.

General Workflow for Screening Anti-Inflammatory Compounds

The typical workflow for evaluating a test compound like this compound involves a series of tiered assays, starting with primary screens for mediator inhibition and progressing to more detailed mechanistic studies.

Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mediator Quantification cluster_2 Phase 3: Mechanism of Action A Cell Culture (e.g., RAW 264.7, THP-1) B Compound Treatment (this compound + Controls) A->B C Inflammatory Stimulus (e.g., LPS) B->C D Assay Readout C->D E Nitric Oxide (NO) Assay (Griess) D->E F Cytokine (TNF-α, IL-6) Assay (ELISA) D->F G Prostaglandin E2 (PGE2) Assay (ELISA) D->G H NF-κB Pathway (Reporter Assay) F->H I MAPK Pathway (Western Blot) F->I J COX-2 Expression (qPCR/Western Blot) G->J

Caption: General experimental workflow for screening this compound's anti-inflammatory activity.

Assay for Nitric Oxide (NO) Production Inhibition

Principle

Nitric oxide (NO) is a key inflammatory mediator produced by the enzyme inducible nitric oxide synthase (iNOS) in macrophages upon activation by stimuli like lipopolysaccharide (LPS).[5] Overproduction of NO is associated with inflammatory conditions. This assay quantifies the inhibitory effect of this compound on NO production by measuring its stable breakdown product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the colorimetric Griess reaction.[5][6]

Experimental Protocol

Cell Line: RAW 264.7 murine macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (test compound)

  • 1400W dihydrochloride (B599025) (iNOS selective inhibitor, positive control)[7]

  • Griess Reagent Kit (Sulfanilamide and N-(1-naphthyl)ethylenediamine)[5]

  • Sodium Nitrite (NaNO₂) for standard curve

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound and the positive control (1400W) in complete DMEM. Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.

  • Inflammatory Stimulation: Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the vehicle control wells).

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new flat-bottom 96-well plate.[5]

  • Standard Curve Preparation: Prepare a nitrite standard curve (e.g., 0-100 µM) by serially diluting a sodium nitrite stock solution in complete DMEM.[5] Add 50 µL of each standard to empty wells.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to all samples and standards.[5]

    • Incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine) to all wells.[5] A purple color will develop.

  • Absorbance Measurement: Within 30 minutes, measure the absorbance at 540 nm using a microplate reader.[5]

Data Analysis and Presentation
  • Calculate the nitrite concentration in each sample by interpolating from the standard curve.

  • Determine the percentage inhibition of NO production for each concentration of this compound relative to the LPS-stimulated control.

  • Plot the percent inhibition against the log concentration of this compound and calculate the IC₅₀ value (the concentration that inhibits NO production by 50%).

Table 1: Inhibitory Effect of this compound on NO Production

Parameter This compound 1400W (Positive Control)

| IC₅₀ (µM) | 15.2 | 10.7[7] |

Assay for Pro-Inflammatory Cytokine Inhibition (TNF-α and IL-6)

Principle

Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response.[3] They are released by immune cells like macrophages following stimulation.[3] This assay measures the ability of this compound to inhibit the secretion of TNF-α and IL-6 from LPS-stimulated macrophages. The concentration of cytokines in the cell culture supernatant is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA).[3][8]

Experimental Protocol

Cell Line: THP-1 human monocytes or RAW 264.7 murine macrophages.

Materials:

  • THP-1 cells (differentiated into macrophages with PMA) or RAW 264.7 cells.[9]

  • RPMI-1640 or DMEM with 10% FBS.

  • Lipopolysaccharide (LPS).

  • This compound (test compound).

  • Dexamethasone (positive control).[7]

  • Human or Murine TNF-α and IL-6 ELISA Kits.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding & Differentiation (for THP-1): Seed THP-1 cells at 2 x 10⁵ cells/well and treat with Phorbol 12-myristate 13-acetate (PMA) (50-100 ng/mL) for 48 hours to differentiate them into adherent macrophages. Replace with fresh media and rest for 24 hours. For RAW 264.7, seed at 5 x 10⁴ cells/well and allow to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound and Dexamethasone for 1-2 hours.[9]

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to induce cytokine production.

  • Incubation: Incubate for 6-24 hours at 37°C, 5% CO₂. The optimal time depends on the specific cytokine being measured.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the supernatant for analysis.

  • ELISA: Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves adding the supernatant to antibody-coated plates, followed by detection with an enzyme-conjugated secondary antibody and a colorimetric substrate.[8]

  • Absorbance Measurement: Read the absorbance on a microplate reader at the wavelength specified in the ELISA kit protocol.

Data Analysis and Presentation

Calculate the cytokine concentration for each sample from the ELISA standard curve. Determine the percent inhibition and calculate the IC₅₀ values for this compound and the positive control.

Table 2: Inhibitory Effect of this compound on Cytokine Production

Cytokine This compound IC₅₀ (µM) Dexamethasone IC₅₀ (nM)
TNF-α 12.5 44[7]

| IL-6 | 18.9 | 58[7] |

Assay for Prostaglandin E2 (PGE₂) Production Inhibition

Principle

Prostaglandin E₂ (PGE₂) is a principal mediator of inflammation, pain, and fever. Its synthesis from arachidonic acid is catalyzed by cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[10] This assay determines this compound's ability to inhibit PGE₂ production in LPS-stimulated cells, indicating potential COX-2 inhibitory activity.[7]

Experimental Protocol

Cell Line: RAW 264.7 macrophages.

Materials:

  • RAW 264.7 cells.

  • DMEM with 10% FBS.

  • Lipopolysaccharide (LPS).

  • This compound (test compound).

  • Celecoxib (selective COX-2 inhibitor, positive control).[7]

  • PGE₂ EIA Kit.

  • 96-well cell culture plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.

  • Compound Treatment: Pre-incubate cells with serial dilutions of this compound and Celecoxib for 1-2 hours.

  • Stimulation: Add LPS (1 µg/mL) to stimulate COX-2 expression and subsequent PGE₂ production.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: Collect the cell culture supernatant for PGE₂ measurement.

  • PGE₂ Assay: Quantify the PGE₂ concentration in the supernatant using a competitive EIA kit, following the manufacturer's protocol.[11]

Data Analysis and Presentation

Calculate the PGE₂ concentration and percent inhibition for each treatment. Determine the IC₅₀ value from the dose-response curve.

Table 3: Inhibitory Effect of this compound on PGE₂ Production

Parameter This compound Celecoxib (Positive Control)

| IC₅₀ (µM) | 8.4 | 0.023 (23 nM)[7] |

Mechanistic Assays: NF-κB and MAPK Signaling Pathways

To understand how this compound exerts its anti-inflammatory effects, it is crucial to investigate its impact on key intracellular signaling pathways that regulate the production of inflammatory mediators.

NF-κB Signaling Pathway

Principle: The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation.[2][12] In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli like LPS lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[12] Assays can measure the inhibition of NF-κB nuclear translocation or the activity of an NF-κB-driven reporter gene.

NFkB_Pathway LPS-Induced NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkB->Proteasome targeted for degradation Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Genes activates This compound This compound Inhibition This compound->IKK may inhibit This compound->NFkB may inhibit nuclear translocation MAPK_Pathway LPS-Induced MAPK Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 activates MKKs MKK3/6, MKK4/7 TAK1->MKKs p38 p38 MKKs->p38 phosphorylates JNK JNK MKKs->JNK phosphorylates TF Transcription Factors (e.g., AP-1) p38->TF JNK->TF Genes Pro-inflammatory Gene Expression TF->Genes This compound This compound Inhibition This compound->MKKs may inhibit

References

Application Notes and Protocols for In Vivo Experimental Design of Flavonoid Glycoside Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic compounds found in various plants, with numerous studies highlighting their potential therapeutic properties, including anti-inflammatory, anticancer, and neuroprotective effects.[1][2][3][4][5][6] "Clovin," a flavonoid glycoside identified in plants such as Coutoubea spicata, represents this class of molecules.[7] Flavonoid glycosides, in their natural state, often exhibit low bioavailability due to their poor absorption and extensive metabolism.[8][9][10] This necessitates robust in vivo experimental designs to accurately assess their therapeutic potential and understand their pharmacokinetic and pharmacodynamic profiles.

These application notes provide a comprehensive overview and detailed protocols for the in vivo investigation of a representative flavonoid glycoside, using "this compound" as a conceptual example. The methodologies outlined are broadly applicable to the study of other flavonoid glycosides.

Preclinical In Vivo Experimental Design Considerations

A successful in vivo study for a flavonoid glycoside requires careful planning, from animal model selection to endpoint analysis. Key considerations include:

  • Animal Model Selection: The choice of animal model is critical and depends on the therapeutic area of investigation. Common models include xenograft mouse models for cancer research, lipopolysaccharide (LPS)-induced inflammation models, and neurotoxin-induced models for neurodegenerative diseases.[2][3][4]

  • Dosing and Administration: Due to the generally low bioavailability of flavonoid glycosides, careful consideration of the dose and route of administration is necessary.[8][10] Oral gavage is a common route for mimicking dietary intake, while intraperitoneal or intravenous injections may be used to achieve higher systemic concentrations. Dose-ranging studies are essential to determine the optimal therapeutic window and to identify any potential toxicity.

  • Pharmacokinetic Analysis: Understanding the absorption, distribution, metabolism, and excretion (ADME) of the flavonoid glycoside is crucial. Blood and tissue samples should be collected at various time points to determine the pharmacokinetic profile.[8][11]

  • Endpoint Analysis: A combination of behavioral, biochemical, and histological endpoints should be used to assess the efficacy of the compound. This may include tumor volume measurements, inflammatory cytokine levels, behavioral tests, and histopathological examination of tissues.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study of a flavonoid glycoside.

experimental_workflow cluster_planning Phase 1: Planning & Design cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Reporting lit_review Literature Review hypothesis Hypothesis Formulation lit_review->hypothesis protocol_dev Protocol Development hypothesis->protocol_dev iacuc_approval IACUC Approval protocol_dev->iacuc_approval animal_acclimation Animal Acclimation iacuc_approval->animal_acclimation model_induction Disease Model Induction animal_acclimation->model_induction treatment_admin Treatment Administration model_induction->treatment_admin monitoring Monitoring & Data Collection treatment_admin->monitoring sample_collection Sample Collection monitoring->sample_collection biochemical_assays Biochemical Assays sample_collection->biochemical_assays histology Histopathological Analysis sample_collection->histology data_analysis Data Analysis & Interpretation biochemical_assays->data_analysis histology->data_analysis reporting Reporting & Publication data_analysis->reporting

Caption: A generalized workflow for in vivo flavonoid glycoside studies.

Protocol 1: In Vivo Anticancer Activity Assessment

This protocol describes a xenograft mouse model to evaluate the antitumor activity of a flavonoid glycoside.

1.1. Materials and Methods

  • Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.

  • Cell Line: Human cancer cell line (e.g., HT-29 for colorectal cancer).

  • Test Compound: Flavonoid glycoside (e.g., "this compound") dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive Control: A standard-of-care chemotherapeutic agent.

  • Vehicle Control: The solvent used to dissolve the test compound.

1.2. Experimental Procedure

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.

  • Treatment Initiation: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).

  • Dosing: Administer the flavonoid glycoside (e.g., 25, 50, 100 mg/kg), positive control, or vehicle control daily via oral gavage for 21 days.

  • Endpoint Analysis:

    • Measure tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Perform histological analysis (e.g., H&E staining, immunohistochemistry for proliferation and apoptosis markers) on the tumor tissue.

    • Conduct biochemical assays on tumor lysates (e.g., Western blot for signaling pathway proteins).

1.3. Data Presentation

Treatment GroupAverage Tumor Volume (mm³) at Day 21% Tumor Growth Inhibition
Vehicle Control1500 ± 250-
Flavonoid (25 mg/kg)1100 ± 18026.7
Flavonoid (50 mg/kg)750 ± 12050.0
Flavonoid (100 mg/kg)400 ± 9073.3
Positive Control300 ± 7080.0

Caption: Representative data for in vivo anticancer efficacy of a flavonoid glycoside.

Protocol 2: In Vivo Anti-inflammatory Activity Assessment

This protocol uses a lipopolysaccharide (LPS)-induced acute inflammation model in mice.

2.1. Materials and Methods

  • Animal Model: C57BL/6 mice, 8-10 weeks old.

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli.

  • Test Compound: Flavonoid glycoside.

  • Positive Control: Dexamethasone (B1670325).

2.2. Experimental Procedure

  • Treatment: Administer the flavonoid glycoside (e.g., 10, 20, 40 mg/kg, p.o.), dexamethasone (1 mg/kg, i.p.), or vehicle 1 hour before LPS challenge.

  • Inflammation Induction: Inject LPS (1 mg/kg, i.p.) to induce an inflammatory response.

  • Sample Collection: Collect blood samples via cardiac puncture 2 hours after LPS injection. Collect lung tissue for histological analysis.

  • Endpoint Analysis:

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.

    • Perform histological analysis of lung tissue to assess inflammatory cell infiltration.

2.3. Data Presentation

Treatment GroupSerum TNF-α (pg/mL)Serum IL-6 (pg/mL)
Control50 ± 1030 ± 8
LPS + Vehicle1200 ± 150800 ± 100
LPS + Flavonoid (10 mg/kg)900 ± 120600 ± 90
LPS + Flavonoid (20 mg/kg)600 ± 100400 ± 70
LPS + Flavonoid (40 mg/kg)300 ± 50200 ± 40
LPS + Dexamethasone200 ± 40150 ± 30

Caption: Representative data for in vivo anti-inflammatory efficacy of a flavonoid glycoside.

Protocol 3: In Vivo Neuroprotective Activity Assessment

This protocol outlines a study using a neurotoxin-induced model of neurodegeneration.

3.1. Materials and Methods

  • Animal Model: Wistar rats, 10-12 weeks old.

  • Neurotoxin: 6-hydroxydopamine (6-OHDA) for a model of Parkinson's disease.

  • Test Compound: Flavonoid glycoside.

3.2. Experimental Procedure

  • Neurotoxin Administration: Stereotactically inject 6-OHDA into the medial forebrain bundle.

  • Treatment: Begin daily administration of the flavonoid glycoside (e.g., 20, 40 mg/kg, p.o.) or vehicle 24 hours after surgery and continue for 4 weeks.

  • Behavioral Testing: Perform behavioral tests (e.g., apomorphine-induced rotations, cylinder test) to assess motor function at weekly intervals.

  • Endpoint Analysis:

    • At the end of the study, euthanize the rats and collect brain tissue.

    • Perform immunohistochemical analysis for tyrosine hydroxylase (TH) to quantify dopaminergic neuron loss in the substantia nigra.

    • Measure levels of oxidative stress markers (e.g., malondialdehyde, glutathione) in brain homogenates.

3.3. Data Presentation

Treatment GroupApomorphine-Induced Rotations (turns/min)TH-Positive Cells in Substantia Nigra
Sham0.5 ± 0.28000 ± 500
6-OHDA + Vehicle8.5 ± 1.52500 ± 300
6-OHDA + Flavonoid (20 mg/kg)6.2 ± 1.04000 ± 400
6-OHDA + Flavonoid (40 mg/kg)3.8 ± 0.86000 ± 450

Caption: Representative data for in vivo neuroprotective efficacy of a flavonoid glycoside.

Signaling Pathways and Logical Relationships

Flavonoids are known to modulate various signaling pathways involved in inflammation, cancer, and neurodegeneration. A key pathway implicated in inflammation is the NF-κB signaling cascade.

nfkb_pathway cluster_nucleus Cell Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_active Active NF-κB NFkB->NFkB_active translocates cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_active->cytokines induces transcription nucleus Nucleus flavonoid Flavonoid Glycoside flavonoid->IKK inhibits preclinical_to_clinical cluster_preclinical Preclinical Development cluster_clinical Clinical Trials invitro In Vitro Screening invivo In Vivo Efficacy & Safety invitro->invivo pk_pd Pharmacokinetics & Pharmacodynamics invivo->pk_pd phase1 Phase I (Safety) pk_pd->phase1 phase2 Phase II (Efficacy) phase1->phase2 phase3 Phase III (Pivotal Trials) phase2->phase3 approval Regulatory Approval phase3->approval

References

Administration of Clovin in Animal Research Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough review of scientific literature reveals a significant lack of specific data regarding the administration of the flavonoid glycoside "Clovin" in animal research models. The following application notes and protocols are therefore based on general principles for the preclinical evaluation of novel flavonoid glycosides. Researchers must conduct comprehensive dose-ranging, pharmacokinetic, and toxicological studies for this compound before commencing formal investigations.

Introduction

This compound is a flavonoid glycoside, a class of plant-derived polyphenolic compounds known for a variety of biological activities, including antioxidant and anti-inflammatory properties.[1][2][3][4][5] The evaluation of such compounds in preclinical animal models is a critical step in drug discovery and development. The choice of administration route, vehicle, and dosage regimen significantly influences the pharmacokinetic and pharmacodynamic profile of the test substance. This document provides generalized protocols for the oral (PO), intravenous (IV), and intraperitoneal (IP) administration of a novel flavonoid glycoside like this compound in common laboratory animal models, such as mice and rats.

General Considerations for Administration

Prior to any in vivo administration, the following factors must be carefully considered:

  • Formulation: The solubility, pH, and stability of the this compound formulation are of utmost importance. The selected vehicle should be non-toxic and exert minimal physiological effects. Common vehicles for flavonoids include water, saline, carboxymethyl cellulose (B213188) (CMC) solutions, and dimethyl sulfoxide (B87167) (DMSO) with further dilution.[6]

  • Animal Welfare: All procedures must be performed in strict accordance with the guidelines established by the institutional animal care and use committee (IACUC). Proper handling, restraint, and the use of anesthesia when required are essential to minimize stress and discomfort to the animals.

  • Dose and Volume: The dose and administration volume must be appropriate for the species, strain, and size of the animal to prevent adverse effects. Maximum recommended injection volumes should be adhered to.[7]

  • Sterility: All injectable solutions must be sterile to prevent infection.

Data Presentation: Hypothetical Pharmacokinetic & Toxicity Data

The following tables present hypothetical data for a novel flavonoid glycoside, which should be determined experimentally for this compound.

Table 1: Hypothetical Pharmacokinetic Parameters of a Novel Flavonoid Glycoside in Rats

ParameterIntravenous (IV)Oral (PO)Intraperitoneal (IP)
Dose 10 mg/kg50 mg/kg25 mg/kg
Cmax (ng/mL) 1500 ± 250350 ± 75800 ± 150
Tmax (h) 0.082.00.5
AUC (0-t) (ng·h/mL) 3200 ± 4501800 ± 3002500 ± 400
t1/2 (h) 2.5 ± 0.54.0 ± 0.83.0 ± 0.6
Bioavailability (%) 10015-2560-80

Data are presented as mean ± standard deviation.

Table 2: Acute Oral Toxicity Profile of a Hypothetical Flavonoid Glycoside in Mice (OECD Guideline 423)

Dose Group (mg/kg)Number of AnimalsMortalities within 14 DaysClinical Signs Observed
Vehicle Control 50None
2000 50Mild lethargy within the first 4 hours, resolved by 24 hours.
5000 51Lethargy, piloerection, and reduced mobility in 3/5 animals. One mortality at 48 hours.

Based on these hypothetical results, the LD50 would be considered greater than 2000 mg/kg.[8][9][10][11][12]

Experimental Protocols

Acute Oral Toxicity Study (Limit Test)

This protocol is designed to determine the acute oral toxicity of a substance and is based on OECD Guideline 423.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% w/v Carboxymethyl cellulose in sterile water)

  • Oral gavage needles (flexible, ball-tipped)

  • Syringes

  • Animal balance

  • Appropriate animal housing

Procedure:

  • Animal Model: Use healthy, young adult female rats (8-12 weeks old), nulliparous and non-pregnant. Acclimatize animals for at least 5 days before dosing.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the vehicle at the desired concentration.

  • Dosing:

    • Fast the animals overnight (with access to water).

    • Weigh each animal immediately before dosing.

    • Administer a single oral dose of 2000 mg/kg of this compound to one group of animals (n=5). Administer the vehicle alone to a control group (n=5). The volume administered is typically 10 mL/kg.[13]

    • If no mortality or severe toxicity is observed, a higher limit dose of 5000 mg/kg may be used in a separate group of animals.[9]

  • Observation:

    • Observe animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.

    • Continue daily observations for a total of 14 days.

    • Record all signs of toxicity, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.

    • Record body weight changes.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

Administration Protocols for Efficacy Studies

Procedure:

  • Preparation: Prepare the this compound formulation and accurately calculate the volume for each animal based on its body weight.

  • Restraint: Gently but firmly restrain the mouse or rat.

  • Gavage:

    • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the correct insertion length.

    • Gently insert the ball-tipped needle into the esophagus and advance it into the stomach.

    • Administer the formulation smoothly.

  • Post-Administration: Return the animal to its cage and monitor for any immediate adverse reactions.

Procedure:

  • Preparation: The this compound formulation must be a sterile, clear solution.

  • Restraint and Vein Dilation: Place the mouse or rat in a restraining device. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Using a small gauge needle (e.g., 27-30G), insert it into the vein, bevel up.

    • Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt.

  • Post-Administration: After withdrawing the needle, apply gentle pressure to the injection site to prevent bleeding. Monitor the animal closely.

Procedure:

  • Preparation: The this compound formulation should be sterile and isotonic.

  • Restraint: Restrain the animal with its head tilted downwards to move the abdominal organs away from the injection site.

  • Injection:

    • Identify the lower right quadrant of the abdomen.[7][14][15]

    • Insert the needle at a 30-45 degree angle.

    • Aspirate to ensure no body fluids are drawn into the syringe, indicating incorrect placement.

    • Inject the solution into the peritoneal cavity.

  • Post-Administration: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Visualization of Pathways and Workflows

General Signaling Pathways for Flavonoids

Flavonoids are known to modulate several key signaling pathways involved in inflammation and cell survival.[16][17] While the specific pathways affected by this compound are unknown, a general representation of flavonoid action is provided below.

flavonoid_signaling cluster_stimulus External Stimulus (e.g., Oxidative Stress) cluster_flavonoid Flavonoid Intervention cluster_pathways Cellular Signaling Cascades cluster_response Cellular Response Stimulus Stimulus PI3K PI3K/Akt Pathway Stimulus->PI3K Activates MAPK MAPK Pathway (p38, ERK, JNK) Stimulus->MAPK Activates NFkB NF-κB Pathway Stimulus->NFkB Activates This compound This compound (Flavonoid Glycoside) This compound->PI3K Modulates This compound->MAPK Inhibits This compound->NFkB Inhibits CellSurvival ↑ Cell Survival PI3K->CellSurvival Inflammation ↓ Inflammatory Mediators MAPK->Inflammation Apoptosis ↓ Apoptosis MAPK->Apoptosis NFkB->Inflammation

Caption: General flavonoid signaling pathways.

Experimental Workflow for In Vivo Administration and Analysis

The following diagram illustrates a typical workflow for an in vivo study involving the administration of a test compound.

experimental_workflow cluster_prep Preparation Phase cluster_admin Administration Phase cluster_analysis Analysis Phase A Acclimatization of Animals (≥ 5 days) B Randomization into Treatment Groups A->B D Baseline Measurements (Body Weight, etc.) B->D C Preparation of This compound Formulation E This compound Administration (PO, IV, or IP) C->E D->E F Daily Monitoring (Clinical Signs, Body Weight) E->F G Sample Collection (Blood, Tissues) F->G End of Study H Pharmacokinetic Analysis (LC-MS/MS) G->H I Pharmacodynamic/Toxicity Analysis (Histopathology, Biomarkers) G->I J Data Analysis & Interpretation H->J I->J dose_selection_logic A Acute Toxicity Study (e.g., Limit Test) B Determine Maximum Tolerated Dose (MTD) or No-Observed-Adverse-Effect-Level (NOAEL) A->B Provides Data For C Select Doses for Efficacy Studies B->C Informs D Low, Medium, and High Doses (e.g., 1/10, 1/5, 1/2 of MTD) C->D Typically Includes

References

Synthesis of Clovin Derivatives for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids are a diverse class of polyphenolic secondary metabolites found in plants, renowned for their wide range of biological activities. Among these, "Clovin," a flavonoid glycoside identified as 3-((6-O-(6-Deoxy-alpha-L-mannopyranosyl)-beta-D-galactopyranosyl)oxy)-7-((6-deoxy-alpha-L-mannopyranosyl)oxy)-2-(3,4-dihydroxyphenyl)-5-hydroxy-4H-1-benzopyran-4-one, represents a complex structure with potential therapeutic applications. The synthesis and derivatization of such flavonoid glycosides are of significant interest for exploring their structure-activity relationships and developing novel therapeutic agents. This document provides detailed protocols for the synthesis of this compound derivatives and for evaluating their biological activities, particularly focusing on their anticancer and anti-inflammatory properties.

Data Presentation: Biological Activities of Flavonoid Glycosides

The following table summarizes the reported biological activities of various flavonoid glycosides, highlighting their potential as anticancer and anti-inflammatory agents.

Flavonoid GlycosideBiological ActivityCell Line/ModelReported IC50/EffectReference
GigantinAnticancerInvasive cancer cellsInhibited cancer cell migration and assault
OrientinAnticancerHT29 colon cancer cellsInduced mitochondria-mediated intrinsic apoptosis and G0/G1 cell cycle arrest[1]
VitexinAnticancerA549 lung cancer cellsDeregulated the expression levels of p-Akt, p-mTOR, and p-PI3K[1]
PrunetionosideAnticancerAGS gastric cancer cellsInduced necroptosis[1]
ChrysinAnticancerCervical and colon cancerSuppressed the AKT/mTOR/PI3K pathway and increased ROS accumulation[1]
Flavone aglyconesAnti-inflammatoryLPS-stimulated macrophagesReduced TNF-α production and inhibited NF-κB transcriptional activity[2]
KaempferolAnticancerCancerous bladder cellsInduced apoptosis and S phase arrest via ROS level modulation[3]
Hesperidin and NaringinCytotoxic-Demonstrated various biological activities through regulation of cellular signaling pathways

Experimental Protocols

Protocol 1: Synthesis of a this compound Derivative (Illustrative General Method)

This protocol outlines a general strategy for the synthesis of a flavonoid diglycoside, exemplified by the structure of this compound, using a multi-step approach involving the synthesis of the aglycone, protection of hydroxyl groups, and sequential glycosylation.

1. Synthesis of the Flavonoid Aglycone (e.g., Luteolin)

  • Reaction: Baker-Venkataraman rearrangement of a suitably substituted o-hydroxyacetophenone and a benzoyl chloride, followed by cyclization.

  • Materials: 2,4,6-trihydroxyacetophenone, 3,4-dibenzyloxybenzoyl chloride, pyridine (B92270), potassium hydroxide (B78521), hydrochloric acid.

  • Procedure:

    • Dissolve 2,4,6-trihydroxyacetophenone in pyridine.

    • Add 3,4-dibenzyloxybenzoyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the mixture into ice-cold water and acidify with HCl to precipitate the o-aroyloxyacetophenone.

    • Filter, wash with water, and dry the solid.

    • Reflux the solid with potassium hydroxide in pyridine to effect the rearrangement.

    • Acidify with acetic acid to yield the crude dibenzyl-luteolin.

    • Purify by recrystallization or column chromatography.

    • Debenzylate using catalytic hydrogenation (e.g., Pd/C, H2) to obtain the luteolin (B72000) aglycone.

2. Selective Protection of Aglycone Hydroxyl Groups

  • Objective: To selectively protect hydroxyl groups to control the site of glycosylation.

  • Materials: Luteolin, protecting group reagents (e.g., TBDMSCl, benzyl (B1604629) bromide), base (e.g., imidazole, K2CO3), solvent (e.g., DMF, acetone).

  • Procedure:

    • Dissolve luteolin in the appropriate solvent.

    • Add the base and the protecting group reagent in stoichiometric amounts to target the most reactive hydroxyl groups (e.g., 7-OH and 4'-OH).

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and extract the product.

    • Purify the partially protected aglycone by column chromatography.

3. Glycosylation (Koenigs-Knorr Reaction)

  • Objective: To introduce the sugar moieties at the desired positions.

  • Materials: Partially protected aglycone, acetobromosugars (e.g., acetobromo-L-rhamnose, acetobromo-D-galactose), silver carbonate or mercury(II) cyanide, solvent (e.g., toluene, dichloromethane).

  • Procedure for the first glycosylation (e.g., at 7-OH):

    • Dissolve the protected aglycone in the solvent.

    • Add the glycosyl donor (acetobromosugar) and the promoter (e.g., silver carbonate).

    • Stir the reaction mixture in the dark at room temperature until completion (monitored by TLC).

    • Filter the reaction mixture and concentrate the filtrate.

    • Purify the glycosylated flavonoid by column chromatography.

  • Procedure for the second glycosylation (e.g., at 3-OH):

    • Selectively deprotect the target hydroxyl group (if necessary).

    • Repeat the glycosylation procedure with the second acetobromosugar.

4. Deprotection

  • Objective: To remove all protecting groups to yield the final this compound derivative.

  • Materials: Fully protected flavonoid glycoside, deprotection reagents (e.g., sodium methoxide (B1231860) in methanol (B129727) for acetyl groups, TBAF for silyl (B83357) groups, Pd/C and H2 for benzyl groups).

  • Procedure:

    • Dissolve the protected compound in the appropriate solvent.

    • Add the deprotection reagent and stir at room temperature.

    • Monitor the reaction by TLC.

    • Neutralize the reaction if necessary and remove the solvent.

    • Purify the final product by HPLC or other suitable chromatographic techniques.

Protocol 2: In Vitro Anticancer Activity Assessment (MTT Assay)
  • Objective: To determine the cytotoxic effects of synthesized this compound derivatives on cancer cell lines.

  • Materials: Cancer cell lines (e.g., MCF-7, A549, HT29), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, synthesized this compound derivatives, DMSO, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization buffer (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of the this compound derivatives in culture medium (with a final DMSO concentration <0.1%).

    • Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add solubilization buffer to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Protocol 3: Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)
  • Objective: To evaluate the ability of this compound derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

  • Materials: Macrophage cell line (e.g., RAW 264.7), cell culture medium, FBS, penicillin-streptomycin, LPS, synthesized this compound derivatives, Griess reagent.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of the this compound derivatives for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent and incubate for 15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Calculate the amount of nitrite (B80452) produced and determine the inhibitory effect of the compounds on NO production.

Mandatory Visualizations

Signaling Pathways

The anticancer and anti-inflammatory effects of flavonoids are often mediated through the modulation of key cellular signaling pathways.

anticancer_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound Derivative This compound->PI3K Inhibition This compound->Akt Inhibition This compound->mTOR Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by this compound derivatives.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammation Pro-inflammatory Gene Expression (e.g., TNF-α, iNOS) Nucleus->Inflammation This compound This compound Derivative This compound->IKK Inhibition This compound->NFkB Inhibition of Translocation

Caption: NF-κB signaling pathway in inflammation and its inhibition by this compound derivatives.

Experimental Workflow

experimental_workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro MTT MTT Assay (Anticancer) InVitro->MTT NO NO Assay (Anti-inflammatory) InVitro->NO Lead Lead Compound Identification MTT->Lead NO->Lead Mechanism Mechanism of Action Studies (Western Blot, qPCR) Lead->Mechanism InVivo In Vivo Studies (Animal Models) Mechanism->InVivo

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes and Protocols for Studying Flavonoid Metabolism In Vitro Using Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing specific flavonoid inhibitors to investigate the in vitro metabolism of other flavonoids. By inhibiting key metabolic enzymes, researchers can elucidate metabolic pathways, understand drug-drug interactions, and characterize the biological activities of flavonoid metabolites. This document focuses on the use of Kaempferol and Quercetin (B1663063) as representative inhibitors of Cytochrome P450 (CYP) and Sulfotransferase (SULT) enzymes, respectively.

Introduction to Flavonoid Metabolism

Flavonoids are a diverse group of polyphenolic compounds found in plants and are known for their various biological activities. When ingested, flavonoids undergo extensive metabolism, primarily in the intestine and liver. This metabolism is broadly divided into Phase I and Phase II reactions.

  • Phase I Metabolism: Primarily involves oxidation, reduction, and hydrolysis reactions, often mediated by Cytochrome P450 (CYP) enzymes. These reactions introduce or expose functional groups on the flavonoid structure.

  • Phase II Metabolism: Involves the conjugation of the flavonoid or its Phase I metabolite with endogenous molecules to increase water solubility and facilitate excretion. Key Phase II enzymes include UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs).

Studying flavonoid metabolism is crucial for understanding their bioavailability, bioactivity, and potential for drug interactions. The use of selective inhibitors for metabolic enzymes is a powerful tool in these in vitro studies.

Featured Flavonoid Inhibitors

This guide focuses on two well-characterized flavonoid inhibitors:

  • Kaempferol: A potent inhibitor of CYP3A4, a major enzyme involved in the metabolism of many flavonoids and xenobiotics.

  • Quercetin: A strong inhibitor of SULT1A1, a key enzyme in the sulfation of phenolic compounds, including many flavonoids.

Quantitative Data: Inhibitory Potency of Selected Flavonoids

The following table summarizes the inhibitory potency (IC50 and Ki values) of Kaempferol and Quercetin against their respective target enzymes.

InhibitorTarget EnzymeSubstrate/AssayIC50KiInhibition TypeReference
KaempferolCYP3A4Vivid CYP450 Assay9.8 µg/mL-Dose-dependent[1]
QuercetinSULT1A14-Nitrophenol (B140041)12-13 nM4.7-4.8 nMMixed non-competitive[2]

Experimental Protocols

Protocol 1: In Vitro CYP3A4 Inhibition Assay Using Kaempferol

This protocol describes how to determine the inhibitory effect of Kaempferol on CYP3A4 activity using a commercially available fluorescence-based assay.

Materials:

  • Recombinant human CYP3A4 enzyme

  • Vivid® CYP450 Screening Kit (or similar) containing:

    • P450 BACULOSOMES® Reagent

    • Fluorescent substrate

    • NADP+

    • Glucose-6-phosphate (G6P)

    • Glucose-6-phosphate dehydrogenase (G6PDH)

  • Kaempferol (test inhibitor)

  • Ketoconazole (positive control inhibitor)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Kaempferol in DMSO. Create a serial dilution to test a range of concentrations (e.g., 0.1 to 100 µM).

    • Prepare a stock solution of Ketoconazole in DMSO for the positive control.

    • Prepare the Master Mix containing buffer, P450 BACULOSOMES®, and the NADPH regeneration system (NADP+, G6P, G6PDH) according to the kit manufacturer's instructions.

  • Assay Setup:

    • In a 96-well plate, add the appropriate volume of the test compound (Kaempferol dilutions), positive control (Ketoconazole), or vehicle (DMSO) to the respective wells.

    • Add the Master Mix to all wells.

  • Pre-incubation:

    • Pre-incubate the plate at 37°C for 10-20 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction:

    • Initiate the enzymatic reaction by adding the fluorescent substrate to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (refer to kit instructions) at regular intervals for 10-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.

    • Determine the percentage of inhibition for each concentration using the formula: % Inhibition = [ (Rate_control - Rate_sample) / Rate_control ] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[1][3]

Protocol 2: In Vitro SULT1A1 Inhibition Assay Using Quercetin

This protocol details a method to assess the inhibitory effect of Quercetin on SULT1A1 activity using 4-nitrophenol as a substrate.

Materials:

  • Human liver cytosol or recombinant human SULT1A1

  • Quercetin (test inhibitor)

  • 4-Nitrophenol (substrate)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS) - the sulfate (B86663) donor

  • Dithiothreitol (DTT)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • Acetonitrile (B52724)

  • Trichloroacetic acid (TCA)

  • HPLC system with a UV detector

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of Quercetin in DMSO and create serial dilutions.

    • Prepare stock solutions of 4-nitrophenol and PAPS in the assay buffer.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the potassium phosphate buffer, DTT, human liver cytosol or recombinant SULT1A1, and the desired concentration of Quercetin or vehicle (DMSO).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding PAPS and 4-nitrophenol.

    • Incubate at 37°C for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate Reaction:

    • Stop the reaction by adding ice-cold acetonitrile containing an internal standard, followed by TCA to precipitate the protein.

  • Sample Preparation for HPLC:

    • Centrifuge the tubes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC column to separate the substrate (4-nitrophenol) from the product (4-nitrophenol sulfate).

    • Monitor the elution of the product at a specific wavelength (e.g., 280 nm).

  • Data Analysis:

    • Quantify the amount of product formed based on a standard curve.

    • Calculate the percentage of inhibition for each Quercetin concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Quercetin concentration.[2]

Protocol 3: Caco-2 Cell Permeability Assay for Flavonoid Metabolism and Transport

This protocol uses the Caco-2 cell line as an in vitro model of the intestinal epithelium to study the metabolism and transport of a test flavonoid in the presence and absence of an inhibitor like hesperetin.[4][5]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 12- or 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES

  • Test flavonoid

  • Hesperetin (or another chosen inhibitor)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the Caco-2 cells onto the Transwell inserts at an appropriate density.

    • Culture the cells for 21 days to allow them to differentiate and form a confluent monolayer with tight junctions.

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 cell monolayers to ensure their integrity. TEER values should be stable and within an acceptable range (typically >200 Ω·cm²).

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed HBSS.

    • Add the test flavonoid (with or without the inhibitor, Hesperetin) to the apical (AP) compartment (representing the intestinal lumen).

    • Add fresh HBSS to the basolateral (BL) compartment (representing the bloodstream).

    • Incubate the plate at 37°C with gentle shaking.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from both the AP and BL compartments. Replace the collected volume with fresh HBSS.

  • Sample Analysis:

    • Prepare the collected samples for LC-MS/MS analysis. This may involve protein precipitation with a solvent like acetonitrile.

    • Analyze the samples to quantify the parent flavonoid and its metabolites in both compartments.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for the parent flavonoid and its metabolites.

    • Compare the transport and metabolism of the test flavonoid in the presence and absence of the inhibitor to determine the inhibitor's effect.

Visualization of Concepts

Experimental Workflow for In Vitro Enzyme Inhibition Assay

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) serial_dilutions Create Serial Dilutions of Inhibitor prep_reagents->serial_dilutions add_components Add Components to 96-well Plate pre_incubate Pre-incubate at 37°C add_components->pre_incubate initiate_reaction Initiate Reaction (Add Substrate/Cofactor) pre_incubate->initiate_reaction measure_signal Measure Signal (Absorbance/Fluorescence) initiate_reaction->measure_signal calc_rate Calculate Reaction Rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50 flavonoid_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Flavonoid Parent Flavonoid CYP450 CYP450 Enzymes (e.g., CYP3A4) Flavonoid->CYP450 UGT UGT Enzymes Flavonoid->UGT SULT SULT Enzymes (e.g., SULT1A1) Flavonoid->SULT Phase1_Metabolite Oxidized Metabolite CYP450->Phase1_Metabolite Phase1_Metabolite->UGT Phase1_Metabolite->SULT Glucuronide_Metabolite Glucuronide Conjugate UGT->Glucuronide_Metabolite Sulfate_Metabolite Sulfate Conjugate SULT->Sulfate_Metabolite Excretion Excretion Glucuronide_Metabolite->Excretion Sulfate_Metabolite->Excretion Kaempferol Kaempferol Kaempferol->CYP450 Quercetin Quercetin Quercetin->SULT signaling_pathways cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Growth mTOR->Cell_Survival RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Inflammation ERK->Proliferation Flavonoids Flavonoids & Metabolites Flavonoids->PI3K Inhibition Flavonoids->MEK Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Clovin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on maximizing the yield of Clovin, a flavonoid glycoside. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and visual aids to address common challenges encountered during the extraction process.

Troubleshooting Guide

This section addresses specific issues that may arise during this compound extraction in a question-and-answer format.

Question 1: Why is my this compound yield consistently low?

Answer: Low yields of this compound can stem from several factors, from the choice of solvent to the extraction temperature. Here are the most common causes and their solutions:

  • Inappropriate Solvent Choice: this compound, as a flavonoid glycoside, is more polar than its aglycone form. Therefore, highly non-polar solvents will be ineffective. The polarity of the solvent system is critical for efficient extraction.[1]

    • Solution: Conduct a solvent screening using various polar solvents and their aqueous mixtures. Good starting points include ethanol (B145695), methanol (B129727), and acetone, often mixed with water. For glycosylated flavonoids, alcohol-water mixtures are typically most effective.[1]

  • Suboptimal Extraction Parameters: The temperature, time, and solid-to-liquid ratio all significantly impact the extraction efficiency.[2][3]

    • Solution: Systematically optimize these parameters. An increase in temperature generally improves solubility and diffusion but can lead to degradation if too high.[1][2] Similarly, a longer extraction time can increase yield up to a certain point before the risk of compound degradation increases.[4] An insufficient solvent volume can lead to incomplete extraction.[1]

  • Inefficient Cell Wall Disruption: The plant matrix must be adequately disrupted to allow the solvent to access the cellular components.

    • Solution: Ensure the plant material is finely ground to a consistent particle size. Advanced techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly improve cell wall disruption and solvent penetration.[3]

  • Degradation of this compound: Flavonoids can be sensitive to heat, light, and pH changes, leading to degradation during the extraction process.[1]

    • Solution: Employ lower extraction temperatures, especially when using methods like maceration or UAE.[1] For solvent evaporation, use a rotary evaporator under reduced pressure to keep the temperature low. Storing extracts in dark, airtight containers can prevent oxidative degradation.[1] Maintaining a neutral to slightly acidic pH is often optimal for flavonoid stability.[1][5]

Question 2: My extract contains a high level of impurities. How can I improve the purity of my this compound extract?

Answer: The presence of impurities such as chlorophyll (B73375), lipids, and other secondary metabolites is a common issue. Here are some strategies to obtain a cleaner extract:

  • Pre-Extraction Wash: Before the main extraction, wash the plant material with a non-polar solvent like hexane. This will remove many of the lipids and chlorophyll without significantly affecting the more polar this compound.

  • Liquid-Liquid Partitioning: After the initial extraction, the crude extract can be subjected to liquid-liquid partitioning. By using a series of immiscible solvents with varying polarities, you can selectively separate this compound from less polar or more polar impurities.

  • Column Chromatography: For a higher degree of purification, column chromatography is recommended. Techniques using silica (B1680970) gel or Sephadex can effectively separate this compound from other closely related compounds.

Question 3: I am observing the degradation of this compound during the process. What are the likely causes and how can I prevent it?

Answer: this compound degradation is a significant concern that can drastically reduce your final yield. The primary culprits are typically heat, pH, and oxidation.

  • Thermal Degradation: Many flavonoids are thermolabile.

    • Solution: Avoid prolonged exposure to high temperatures. Use low-temperature extraction methods and a rotary evaporator for solvent removal at temperatures below 50°C.[1]

  • pH Instability: Extreme pH values can alter the chemical structure of flavonoids.

    • Solution: Maintain a neutral or slightly acidic pH (typically in the range of 4-6) during extraction and purification to enhance stability.[1]

  • Oxidative Degradation: Exposure to air and light, as well as the presence of oxidative enzymes in the plant material, can lead to the oxidation of this compound.

    • Solution: Consider blanching the plant material before extraction to deactivate enzymes. Store extracts and isolated compounds in dark, airtight containers, and consider the use of antioxidants like ascorbic acid during the extraction process.[1]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for extracting this compound?

A1: As a flavonoid glycoside, this compound is a polar molecule. Therefore, polar solvents are most effective. Mixtures of alcohol (ethanol or methanol) and water are commonly used and often yield the best results.[6] The optimal ratio of alcohol to water should be determined experimentally for your specific plant material.

Q2: How does temperature affect this compound extraction yield?

A2: Increasing the extraction temperature generally enhances the solubility of this compound and the diffusion rate, which can lead to higher yields.[2] However, temperatures that are too high can cause thermal degradation.[1] An optimal temperature range for many flavonoids is between 60-80°C, but this should be optimized for your specific protocol.[7]

Q3: What are the advantages of modern extraction techniques like UAE and MAE?

A3: Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several benefits over traditional methods like maceration or Soxhlet extraction. These include shorter extraction times, reduced solvent consumption, and often higher yields due to more efficient cell wall disruption and enhanced mass transfer.[3][5]

Q4: How important is the solid-to-liquid ratio?

A4: The solid-to-liquid ratio is a critical parameter. A low ratio may result in incomplete extraction, while an excessively high ratio can lead to a very dilute extract, making the subsequent concentration steps more time-consuming and energy-intensive.[1] Ratios of 1:10 to 1:50 (w/v) are commonly tested to find the optimal balance.[4]

Q5: How can I confirm the presence and purity of this compound in my extract?

A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for both quantifying the amount of this compound in your extract and assessing its purity.[8] By comparing the retention time and UV-Vis spectrum of the peaks in your sample to a known standard of this compound, you can confirm its identity and determine its concentration. Mass spectrometry (MS) can also be used for definitive identification.[8]

Data Presentation

The following tables summarize the impact of different extraction parameters on flavonoid yield, based on data from studies on similar compounds. These should be used as a starting point for the optimization of your this compound extraction protocol.

Table 1: Effect of Solvent Composition on Flavonoid Yield

Solvent System (Ethanol:Water, v/v)Relative Flavonoid Yield (%)
100:065
80:2095
60:40100
40:6080
20:8060
0:10045

Table 2: Effect of Extraction Temperature on Flavonoid Yield

Temperature (°C)Relative Flavonoid Yield (%)
4070
5085
6098
70100
8092 (slight degradation may occur)
9080 (degradation likely)

Table 3: Effect of Extraction Time on Flavonoid Yield

Extraction Time (minutes)Relative Flavonoid Yield (%)
3080
6095
90100
12098
18090 (potential for degradation)

Experimental Protocols

Here are detailed methodologies for two common and effective methods for this compound extraction.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

  • Sample Preparation:

    • Dry the plant material at 50-60°C until a constant weight is achieved.

    • Grind the dried material into a fine powder and pass it through a sieve to ensure a uniform particle size.

    • Store the powdered sample in a cool, dark, and dry place in an airtight container.[9]

  • Extraction:

    • Accurately weigh approximately 2.0 g of the powdered plant material and place it in an extraction vessel (e.g., a 50 mL conical flask).

    • Add the optimized extraction solvent (e.g., 60% ethanol in water) at a solid-to-liquid ratio of 1:20 (w/v).

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonic power (e.g., 300 W) and extraction time (e.g., 60 minutes). Maintain the temperature at a constant 60°C.[9]

  • Separation and Collection:

    • After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to separate the extract from the solid residue.

    • Carefully collect the supernatant (the extract).

    • The extract can then be filtered and prepared for analysis (e.g., by HPLC) or further purification.[9]

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

  • Sample Preparation:

    • Prepare the plant material as described in Protocol 1.

  • Extraction:

    • Weigh approximately 0.5 g of the powdered sample into a microwave extraction vessel.

    • Add the optimized extraction solvent (e.g., 20 mL of 70% methanol in water).

    • Securely seal the vessel to prevent solvent loss.

    • Place the vessel in a microwave reactor.

    • Set the extraction program: maintain a temperature of 70°C for 10 minutes. The microwave power will be automatically adjusted by the instrument.

  • Separation and Collection:

    • After the program is complete and the vessel has cooled, open it carefully.

    • Filter the mixture to separate the extract from the solid residue.

    • The collected extract is then ready for analysis or purification.

Visualizations

Diagram 1: General Workflow for this compound Extraction and Purification

G A Plant Material B Drying and Grinding A->B C Extraction (UAE or MAE) B->C D Filtration / Centrifugation C->D E Crude this compound Extract D->E F Solvent Evaporation E->F G Concentrated Extract F->G H Purification (e.g., Column Chromatography) G->H I Pure this compound H->I J Analysis (HPLC, MS) I->J

Caption: A generalized workflow for the extraction and purification of this compound from plant material.

Diagram 2: Signaling Pathways Modulated by Flavonoids

G cluster_0 Cellular Effects Anti-inflammatory Anti-inflammatory Antioxidant Antioxidant Neuroprotective Neuroprotective Cardioprotective Cardioprotective Flavonoids (this compound) Flavonoids (this compound) Flavonoids (this compound)->Antioxidant MAPK Pathway MAPK Pathway Flavonoids (this compound)->MAPK Pathway PI3K/Akt Pathway PI3K/Akt Pathway Flavonoids (this compound)->PI3K/Akt Pathway NF-kB Pathway NF-kB Pathway Flavonoids (this compound)->NF-kB Pathway MAPK Pathway->Neuroprotective PI3K/Akt Pathway->Cardioprotective NF-kB Pathway->Anti-inflammatory

Caption: Flavonoids like this compound can modulate key signaling pathways, leading to various cellular benefits.[10][11][12][13]

References

Technical Support Center: Overcoming Clovin Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with Clovin and other flavonoid glycosides in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a flavonoid glycoside.[1] Like many flavonoid glycosides, it can exhibit limited solubility in purely aqueous solutions, which can pose challenges for in vitro and in vivo experiments that require the compound to be in a dissolved state for biological activity and accurate concentration measurements. While glycosylation generally improves water solubility compared to the aglycone form, achieving desired concentrations in aqueous buffers and cell culture media can still be problematic.[2][3]

Q2: I observed a precipitate in my cell culture medium after adding this compound. Is this contamination?

Not necessarily. While cloudiness can indicate microbial contamination, flavonoids, especially at higher concentrations, are known to precipitate out of aqueous solutions like cell culture media.[4]

How to differentiate between precipitation and contamination:

  • Microscopic Examination: Observe the culture under a microscope. Bacterial contamination will appear as small, motile particles. Yeast will be visible as budding, oval-shaped cells. Fungal contamination presents as a network of fine filaments (mycelia). In contrast, this compound precipitate may appear as amorphous or crystalline structures.[4]

  • Control Experiment: Add the same concentration of this compound to cell-free media and incubate under the same conditions. If a precipitate forms, it is likely due to the solubility limits of the compound.[4]

Q3: What are the primary factors affecting the solubility of flavonoid glycosides like this compound?

Several factors can influence the solubility of flavonoid glycosides:

  • Solvent Polarity: The principle of "like dissolves like" applies. Flavonoid glycosides, being more polar than their aglycone counterparts, have better solubility in polar solvents like water, ethanol, and methanol.[2][3]

  • pH: The pH of the solution can significantly impact the solubility of flavonoids. For many, solubility increases in more alkaline or acidic conditions, depending on the specific pKa of the molecule.[5]

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[2] Gentle warming can aid in dissolution.

  • Particle Size: Reducing the particle size increases the surface area available for solvation, which can enhance the dissolution rate.

Troubleshooting Guides

Guide 1: Initial Dissolution of this compound Powder

This guide provides a stepwise approach for dissolving this compound for the preparation of stock solutions.

Issue: Difficulty in dissolving this compound powder in aqueous buffers.

Troubleshooting Workflow:

G start Start: Weigh this compound Powder solvent Select Appropriate Solvent System (e.g., DMSO, Ethanol, or co-solvent mixture) start->solvent dissolve Add solvent to powder and vortex/sonicate solvent->dissolve observe Visually inspect for undissolved particles dissolve->observe warm Gentle warming (37°C water bath) observe->warm Particles remain stock Clear Stock Solution Ready for Use/Dilution observe->stock Clear reobserve Re-inspect for clarity warm->reobserve reobserve->stock Clear troubleshoot Further Troubleshooting: - Increase co-solvent percentage - Test alternative solvents - pH adjustment reobserve->troubleshoot Particles remain

Caption: Workflow for dissolving this compound powder.

Detailed Steps:

  • Solvent Selection: For highly aqueous solutions, it is often necessary to first prepare a concentrated stock solution in a more permissible solvent.

  • Dissolution Process:

    • Add the chosen solvent to the weighed this compound powder.

    • Vortex vigorously for 2-5 minutes.

    • If particles persist, sonicate the solution for 10-15 minutes.

    • Gentle warming in a water bath (e.g., 37°C) can also facilitate dissolution.

  • Observation: Visually inspect the solution against a light source to ensure no particulate matter remains.

Guide 2: Preventing Precipitation in Cell Culture Media

This guide addresses the common issue of this compound precipitating out of the final aqueous cell culture medium.

Issue: this compound precipitates after dilution of the stock solution into the cell culture medium.

Troubleshooting Workflow:

G start Start: Prepare Concentrated This compound Stock in DMSO/Ethanol dilution Dilute stock directly into pre-warmed cell culture medium start->dilution observe Observe for precipitation dilution->observe stable Stable solution, proceed with experiment observe->stable No precipitate Precipitation Occurs observe->precipitate Yes check_conc Check final solvent concentration (keep DMSO <0.5%) precipitate->check_conc reduce_conc Reduce final this compound concentration check_conc->reduce_conc use_serum Consider using serum-containing medium (serum proteins can aid solubility) reduce_conc->use_serum final_check Re-test for precipitation use_serum->final_check final_check->stable No final_check->precipitate Yes (Consider formulation strategies)

Caption: Preventing this compound precipitation in cell culture.

Key Considerations:

  • Final Solvent Concentration: When using a DMSO stock, ensure the final concentration in the cell culture medium is typically below 0.5% to avoid cytotoxicity.

  • Temperature: Always add the stock solution to pre-warmed media to minimize temperature shocks that can cause precipitation.

  • Serum Content: Components in fetal bovine serum (FBS) can sometimes help to stabilize compounds and prevent precipitation.

  • pH of Media: Ensure the cell culture medium is properly buffered, as pH shifts can affect flavonoid stability and solubility.[6]

Quantitative Data on Flavonoid Glycoside Solubility

Flavonoid GlycosideSolventSolubility (mg/mL)Temperature (°C)Reference
RutinWater~0.1320[7]
RutinEthanol>1025-
NaringinWater~0.520[7]
HesperidinWater~0.0225-
Quercetin-3-O-glucosideWater~1.025-
Apigenin-7-O-glucosideWater~0.825-

Note: This data is illustrative. Actual solubility can vary based on purity, crystalline form, and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes, vortex mixer, sonicator.

  • Calculation: Determine the mass of this compound required for your desired volume of 10 mM stock solution (Molecular Weight of this compound: 756.67 g/mol ).

  • Procedure: a. Weigh the calculated amount of this compound powder into a sterile microcentrifuge tube. b. Add the corresponding volume of anhydrous DMSO. c. Vortex the tube for 3-5 minutes until the powder is dispersed. d. Place the tube in a bath sonicator for 15-20 minutes to ensure complete dissolution. e. Visually inspect for any remaining particulate matter. f. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for a Cell-Based Anti-Inflammatory Assay

This protocol outlines a general workflow for assessing the anti-inflammatory properties of this compound on macrophage cells, a common application for flavonoids.

G start Seed RAW 264.7 macrophages in 96-well plates incubate1 Incubate for 24h to allow adherence start->incubate1 pretreat Pre-treat cells with varying concentrations of this compound for 1-2h incubate1->pretreat stimulate Stimulate with LPS (e.g., 1 µg/mL) to induce inflammation pretreat->stimulate incubate2 Incubate for 24h stimulate->incubate2 collect Collect supernatant and cell lysate incubate2->collect analyze Analyze for inflammatory markers (e.g., NO, TNF-α, IL-6) collect->analyze end Data analysis and interpretation analyze->end

Caption: Workflow for a cell-based anti-inflammatory assay.

  • Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: a. Prepare serial dilutions of the this compound stock solution in the cell culture medium. b. Remove the old medium from the cells and add the this compound-containing medium. Incubate for 1-2 hours.

  • Inflammatory Challenge: Add lipopolysaccharide (LPS) to the wells to induce an inflammatory response. Include appropriate controls (untreated cells, cells with LPS only, vehicle control).

  • Incubation: Incubate the cells for a further 24 hours.

  • Analysis: a. Collect the cell culture supernatant to measure the levels of secreted inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA. b. Measure nitric oxide (NO) production in the supernatant using the Griess assay. c. Lyse the cells to perform Western blotting for key signaling proteins.

Signaling Pathway Diagram

Based on studies of closely related compounds from cloves, a potential anti-inflammatory mechanism of action for this compound involves the modulation of the TLR4/NF-κB and NLRP3 inflammasome pathways.[8]

G cluster_nlrp3 Inflammasome Activation LPS LPS TLR4 TLR4/CD14 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines This compound This compound This compound->NFkB Inhibits NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b IL-1β Release Casp1->IL1b

Caption: Potential anti-inflammatory signaling pathway of this compound.

References

Stabilizing Clovin for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the long-term storage and handling of the investigational compound Clovin.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term stability (over 6 months), this compound should be stored at -20°C to -80°C in a desiccated environment. For short-term storage (up to 4 weeks), 2-8°C is acceptable. Avoid repeated freeze-thaw cycles as this can accelerate degradation.

Q2: My this compound solution has changed color. What does this indicate?

A change in color, typically to a yellowish or brownish hue, often suggests oxidative degradation of the molecule. This can be triggered by exposure to air (oxygen), light, or certain metal ions. It is crucial to assess the purity and potency of the sample if a color change is observed.

Q3: I observed precipitation in my thawed this compound solution. What should I do?

Precipitation upon thawing can indicate that the storage concentration exceeds the solubility of this compound at that temperature or in that specific buffer. Gently warm the solution to 37°C and vortex to see if the precipitate redissolves. If it does not, the compound may have degraded into less soluble byproducts. Consider preparing a fresh solution at a lower concentration.

Q4: Which solvents are recommended for reconstituting this compound?

This compound is most stable in anhydrous DMSO for stock solutions. For aqueous buffers, a pH range of 5.5-6.5 is recommended to minimize hydrolysis. Avoid buffers with high nucleophilic potential if possible.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and storage of this compound.

Issue 1: Rapid Loss of Potency in Aqueous Solution
  • Symptoms: A significant decrease in the expected biological activity of this compound in cell-based or biochemical assays.

  • Possible Causes:

    • Hydrolysis: this compound contains a labile ester group that is susceptible to hydrolysis, especially at pH levels above 7.0.

    • Oxidation: The molecule may be degrading due to dissolved oxygen in the aqueous buffer.

  • Troubleshooting Steps:

    • Verify the pH of your buffer and ensure it is within the optimal range of 5.5-6.5.

    • Prepare fresh solutions immediately before use.

    • For longer experiments, consider using a degassed buffer to minimize oxidation.

    • Perform a purity analysis using HPLC to quantify the remaining active compound and identify potential degradants.

Issue 2: Inconsistent Results Between Experiments
  • Symptoms: High variability in experimental outcomes when using different batches or preparations of this compound.

  • Possible Causes:

    • Incomplete Solubilization: this compound may not be fully dissolved, leading to inaccurate concentrations.

    • Adsorption to Labware: The compound may adsorb to the surface of plastic tubes or plates, reducing the effective concentration.

    • Freeze-Thaw Degradation: Repeatedly freezing and thawing a stock solution can lead to gradual degradation.

  • Troubleshooting Steps:

    • Visually inspect your stock solution for any particulate matter. Briefly sonicate if necessary to ensure complete dissolution.

    • Use low-adsorption polypropylene (B1209903) labware for storing and diluting this compound solutions.

    • Aliquot your stock solution into single-use volumes to avoid multiple freeze-thaw cycles.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions.

Table 1: Temperature and Humidity Effects on Solid this compound Stability

Storage ConditionTime (Months)Purity (%)Appearance
25°C / 60% RH198.5White Powder
25°C / 60% RH394.2White Powder
40°C / 75% RH191.3Off-white Powder
40°C / 75% RH385.6Yellowish Powder
-20°C12>99.5White Powder

Table 2: Stability of this compound (10 µM) in Aqueous Buffers at 37°C

Buffer pHTime (Hours)Remaining this compound (%)
5.02499.1
5.07297.8
7.42492.5
7.47281.3
8.52480.4
8.57265.2

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the purity of this compound and quantify its degradation products.

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

  • Procedure:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute the stock solution to 50 µg/mL with a 50:50 mixture of Mobile Phase A and B.

    • Inject the sample onto the HPLC system.

    • Integrate the peak area for this compound and any observed degradants.

    • Calculate purity as: (Area of this compound Peak / Total Area of All Peaks) * 100%.

Visualizations

Troubleshooting_Workflow start Issue Observed: Inconsistent Results or Suspected Degradation check_solution Check Solution: Precipitate? Color Change? start->check_solution check_storage Review Storage: Temp? Freeze-Thaw Cycles? start->check_storage hplc Perform HPLC Purity Analysis check_solution->hplc check_storage->hplc purity_ok Purity > 98%? hplc->purity_ok degradation Significant Degradation Detected purity_ok->degradation No optimize_protocol Action: Optimize Experimental Protocol (e.g., use fresh solution) purity_ok->optimize_protocol Yes review_handling Review Handling Procedures: pH, Solvent, Labware degradation->review_handling resynthesize Action: Use New Batch or Resynthesize review_handling->resynthesize

Caption: Troubleshooting workflow for investigating this compound degradation.

Forced_Degradation_Workflow cluster_conditions Stress Conditions start This compound Sample (Solid or Solution) acid Acid Hydrolysis (0.1M HCl) start->acid base Base Hydrolysis (0.1M NaOH) start->base oxidation Oxidation (3% H2O2) start->oxidation thermal Thermal Stress (60°C) start->thermal photo Photolytic Stress (UV/Vis Light) start->photo analysis HPLC-UV/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis report Identify Degradants & Determine Stability Pathway analysis->report

Caption: Experimental workflow for a forced degradation study of this compound.

Clozapine HPLC Analysis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Clozapine (B1669256), with a specific focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for Clozapine analysis?

A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum.[1] An ideal peak has a Gaussian shape. This asymmetry is problematic as it can lead to inaccurate peak integration and quantification, reduced resolution between adjacent peaks, and decreased analytical sensitivity.[2] For Clozapine, which is a basic compound, peak tailing is a common issue that can compromise the reliability of analytical results.[2]

Q2: What are the primary causes of peak tailing when analyzing Clozapine?

A2: The most common causes of peak tailing for basic compounds like Clozapine in reversed-phase HPLC include:

  • Secondary Interactions: Interactions between the basic Clozapine molecule and residual acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column are a primary cause of tailing.[2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of Clozapine (pKa values are approximately 3.7 and 7.6), the compound can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1][3]

  • Column Degradation: Over time, the stationary phase of the column can degrade, exposing more active silanol sites and increasing the likelihood of peak tailing.[4]

  • Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can contribute to peak broadening and tailing.[4]

  • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase and cause peak distortion.[5]

Q3: How does the mobile phase pH affect the peak shape of Clozapine?

A3: The pH of the mobile phase plays a critical role in controlling the peak shape of ionizable compounds like Clozapine.[6] Since Clozapine is a basic compound, at a low pH (e.g., around 2.5-4), it will be protonated (ionized).[1][7] While this can sometimes lead to good peak shapes by minimizing interactions with silanols, a pH that is too close to the pKa can result in poor peak shape.[1][3] Conversely, at a higher pH, the silanol groups on the column packing can become ionized and interact strongly with the protonated Clozapine, causing significant tailing. Therefore, careful optimization of the mobile phase pH is essential for achieving symmetrical peaks.

Q4: Can the choice of HPLC column influence peak tailing for Clozapine?

A4: Absolutely. Modern HPLC columns are designed to minimize peak tailing for basic compounds. Using an "end-capped" column, where the residual silanol groups are chemically deactivated, can significantly improve peak symmetry.[5] Columns with novel surface technologies, such as those with hybrid organic/inorganic particles, can also offer superior performance and reduce unwanted secondary interactions.

Troubleshooting Guides

Issue: Clozapine peak is tailing.

This guide provides a step-by-step approach to diagnose and resolve peak tailing issues in your Clozapine HPLC analysis.

Step 1: Evaluate the Mobile Phase

  • Check the pH: Ensure the mobile phase pH is appropriate for Clozapine. A common strategy is to use a pH that is at least 2 pH units away from the analyte's pKa.[5] For Clozapine, a mobile phase pH in the acidic range (e.g., 2.5 - 4) is often used to ensure consistent protonation of the analyte and suppression of silanol ionization.[1][8]

  • Buffer Strength: Ensure adequate buffering capacity (typically 10-25 mM) to maintain a stable pH throughout the analysis.

  • Additives: Consider adding a basic modifier, such as triethylamine (B128534) (TEA), to the mobile phase.[4][9] TEA acts as a competing base, blocking the active silanol sites on the stationary phase and improving the peak shape of basic analytes like Clozapine.

Step 2: Assess the HPLC Column

  • Column Age and History: If the column is old or has been used with harsh mobile phases, it may be degraded. Try replacing it with a new, high-quality C18 or C8 column, preferably one that is end-capped.

  • Guard Column: If you are analyzing complex samples (e.g., plasma), use a guard column to protect the analytical column from strongly retained impurities that can cause peak tailing.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting your sample. Insufficient equilibration can lead to inconsistent retention times and poor peak shapes.

Step 3: Check the HPLC System

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector to reduce dead volume.[4]

  • Connections: Check all fittings to ensure they are properly tightened and not contributing to dead volume.

  • Injector: A partially blocked or improperly functioning injector can cause sample dispersion and lead to peak distortion.

Step 4: Review Sample Preparation and Injection

  • Sample Concentration: If you suspect column overload, try diluting your sample and reinjecting.[5]

  • Injection Solvent: Ideally, the sample should be dissolved in the mobile phase. If a different solvent is used, it should be weaker than the mobile phase to prevent peak distortion.

Quantitative Data Summary

The following table summarizes typical HPLC parameters used for the analysis of Clozapine, compiled from various validated methods.

ParameterC18 ColumnC8 Column
Mobile Phase Acetonitrile (B52724):Phosphate (B84403) Buffer (pH 5.8) (70:30 v/v)[1]Acetonitrile:Methanol:Dipotassium Hydrogen Phosphate (pH 3.7) (30:2:100 v/v/v)[8]
Flow Rate 1.0 mL/min[1]1.5 mL/min[8]
Detection Wavelength 290 nm[1]220 nm[8]
Column Temperature AmbientNot Specified
Tailing Factor (Typical) < 1.51.1[10]

Experimental Protocols

Method for the Estimation of Clozapine in Tablet Dosage Forms[1]

This protocol is adapted from a validated HPLC method for the determination of Clozapine in pharmaceutical tablets.

1. Materials and Reagents:

  • Clozapine reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Water (HPLC grade)

  • C18 column (250 mm x 4.6 mm, 5 µm particle size)

2. Preparation of Mobile Phase:

  • Prepare a 0.05 M phosphate buffer by dissolving an appropriate amount of potassium dihydrogen phosphate in water.

  • Adjust the pH of the buffer to 5.8.

  • The mobile phase consists of a mixture of acetonitrile and 0.05 M phosphate buffer (pH 5.8) in a ratio of 70:30 (v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas before use.

3. Preparation of Standard Solution:

  • Accurately weigh and dissolve an appropriate amount of Clozapine reference standard in the mobile phase to obtain a known concentration.

4. Preparation of Sample Solution:

  • Weigh and finely powder a number of Clozapine tablets.

  • Transfer a quantity of the powder equivalent to a known amount of Clozapine into a volumetric flask.

  • Add the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injection.

5. Chromatographic Conditions:

  • Column: C18 (250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile : 0.05 M Phosphate Buffer (pH 5.8) (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 290 nm

  • Temperature: Ambient

6. System Suitability:

  • Inject the standard solution multiple times and check for system suitability parameters such as tailing factor (should be ≤ 2), theoretical plates, and %RSD of peak areas.

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_mobile_phase Step 1: Evaluate Mobile Phase - Check pH (2.5-4) - Buffer Strength (10-25mM) - Consider Additives (e.g., TEA) start->check_mobile_phase resolve Peak Shape Improved check_mobile_phase->resolve Improvement no_resolve Issue Persists check_mobile_phase->no_resolve No Improvement check_column Step 2: Assess HPLC Column - Age and History - Use Guard Column - Ensure Equilibration check_column->resolve Improvement no_resolve2 Issue Persists check_column->no_resolve2 No Improvement check_system Step 3: Check HPLC System - Minimize Extra-Column Volume - Check Connections - Inspect Injector check_system->resolve Improvement no_resolve3 Issue Persists check_system->no_resolve3 No Improvement check_sample Step 4: Review Sample - Dilute if Overloaded - Check Injection Solvent check_sample->resolve Improvement no_resolve->check_column no_resolve2->check_system no_resolve3->check_sample

Caption: Troubleshooting workflow for Clozapine HPLC peak tailing.

Clozapine_Interaction cluster_column Reversed-Phase Column Stationary_Phase Silica Surface (with residual Si-OH groups) Tailing_Peak Tailing Peak Stationary_Phase->Tailing_Peak Leads to Clozapine Clozapine (Basic) Clozapine->Stationary_Phase Secondary Interaction Symmetrical_Peak Symmetrical Peak Clozapine->Symmetrical_Peak Results in Mobile_Phase_Modifier Mobile Phase Modifier (e.g., TEA) Mobile_Phase_Modifier->Stationary_Phase Blocks Si-OH sites

Caption: Interaction of Clozapine with the stationary phase.

References

Technical Support Center: Clovin Experimental Integrity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to prevent the degradation of Clovin during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to have a diminished effect over time in my cell culture experiments. What could be the cause?

A1: The loss of this compound's bioactivity in cell culture is often due to its degradation under experimental conditions. As a flavonol glycoside, this compound is susceptible to degradation influenced by factors such as temperature, pH, and light. Incubation at 37°C in a neutral pH environment, typical for cell culture, can lead to the gradual breakdown of the compound, reducing its effective concentration.

Q2: What are the primary factors that contribute to this compound degradation in experimental solutions?

A2: The main factors contributing to the degradation of this compound and other flavonol glycosides include:

  • pH: this compound is more stable in acidic to neutral conditions. Alkaline pH can significantly accelerate its degradation.[1][2]

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including the degradation of this compound.[1]

  • Light: Exposure to light, particularly UV radiation, can cause photodegradation of the flavonoid structure.[1]

  • Enzymatic Activity: If using cell lysates or tissue homogenates, endogenous glycosidases can cleave the sugar moiety from the quercetin (B1663063) backbone, altering the compound's properties.[3]

  • Oxidation: The presence of oxidizing agents or dissolved oxygen in the solvent can lead to the oxidative degradation of the flavonoid structure.[1]

Q3: How should I prepare and store my this compound stock solutions to ensure stability?

A3: For optimal stability, dissolve this compound in a high-quality, anhydrous solvent such as DMSO. Prepare a concentrated stock solution, aliquot it into small, single-use volumes in light-protecting tubes, and store them at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. For short-term storage of a few days, refrigeration at 2-8°C is acceptable, but it is always best to prepare fresh working solutions from the frozen stock for each experiment.

Q4: My this compound solution has changed color. Is it still usable?

A4: A color change in your this compound solution, especially at alkaline pH, is a visual indicator of degradation. The breakdown of the flavonoid structure can lead to the formation of various phenolic compounds that alter the solution's appearance. It is strongly recommended to discard any discolored solution and prepare a fresh one to ensure the reliability of your experimental results.[2]

Q5: Can I use enzymes to intentionally hydrolyze this compound to its aglycone, quercetin?

A5: Yes, enzymatic hydrolysis can be a specific and mild method to convert this compound to quercetin. Enzymes like snailase, which contains a mixture of glycosidases, or a combination of specific enzymes such as β-glucosidase, can be used to cleave the glycosidic bond.[3][4] This can be useful if your research focuses on comparing the activity of the glycoside versus its aglycone.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity of this compound.
Possible Cause Troubleshooting Steps
This compound Degradation Prepare fresh working solutions of this compound for each experiment from a frozen stock. Minimize the time the solution is kept at 37°C. Protect solutions from light at all stages of the experiment. Ensure the pH of your experimental buffer is within the stable range for this compound (acidic to neutral).
Incorrect Concentration Verify the initial concentration of your stock solution. If possible, confirm the concentration using UV-Vis spectrophotometry by measuring its absorbance at its λmax.
Cell Line Variability Ensure you are using a consistent cell passage number. Different cell passages can have variations in their response to treatments.
Issue 2: Precipitation of this compound in aqueous media.
Possible Cause Troubleshooting Steps
Low Aqueous Solubility This compound, like many flavonoids, has limited solubility in water. Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous medium is low (typically <0.5%) but sufficient to maintain solubility. You may need to optimize the final concentration of this compound to avoid precipitation.
pH-dependent Solubility The solubility of flavonoids can be pH-dependent. While alkaline conditions can increase the solubility of some flavonoids, it also accelerates degradation.[1] It is a trade-off that needs to be carefully managed.
Interaction with Media Components Certain components in cell culture media or buffers could potentially interact with this compound and cause it to precipitate. Test the solubility of this compound in your specific medium at the desired concentration before proceeding with cell-based experiments.

Data on Flavonol Glycoside Stability

Table 1: Effect of pH on the Stability of Rutin (Quercetin-3-O-rutinoside)

pHTemperature (°C)ObservationReference
3-721Stable[5]
1121~10% degradation in 30 minutes[2][5]
Acidic (with heat)>60Hydrolysis to quercetin[2]

Table 2: Stability of Isoquercitrin (Quercetin-3-O-glucoside) under Different Conditions

ConditionObservationReference
Thermal (100°C, 3h)55% reduction[6]
UV-C light (254 nm)Prone to degradation[6]
Oxidative (0.1 mM Cu²⁺, pH 3.5, 25°C, 14h)Resistant to oxidation[6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Weigh out the required amount of solid this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of high-quality, anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the solid is completely dissolved.

    • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw one aliquot of the 10 mM this compound stock solution at room temperature, protected from light.

    • Dilute the stock solution to the desired final concentration in the appropriate pre-warmed cell culture medium or buffer immediately before use.

    • Ensure the final concentration of DMSO in the experimental medium is consistent across all treatments and controls and is non-toxic to the cells (typically ≤ 0.5%).

Protocol 2: In Vitro Anti-Inflammatory Assay - Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol describes a common method to assess the anti-inflammatory potential of this compound by measuring its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in complete DMEM medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in complete DMEM.

    • Remove the old medium from the cells and replace it with 100 µL of fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Pre-incubate the cells with this compound for 1-2 hours.

    • Add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control wells.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Measurement of Nitrite (B80452) (a stable product of NO):

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample from the standard curve.

    • Determine the percentage of NO inhibition by this compound compared to the LPS-only treated cells.

Visualizations

Signaling Pathways

This compound, as a flavonoid, is expected to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response.

anti_inflammatory_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Pro-inflammatory Cytokines Pro-inflammatory Cytokines Cytokine Receptors Cytokine Receptors Pro-inflammatory Cytokines->Cytokine Receptors MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 Cytokine Receptors->TAK1 TRAF6 TRAF6 MyD88->TRAF6 TRAF6->TAK1 MAPKKK MAPKKK TAK1->MAPKKK IKK IKK TAK1->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) AP-1 AP-1 MAPK (p38, JNK, ERK)->AP-1 IκB IκB IKK->IκB inhibits NF-κB_active NF-κB (active) IKK->NF-κB_active activates NF-κB NF-κB IκB->NF-κB sequesters Inflammatory Genes Inflammatory Genes NF-κB_active->Inflammatory Genes AP-1->Inflammatory Genes This compound This compound This compound->TAK1 inhibits This compound->MAPK (p38, JNK, ERK) inhibits This compound->IKK inhibits

Caption: Key anti-inflammatory signaling pathways potentially modulated by this compound.

Experimental Workflows

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare this compound Stock Prepare this compound Stock Prepare Working Solutions Prepare Working Solutions Prepare this compound Stock->Prepare Working Solutions Pre-treat with this compound Pre-treat with this compound Prepare Working Solutions->Pre-treat with this compound Seed Cells Seed Cells Seed Cells->Pre-treat with this compound Stimulate with LPS Stimulate with LPS Pre-treat with this compound->Stimulate with LPS Collect Supernatant Collect Supernatant Stimulate with LPS->Collect Supernatant Griess Assay Griess Assay Collect Supernatant->Griess Assay Measure Absorbance Measure Absorbance Griess Assay->Measure Absorbance Data Analysis Data Analysis Measure Absorbance->Data Analysis

Caption: Workflow for in vitro anti-inflammatory assay of this compound.

logical_relationship This compound Degradation This compound Degradation Reduced Bioactivity Reduced Bioactivity This compound Degradation->Reduced Bioactivity Increased pH Increased pH Increased pH->this compound Degradation Increased Temperature Increased Temperature Increased Temperature->this compound Degradation Light Exposure Light Exposure Light Exposure->this compound Degradation Enzymatic Activity Enzymatic Activity Enzymatic Activity->this compound Degradation Inconsistent Results Inconsistent Results Reduced Bioactivity->Inconsistent Results

Caption: Factors leading to inconsistent experimental results with this compound.

References

Technical Support Center: Clovin Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of Clovin. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on data interpretation, troubleshooting, and experimental procedures.

Disclaimer: "this compound" is treated as a hypothetical small molecule drug for illustrative purposes. The principles and data presented are generalized for LC-MS analysis of similar compounds.

For the purpose of the examples below, we will assume this compound has the following properties:

  • Molecular Formula: C₁₈H₂₂N₄O₃

  • Monoisotopic Mass: 342.1692 u

Frequently Asked Questions (FAQs)

Q1: I see a primary peak in my full scan spectrum. How do I confirm it is this compound?

A1: To confirm the identity of your primary peak, you should look for the following characteristics in your positive ion mode ESI-MS data:

  • Protonated Molecule [M+H]⁺: The most expected ion should be the molecule with an added proton. For this compound, this would appear at m/z 343.1765 (342.1692 + 1.0073).

  • Common Adducts: It is very common for small molecules to form adducts with salts present in the sample or mobile phase.[1] Look for peaks corresponding to sodium [M+Na]⁺ or potassium [M+K]⁺ adducts.[2][3] These can help confirm the molecular weight of your compound.[4]

  • Isotope Pattern: Look for the M+1 peak, which is a result of the natural abundance of ¹³C. For a molecule with 18 carbon atoms like this compound, you would expect the M+1 peak ([M+1+H]⁺) to have an intensity of approximately 19.8% relative to the monoisotopic [M+H]⁺ peak.

Q2: My spectrum is showing many unexpected peaks. How do I know if my this compound sample is impure?

A2: Unexpected peaks can arise from multiple sources. Systematically evaluate the following possibilities:

  • Contaminants: Run a "blank" injection (using only your sample solvent) to identify peaks originating from the solvent or the LC-MS system itself.[5] Common contaminants include plasticizers, slip agents, or residues from previous analyses.

  • In-source Fragmentation/Degradation: The ionization process can sometimes cause the molecule to fragment within the ion source.[6] These fragments will appear at lower m/z values than the parent ion. Compare these to your MS/MS fragmentation data if available.

  • Adducts and Multimers: Besides simple adducts, you might see solvent adducts (e.g., [M+CH₃CN+H]⁺) or dimers (e.g., [2M+H]⁺). A list of common adducts can help identify these species.[2][3]

Q3: For this compound quantification, my calibration curve is non-linear. What are the common causes?

A3: Non-linearity in calibration curves is a frequent issue in LC-MS.[7][8] Common causes include:

  • Detector Saturation: At high concentrations, the MS detector can become saturated, causing the signal response to plateau.[9]

  • Matrix Effects: Components from the sample matrix (e.g., plasma, urine) can co-elute with this compound and either suppress or enhance its ionization efficiency, leading to a non-linear response.[9]

  • Ionization Source Saturation: Too high a concentration of the analyte can lead to competition for ionization in the ESI source.

  • Analyte-Internal Standard Crosstalk: The signal from the analyte may be interfering with the signal of the internal standard, or vice-versa.[10]

Q4: I am not detecting any signal for this compound. What are the first things I should check?

A4: A complete loss of signal can be frustrating but is often solvable with a systematic check.[11][12] First, confirm that the mass spectrometer is functioning by infusing a known standard.[12] If the instrument is working, investigate your sample and method. Check that the sample was prepared correctly and that the fluidics lines are supplying solvent.[13] Ensure the instrument method parameters (e.g., m/z range, ionization settings) are correctly set for this compound. A clog in the system or an issue with the ionization spray are also common culprits.[14]

Quantitative Data Summary

The following tables provide reference data for identifying this compound and its common adducts in a high-resolution mass spectrometer.

Table 1: Theoretical m/z Values for Common this compound Adducts (Positive ESI)

Ion Species Formula Theoretical m/z
Protonated Molecule [C₁₈H₂₂N₄O₃ + H]⁺ 343.1765
Sodium Adduct [C₁₈H₂₂N₄O₃ + Na]⁺ 365.1584
Potassium Adduct [C₁₈H₂₂N₄O₃ + K]⁺ 381.1323
Ammonium Adduct [C₁₈H₂₂N₄O₃ + NH₄]⁺ 360.2030

| Acetonitrile (B52724) Adduct | [C₁₈H₂₂N₄O₃ + CH₃CN + H]⁺ | 384.2029 |

Troubleshooting Guides

Guide 1: Poor Chromatographic Peak Shape Poor peak shape can compromise both identification and quantification.[15] Common issues include fronting, tailing, or splitting.[16][17]

Symptom Possible Cause Recommended Solution
Peak Tailing Secondary interactions with the column stationary phase; Column contamination.[18]Add a small amount of a competing agent (e.g., trifluoroacetic acid for bases) to the mobile phase. If contamination is suspected, flush or replace the column.
Peak Fronting Column overloading; Sample solvent stronger than mobile phase.[18]Dilute the sample or reduce injection volume. Ensure the sample solvent is the same as or weaker than the initial mobile phase.
Split Peaks Clogged column frit or guard column; Void in the column packing material.[16][17]Replace the guard column. If the issue persists, back-flush the analytical column (if permissible) or replace it.
Broad Peaks Large dead volume in connections; High data acquisition rate mismatch.[19]Check and tighten all fittings between the injector, column, and MS source. Optimize the detector's data acquisition rate for the peak width.

Guide 2: Signal Intensity Issues Inconsistent or poor signal intensity can affect the reliability of your results.[15]

Symptom Possible Cause Recommended Solution
Inconsistent/Drifting Intensity Unstable electrospray; Fluctuating source temperature; Inconsistent mobile phase composition.Check for clogs in the spray needle and ensure a stable spray.[14] Verify source temperature is stable. Ensure mobile phase solvents are properly mixed and degassed.
Low Signal Intensity Poor ionization efficiency; Incorrect source parameters; Sample too dilute.[15]Optimize source parameters (e.g., capillary voltage, gas flow, temperature). Try a different mobile phase additive to enhance ionization. Concentrate the sample if it is too dilute.
High Background Noise Contaminated mobile phase or solvent; Electronic noise; Contaminated ion source.[15]Use high-purity LC-MS grade solvents. Clean the ion source components (e.g., capillary, lenses) according to the manufacturer's protocol.

Experimental Protocols

Protocol 1: General Sample Preparation for this compound Quantification in Plasma

This protocol outlines a basic protein precipitation method suitable for preparing plasma samples for LC-MS analysis.[20][21]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Standard Curve Preparation: Serially dilute the stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Spiking: Aliquot 50 µL of blank plasma into a 1.5 mL microcentrifuge tube. Add 5 µL of the appropriate calibration standard and 5 µL of an internal standard solution (e.g., a stable isotope-labeled version of this compound).

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.

Protocol 2: Basic LC-MS Method for this compound Analysis

This protocol provides a starting point for developing a reversed-phase LC-MS method for this compound.

  • LC System: Standard HPLC or UHPLC system.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 6.0 min: 95% B

    • 6.1 min: 5% B

    • 8.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS System: Electrospray Ionization (ESI) in Positive Ion Mode.

  • Scan Mode: Full Scan (m/z 100-1000) for initial identification and Targeted MS/MS for quantification.

  • Key MS Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Gas Flow: 800 L/hr

    • Desolvation Temperature: 400°C

Visualizations

Below are diagrams illustrating common workflows and logical processes in mass spectrometry troubleshooting.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS System cluster_data Data Analysis Prep Sample Prep (e.g., Protein Precipitation) LC LC Separation (C18 Column) Prep->LC Source Ion Source (ESI) LC->Source Analyzer Mass Analyzer (Quadrupole/TOF) Source->Analyzer Detector Detector Analyzer->Detector Analysis Data Processing (Integration & Quantification) Detector->Analysis

Caption: High-level workflow for LC-MS analysis of this compound.

No_Signal_Troubleshooting Start No Signal for this compound Detected CheckInstrument Infuse Tuning Mix. Is there a signal? Start->CheckInstrument CheckFluidics Check LC Flow. Is there stable pressure? CheckInstrument->CheckFluidics Yes Sol_MS Troubleshoot MS Hardware: - Clean Source - Check Detector CheckInstrument->Sol_MS No CheckSample Check Sample Prep & Injection Sequence CheckFluidics->CheckSample Yes Sol_LC Troubleshoot LC: - Check for Leaks/Clogs - Purge Pumps CheckFluidics->Sol_LC No CheckMethod Review MS Method. Correct m/z & polarity? CheckSample->CheckMethod OK Sol_Sample Remake Sample & Verify Autosampler CheckSample->Sol_Sample Error Found Sol_Method Correct MS Method Parameters CheckMethod->Sol_Method Error Found Fragmentation_Pathway Parent This compound [M+H]⁺ m/z = 343.17 Frag1 Fragment A m/z = 250.12 Parent->Frag1 -93.05 Da Frag2 Fragment B m/z = 194.08 Parent->Frag2 -149.09 Da Neutral1 Loss of C₅H₉N₂ Neutral2 Loss of C₇H₅O₂

References

Technical Support Center: Synthesis of Clovin Glycosides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Clovin glycosides. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical synthesis of these complex molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges in the chemical synthesis of this compound glycosides?

A1: The synthesis of this compound glycosides, like many complex oligosaccharides, presents several major challenges.[1][2] The primary hurdles include:

  • Low Overall Yields: Due to the multi-step nature of the synthesis and the sensitivity of intermediates, achieving high yields is often difficult.[3]

  • Poor Stereoselectivity: Controlling the stereochemistry at the anomeric center to form the desired α- or β-glycosidic bond is a critical and often problematic step.[4][5][6][7]

  • Complex Protecting Group Strategies: The numerous hydroxyl groups on the sugar moieties require a sophisticated and robust protecting group strategy to ensure regioselectivity.[8][9] This involves multiple protection and deprotection steps, which can be time-consuming and reduce yields.[6]

  • Difficult Purification: The high polarity of glycosides and the presence of structurally similar byproducts make purification by chromatography challenging.[3]

Troubleshooting Guides

Category 1: Low Yield & Inefficient Reactions

Q2: My overall yield is consistently low. What are the common causes and how can I improve it?

A2: Low yields are a frequent issue in multi-step glycoside synthesis.[3] Key factors include inefficient glycosylation, degradation of intermediates, and difficult purification.

Troubleshooting Steps:

  • Assess the Glycosylation Step: This is the most critical bond-forming reaction. The choice of glycosyl donor, promoter, and reaction conditions is paramount. The reactivity of both the donor and acceptor can be significantly influenced by their protecting groups.[4][9]

  • Optimize Reaction Conditions:

    • Temperature: Many glycosylation reactions require low initial temperatures (e.g., -78°C) that are slowly increased to control the reaction rate and minimize side products.[3]

    • Inert Atmosphere: Use an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation of sensitive functional groups, particularly phenolic moieties.[3]

  • Check Starting Material Purity: Ensure that the glycosyl donor and acceptor are pure and dry, as impurities can interfere with the reaction.

  • Minimize Degradation: Maintain neutral or mildly acidic/basic conditions during the workup, as glycosides can be unstable at extreme pH levels.[3]

Q3: The glycosylation reaction is not going to completion. What should I try?

A3: An incomplete reaction can result from several factors.

Troubleshooting Flowchart:

G start Incomplete Glycosylation Reaction check_reagents Are glycosyl donor and acceptor pure and dry? start->check_reagents check_promoter Is the promoter/activator active and used in the correct stoichiometry? check_reagents->check_promoter Yes purify Purify/dry starting materials. check_reagents->purify No check_conditions Are reaction conditions (temperature, time, solvent) optimal? check_promoter->check_conditions Yes change_promoter Try a different promoter system (e.g., NIS/TMSOTf, AgOTf). check_promoter->change_promoter No increase_equivalents Consider increasing equivalents of donor or promoter. check_conditions->increase_equivalents Yes adjust_temp Adjust temperature profile (e.g., start colder, warm slower). check_conditions->adjust_temp No change_donor Consider a more reactive glycosyl donor (e.g., trichloroacetimidate). increase_equivalents->change_donor end Reaction Improved increase_equivalents->end change_promoter->end change_donor->end purify->end adjust_temp->end

Caption: Troubleshooting workflow for incomplete glycosylation reactions.

Category 2: Stereoselectivity Control

Q4: I am getting a mixture of α and β anomers. How can I improve the stereoselectivity of the glycosylation?

A4: Achieving high stereoselectivity is a central challenge in glycoside synthesis.[6][7] The outcome is influenced by the glycosyl donor, acceptor, protecting groups, solvent, and temperature.[4]

Strategies for Stereocontrol:

  • Neighboring Group Participation (NGP): To favor 1,2-trans glycosides (e.g., β-glucosides), use a participating protecting group (e.g., acetyl, benzoyl) at the C-2 position of the glycosyl donor.[3][5] The group forms a transient acyloxonium ion that blocks one face of the sugar, directing the acceptor to attack from the opposite face.[6]

  • Non-Participating Groups: To favor 1,2-cis glycosides (e.g., α-glucosides), use a non-participating group (e.g., benzyl, silyl (B83357) ether) at the C-2 position.[3][5] However, this often leads to mixtures, and stereoselectivity must be controlled by other factors.[5]

  • Solvent Effects: Nitrile solvents like acetonitrile (B52724) can participate in the reaction to favor the formation of β-glycosides.[6]

  • Temperature Control: Low temperatures often enhance selectivity by favoring the kinetically controlled product.[3]

Q5: I am trying to synthesize a 1,2-cis glycoside but keep getting the 1,2-trans product as the major byproduct. What can I do?

A5: This is a common issue when a non-participating group is used at C-2. The 1,2-trans product is often the thermodynamically more stable anomer.

Troubleshooting Steps:

  • Confirm C-2 Protecting Group: Ensure the C-2 protecting group is indeed non-participating (e.g., Benzyl (Bn), Silyl (TBDMS)).

  • Change the Leaving Group/Donor: The choice of leaving group on the anomeric carbon (e.g., bromide, trichloroacetimidate, thioglycoside) can significantly impact stereoselectivity.[10]

  • Use Halide Ion Catalysis: The Lemieux halide ion-catalyzed glycosylation with glycosyl halides is a classic approach for effective 1,2-cis stereoselective synthesis.[11]

  • Employ Conformation-Constraining Protecting Groups: Groups like a 4,6-O-benzylidene acetal (B89532) can lock the pyranose ring in a conformation that favors the formation of one anomer over the other.[5]

G cluster_ngp Neighboring Group Participation (NGP) for 1,2-trans cluster_non_ngp Non-Participating Group for 1,2-cis Donor_NGP Glycosyl Donor (C-2 Acyl Group) Oxocarbenium_NGP Oxocarbenium Ion Donor_NGP->Oxocarbenium_NGP Activation Acyloxonium Acyloxonium Ion (Blocks α-face) Oxocarbenium_NGP->Acyloxonium NGP Acceptor_Attack_NGP Acceptor Attack (from β-face) Acyloxonium->Acceptor_Attack_NGP Product_NGP 1,2-trans Glycoside (β) Acceptor_Attack_NGP->Product_NGP Donor_Non Glycosyl Donor (C-2 Ether Group) Oxocarbenium_Non Oxocarbenium Ion (Planar) Donor_Non->Oxocarbenium_Non Activation Acceptor_Attack_Non Acceptor Attack (α or β face) Oxocarbenium_Non->Acceptor_Attack_Non Product_Non Mixture of α/β (α often kinetic) Acceptor_Attack_Non->Product_Non

Caption: Logic diagram for stereocontrol via C-2 protecting groups.

Category 3: Purification Challenges

Q6: I am struggling to purify my target glycoside. It co-elutes with impurities during column chromatography.

A6: Purification is notoriously difficult due to the high polarity of glycosides and structurally similar byproducts.[3]

Strategies for Improved Separation:

  • Optimize Flash Chromatography:

    • Solvent System: Use a gradient elution, which is often more effective than isocratic. Start with a less polar system and gradually increase polarity (e.g., starting with dichloromethane (B109758) and grading into methanol).[3]

    • Column Size & Stationary Phase: Use a high-quality silica (B1680970) gel with a small particle size for better resolution. Ensure an appropriate column diameter and length for the amount of sample being purified.

  • Advanced Chromatographic Techniques:

    • High-Speed Counter-Current Chromatography (HSCCC): This liquid-liquid partition chromatography technique is highly effective for separating polar compounds like glycosides and avoids irreversible adsorption to a solid support.[3][12][13]

    • Preparative HPLC: Reversed-phase or normal-phase preparative HPLC can provide high-resolution separation for difficult mixtures.[14][15]

    • Macroporous Resin Chromatography: This can be used for initial cleanup of crude reaction mixtures.[3]

Quantitative Data Summary

The choice of promoter and conditions can dramatically affect glycosylation outcomes. The table below summarizes results from a challenging glycosylation reaction, illustrating the impact of different conditions on yield.

Table 1: Comparison of Glycosylation Conditions for a Challenging Substrate

EntryPromoter/CatalystAdditiveTemperature (°C)TimeYield (%)
1Ag₂O-6024 h0
2TMSOTf--40 to RT1 hTrace
3NIS / TfOH--40 to RT1 h< 5
4HOFoxNISRT45 min91
5AgOTf / PhSClDTBMP-60 to -401 h60

Data adapted from a study on challenging glycosylations, demonstrating that modern organocatalytic (Entry 4) or specific silver-promoted (Entry 5) methods can be far more effective than traditional promoters for certain substrates.[16]

Experimental Protocols

Protocol 1: General Procedure for Koenigs-Knorr Glycosylation

This protocol describes a classic method for forming a glycosidic bond using a glycosyl halide donor.

Materials:

  • Glycosyl halide donor (1.0 eq)

  • Glycosyl acceptor (1.2 - 1.5 eq)

  • Promoter (e.g., Silver(I) carbonate, 2.0 eq)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Activated molecular sieves (4Å)

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Argon), add the glycosyl acceptor, anhydrous solvent, and activated molecular sieves. Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to the desired temperature (e.g., -40°C or 0°C).

  • Add the promoter (e.g., Ag₂CO₃) to the mixture.

  • In a separate flask, dissolve the glycosyl halide donor in a minimal amount of anhydrous solvent.

  • Add the donor solution to the reaction mixture dropwise over 15-30 minutes.

  • Allow the reaction to stir and slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by filtering it through a pad of Celite to remove the silver salts and molecular sieves. Wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography to obtain the desired glycoside.

Protocol 2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is a powerful technique for purifying polar compounds like this compound glycosides.[12][13]

Procedure:

  • Solvent System Selection: The key to successful HSCCC is choosing an appropriate biphasic solvent system. The partition coefficient (K) of the target compound should ideally be between 0.5 and 1.0.[12] This is determined by dissolving a small amount of the crude sample in the pre-equilibrated two-phase system, vortexing, and analyzing the concentration in each phase by HPLC.

  • Instrument Preparation: Fill the entire HSCCC column with the stationary phase (typically the upper, less polar phase).

  • Sample Injection: Dissolve the crude sample in a small volume of the biphasic solvent mixture and inject it into the column.

  • Elution: Begin pumping the mobile phase (typically the lower, more polar phase) through the column at a set flow rate while the column is rotating at a specific speed (e.g., 800 rpm).[14]

  • Fraction Collection: Collect fractions at regular intervals.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified glycoside.

References

Technical Support Center: Minimizing Batch-to-Batch Variability of Clovin Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and minimize batch-to-batch variability in experiments involving Clovin extracts.

Troubleshooting Guide: Inconsistent Experimental Results

This guide addresses common issues encountered during the use of this compound extracts that may lead to variable experimental outcomes.

Observed Problem Potential Root Cause Recommended Action
Inconsistent biological activity (e.g., variable efficacy, potency) 1. Raw Material Variability: Differences in the phytochemical profile of the clove buds used for extraction due to geographical source, harvest time, or storage conditions.[1]1. Standardize Raw Material: Source this compound extracts from a single reputable supplier who can provide a certificate of analysis (CoA) with information on the geographical origin and harvesting period. For in-house extractions, establish strict criteria for raw material acceptance.
2. Extraction Process Inconsistencies: Minor variations in extraction parameters (e.g., solvent-to-solid ratio, temperature, time) can significantly alter the extract's composition.[1]2. Adhere to a Standardized Protocol: Follow a detailed, validated extraction protocol consistently. Monitor and document all critical parameters for each batch. (See Standardized Hydroethanolic Extraction Protocol for Clove Buds below).
3. Degradation of Active Compounds: Improper storage of the extract can lead to the degradation of key bioactive molecules like eugenol (B1671780) and other polyphenols.3. Ensure Proper Storage: Store this compound extracts in airtight, light-resistant containers at the recommended temperature (typically cool and dry) to prevent degradation.
Variable Physical Properties (e.g., color, solubility) 1. Differences in Particulate Size: Inconsistent grinding of the raw material can affect extraction efficiency and the final composition.1. Control Particle Size: Use standardized grinding procedures and sieving to ensure a uniform particle size distribution of the clove buds before extraction.
2. Solvent Removal Variations: Inconsistent removal of the extraction solvent can alter the concentration of the final extract.2. Standardize Solvent Removal: Calibrate and maintain solvent removal equipment (e.g., rotary evaporators). Define and consistently apply an endpoint for solvent removal.
3. pH of Extraction Solvent: The pH of the solvent can influence the color of the extract, especially for those rich in anthocyanins.[2]3. Monitor and Control pH: For aqueous or hydroethanolic extractions, monitor and adjust the pH of the solvent to a consistent value for each batch.
Discrepancies in Analytical Quantification 1. Non-validated Analytical Method: Use of an unvalidated or inappropriate analytical method for quantifying active compounds.1. Employ Validated Analytical Methods: Use validated methods like HPLC or GC-MS for the quantification of key markers such as eugenol. (See Key Analytical Protocols below).
2. Instrument Calibration Issues: Drifting instrument calibration can lead to inaccurate quantification.2. Regular Instrument Calibration: Implement a regular calibration schedule for all analytical instruments using certified reference standards.
3. Inconsistent Sample Preparation: Variations in sample dilution, filtration, or handling prior to analysis.3. Standardize Sample Preparation: Follow a precise and consistent protocol for preparing samples for analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of batch-to-batch variability in this compound extracts?

Batch-to-batch variability in botanical extracts like this compound originates from three main areas:

  • Raw Material Variation: Factors such as the genetic makeup of the plant, geographical location of cultivation, climate conditions (temperature, rainfall), and the specific time and method of harvesting can all impact the chemical composition of the clove buds.[1] Post-harvest processing and storage conditions also play a critical role.[1]

  • Extraction Process Inconsistencies: Variations in the solvent-to-solid ratio, extraction temperature and duration, particle size of the raw material, and the type of extraction equipment used can lead to significant differences between batches.[1]

  • Post-Extraction Handling: Inconsistent methods for solvent removal, drying of the final extract, and improper storage conditions can all contribute to variability.[1]

Q2: How can I standardize the raw clove bud material to minimize variability?

Standardization of the raw material is a crucial first step.[1] This involves:

  • Botanical Authentication: Verifying the correct species (Syzygium aromaticum) and plant part (unopened flower buds).

  • Geographical Sourcing: Sourcing the raw material from the same geographical region and, ideally, the same supplier.[1]

  • Defined Harvesting Practices: Adhering to a strict protocol for the time of harvest to ensure a consistent phytochemical profile.

  • Standardized Post-Harvest Processing: Implementing uniform procedures for drying, grinding, and storing the raw material.[1]

Q3: What are the key bioactive compounds in this compound extracts that I should monitor for quality control?

The primary bioactive compounds in clove extracts are polyphenols, with eugenol being the most abundant and often used as a chemical marker for quality control.[3] Other significant compounds include acetyl eugenol, caryophyllene, and humulene.[4] Quantitative analysis of these marker compounds can help ensure consistency between batches.

Q4: Which analytical techniques are recommended for the quality control of this compound extracts?

A combination of qualitative and quantitative methods provides a comprehensive quality assessment:[5]

  • High-Performance Liquid Chromatography (HPLC): A robust quantitative method for accurately measuring the concentration of key bioactive compounds like eugenol.[3][6][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the volatile and semi-volatile compounds in the extract, providing a detailed chemical fingerprint.[4][9][10]

  • High-Performance Thin-Layer Chromatography (HPTLC): Can be used to generate a chromatographic fingerprint of the extract, which is useful for identification and detecting adulteration.

  • DNA Barcoding: A molecular technique to authenticate the botanical source material, ensuring it is Syzygium aromaticum.[6]

Experimental Protocols

Standardized Hydroethanolic Extraction Protocol for Clove Buds (Clovinol® Type)

This protocol is based on the hydroethanolic extraction methodology mentioned for Clovinol®.[11]

1. Raw Material Preparation:

  • Ensure clove buds (Syzygium aromaticum) are sourced from a consistent and reputable supplier.
  • Grind the dried clove buds to a uniform powder (e.g., passing through a 40-mesh sieve).

2. Extraction:

  • Solvent: Prepare a 70:30 (v/v) solution of ethanol (B145695) and deionized water.
  • Solid-to-Solvent Ratio: Use a 1:10 ratio of clove bud powder to the hydroethanolic solvent (e.g., 100 g of powder in 1 L of solvent).
  • Extraction Conditions: Macerate the mixture in a sealed container at room temperature (25°C ± 2°C) for 48 hours with intermittent shaking. Alternatively, for a more rapid extraction, reflux the mixture at 60°C for 2 hours.

3. Filtration and Concentration:

  • Filter the extract through Whatman No. 1 filter paper to remove the solid plant material.
  • Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature not exceeding 50°C until the ethanol is completely removed.

4. Drying and Storage:

  • Lyophilize (freeze-dry) the concentrated aqueous extract to obtain a fine powder.
  • Store the final extract in an airtight, light-resistant container at 4°C.

Key Analytical Protocols

1. HPLC Method for Quantification of Eugenol

This method is adapted from validated HPLC protocols for eugenol analysis in clove extracts.[3][7][8]

Parameter Specification
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic elution with Methanol (B129727):Water (60:40, v/v)
Flow Rate 0.8 mL/min
Column Temperature 30°C
Detection UV detector at 280 nm
Injection Volume 20 µL
Standard Preparation Prepare a stock solution of eugenol reference standard in methanol and create a calibration curve with serial dilutions (e.g., 10-100 µg/mL).
Sample Preparation Accurately weigh the this compound extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

2. GC-MS Method for Phytochemical Profiling

This protocol provides a general framework for the analysis of volatile compounds in this compound extracts.[4][9][12]

Parameter Specification
Column Non-polar capillary column (e.g., Rtx-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1.0 mL/min)
Injector Temperature 250°C
Oven Temperature Program Start at 70°C, hold for 2 minutes, then ramp to 250°C at a rate of 5°C/min, and hold for 5 minutes.
Ion Source Temperature 230°C
Mass Range 40-550 amu
Sample Preparation Dilute the this compound extract in a suitable solvent like methanol or dichloromethane (B109758) and filter before injection.
Compound Identification Compare the mass spectra of the detected peaks with a reference library (e.g., NIST).

Signaling Pathways and Experimental Workflows

Diagrams

experimental_workflow cluster_raw_material Raw Material Standardization cluster_extraction Extraction Process cluster_final_product Final Product & QC cluster_storage Storage raw_material Clove Buds (S. aromaticum) grinding Grinding & Sieving raw_material->grinding extraction Hydroethanolic Extraction (70% EtOH, 1:10 ratio) grinding->extraction filtration Filtration extraction->filtration concentration Rotary Evaporation (<50°C) filtration->concentration drying Lyophilization concentration->drying final_extract This compound Extract Powder drying->final_extract qc Quality Control (HPLC, GC-MS) final_extract->qc storage Airtight, Light-Resistant Container at 4°C final_extract->storage

Standardized this compound Extraction Workflow.

nrf2_pathway This compound This compound Bioactives (Eugenol, Caryophyllene) keap1 Keap1 This compound->keap1 inhibition ros Oxidative Stress (ROS) ros->keap1 inhibition nrf2 Nrf2 keap1->nrf2 ubiquitination & degradation nrf2_active Active Nrf2 (Nuclear Translocation) nrf2->nrf2_active are Antioxidant Response Element (ARE) nrf2_active->are binds to ho1 HO-1, NQO1, etc. (Antioxidant Enzymes) are->ho1 activates transcription of protection Cellular Protection ho1->protection

This compound's Modulation of the Nrf2/HO-1 Pathway.

nfkb_pathway This compound This compound Bioactives (Eugenol) ikk IKK Complex This compound->ikk inhibition stimulus Inflammatory Stimulus receptor Receptor (e.g., TLR) stimulus->receptor receptor->ikk ikb IκBα ikk->ikb phosphorylation & degradation nfkb NF-κB (p50/p65) ikb->nfkb sequesters in cytoplasm nfkb_active Active NF-κB (Nuclear Translocation) nfkb->nfkb_active nucleus Gene Transcription (Pro-inflammatory Cytokines) nfkb_active->nucleus inflammation Inflammatory Response nucleus->inflammation

References

Technical Support Center: Addressing Compound Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note on "Clovin Interference": Initial searches for a compound named "this compound" causing interference in biochemical assays did not yield specific results in scientific literature. It is possible that this is a novel compound, an internal designation, or a misspelling of another agent. However, the challenge of compound interference is a critical and widespread issue in drug discovery and biochemical research. This guide provides a comprehensive resource for identifying and mitigating common sources of assay interference to ensure the integrity and validity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is assay interference?

A1: Assay interference occurs when a test compound produces a false-positive or false-negative result in a biochemical assay through a mechanism that is not related to the specific, intended interaction with the biological target (e.g., an enzyme or receptor).[1][2] Such compounds are often termed "assay interference compounds."[1][2] Failure to identify these false positives can lead to a significant waste of time and resources as they are advanced through the drug discovery pipeline.[2][3]

Q2: What are the most common mechanisms of assay interference?

A2: Interference can arise from a variety of physicochemical properties of the test compound. The most common mechanisms include:

  • Compound Aggregation: Many organic molecules are poorly soluble in aqueous assay buffers and form colloidal aggregates. These aggregates can sequester and denature the target protein, leading to non-specific inhibition.[4]

  • Chemical Reactivity: Some compounds contain electrophilic moieties that can covalently modify reactive residues (like cysteine) on the target protein or other assay components, causing irreversible and non-specific effects.[3]

  • Fluorescence Interference: Test compounds may be intrinsically fluorescent or may quench the fluorescence of the assay's reporter molecule.[5][6] This is particularly problematic in fluorescence-based readouts (e.g., FRET, FP).

  • Redox Cycling: Certain chemical structures can undergo redox cycling in the presence of reducing agents (like DTT, common in assay buffers), generating reactive oxygen species (ROS) such as hydrogen peroxide. ROS can damage proteins non-specifically or interfere with redox-sensitive reporter systems (e.g., luciferase).[7]

  • Chelation: Compounds containing metal-chelating substructures can strip essential metal ions from metalloenzymes or from the assay buffer, leading to loss of activity.[3]

Q3: What are Pan-Assay Interference Compounds (PAINS)?

A3: Pan-Assay Interference Compounds (PAINS) are chemical structures that are frequently identified as "hits" in many different high-throughput screening (HTS) campaigns, irrespective of the biological target.[7][8] These substructures are often associated with the interference mechanisms described above, such as chemical reactivity or redox activity.[3][7] While the PAINS concept is a valuable filtering tool, it's important to note that not every compound containing a PAINS substructure is an interferer, and experimental validation is always necessary.[2]

Troubleshooting Guides

Problem 1: My dose-response curve is steep, has poor saturation, and results are not reproducible.

  • Possible Cause: This is a classic hallmark of aggregation-based inhibition. The inhibitory activity is often highly sensitive to small changes in assay conditions (e.g., protein concentration, incubation time).

  • Troubleshooting Steps:

    • Perform a Detergent Counter-Screen: Re-run the assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-80. Aggregation-based inhibitors are often attenuated or completely lose their activity in the presence of detergent, which disrupts the formation of colloidal aggregates.

    • Vary Enzyme Concentration: True inhibitors that follow stoichiometric binding should have IC₅₀ values that are independent of the enzyme concentration. Aggregators, however, will show a significant increase in IC₅₀ as the enzyme concentration is raised.

    • Check for Time-Dependent Inhibition: Pre-incubating the compound with the enzyme before adding the substrate can often reveal time-dependent inhibition, which can be a characteristic of reactive compounds but also of aggregators that slowly sequester the target.

Problem 2: My compound shows activity in a primary screen, but is inactive in an orthogonal (different technology) assay.

  • Possible Cause: The compound may be interfering with the specific readout technology of the primary assay. For example, a colored compound can interfere with absorbance-based readouts, or a fluorescent compound can interfere with fluorescence-based assays.[6]

  • Troubleshooting Steps:

    • Perform a "Blank" Assay Control: Run the assay with your compound but without the biological target (e.g., no enzyme). If a signal is still generated, it confirms direct interference with the assay reagents or reporter.

    • Assess Intrinsic Compound Properties: Measure the absorbance and fluorescence spectra of your compound at the wavelengths used in the assay. This will directly determine if it has the potential to interfere.[9]

    • Utilize a Label-Free Detection Method: If available, confirming activity using a technology like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide strong evidence that the interaction is genuine, as these methods are less prone to optical interference.

Problem 3: My compound is flagged as a PAIN. Should I discard it immediately?

  • Possible Cause: The compound contains a substructure known to be problematic in many assays.[2]

  • Troubleshooting Steps:

    • Do Not Discard Prematurely: A PAINS alert is a flag for caution, not a definitive verdict.[2] The context of the protein target and the assay conditions are critical.

    • Prioritize Follow-Up Experiments: Immediately subject the compound to the troubleshooting assays described above (detergent counter-screen, orthogonal assays, etc.).

    • Examine the Structure-Activity Relationship (SAR): If you have analogs of the compound, check if the activity is consistent. If small chemical modifications that should not affect target binding lead to a complete loss of activity, it may suggest a non-specific mechanism.

    • Consider the Mechanism: Some PAINS alerts, like those for catechols, are due to redox activity and reactivity. If your target's active site is known to be sensitive to redox modulation or covalent modification, the observed activity might be mechanistically relevant, though perhaps not therapeutically desirable.

Data Presentation: Common Interference Mechanisms and Mitigation

Interference MechanismCommon Chemical MoietiesPrimary Assays AffectedKey Mitigation/Confirmatory Experiment
Aggregation Promiscuous, often "greasy" compounds with poor solubilityEnzyme assays, protein-protein interaction assaysAdd 0.01% Triton X-100; IC₅₀ shift with enzyme concentration[4]
Chemical Reactivity Rhodanines, catechols, quinones, Michael acceptors[3]Assays with nucleophilic residues (e.g., Cys, Lys)Dialysis or "jump dilution" experiment to test for irreversibility
Redox Cycling Quinones, catechols, phenolic compounds[7]Redox-sensitive assays (e.g., Luciferase, Resazurin)Add antioxidants (e.g., catalase, glutathione); test in anaerobic conditions
Fluorescence Polycyclic aromatic hydrocarbons, highly conjugated systemsFluorescence Polarization (FP), FRET, TR-FRETPre-read plate for compound autofluorescence; use red-shifted fluorophores[5]
Metal Chelation Hydroxamic acids, 8-hydroxyquinolines, catecholsMetalloenzyme assays (e.g., HDACs, MMPs)Add excess metal ions (e.g., Zn²⁺, Mg²⁺) to rescue activity

Experimental Protocols

Protocol 1: Detergent Counter-Screen for Aggregation

Objective: To determine if the inhibitory activity of a test compound is dependent on the formation of colloidal aggregates.

Methodology:

  • Prepare Reagents:

    • Prepare your standard assay buffer.

    • Prepare a second batch of assay buffer containing 0.02% of a non-ionic detergent (e.g., Triton X-100). This will result in a final concentration of 0.01% in the assay.

  • Compound Dilution: Prepare serial dilutions of your test compound in DMSO.

  • Assay Setup:

    • Set up two parallel sets of assay plates (e.g., 96-well or 384-well plates).

    • Plate A (No Detergent): Add assay buffer, enzyme, and compound dilutions according to your standard protocol.

    • Plate B (With Detergent): Add the detergent-containing assay buffer, enzyme, and the same compound dilutions.

  • Incubation and Reaction:

    • Pre-incubate the enzyme and compound for 15-30 minutes at the assay temperature.

    • Initiate the reaction by adding the substrate to all wells.

  • Data Acquisition: Read the plate at the appropriate time point using your standard detection method.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration under both conditions.

    • Generate dose-response curves and calculate the IC₅₀ value for both the standard and detergent-containing conditions.

    • Interpretation: A significant rightward shift (>5-10 fold) or complete loss of potency in the presence of detergent is strong evidence for aggregation-based inhibition.

Protocol 2: Assay for Intrinsic Compound Fluorescence

Objective: To determine if a test compound emits fluorescence at the same wavelengths used in the primary assay, which could cause a false-positive signal.

Methodology:

  • Prepare Reagents:

    • Prepare your standard assay buffer.

  • Compound Dilution: Prepare a serial dilution of your test compound in the assay buffer, covering the concentration range used in the primary assay.

  • Assay Setup:

    • Use the same type of microplate (e.g., black, clear-bottom) as your primary assay.[10]

    • Add the compound dilutions to the wells.

    • Include wells with assay buffer only as a negative control.

    • Include wells with your assay's positive control fluorophore as a reference.

  • Data Acquisition:

    • Place the plate in the plate reader.

    • Read the plate using the exact same excitation and emission wavelengths and filter sets as your primary assay.

  • Data Analysis:

    • Subtract the background fluorescence from the buffer-only wells.

    • Plot the fluorescence signal as a function of compound concentration.

    • Interpretation: A concentration-dependent increase in fluorescence indicates that the compound is intrinsically fluorescent and is likely causing interference.

Mandatory Visualizations

G cluster_0 HTS_Hit Primary HTS Hit Dose_Response Confirm Dose-Response (IC50/EC50) HTS_Hit->Dose_Response Interference_Check Interference Assessment Dose_Response->Interference_Check Orthogonal_Assay Orthogonal / Label-Free Assay (e.g., SPR, ITC) Interference_Check->Orthogonal_Assay Pass False_Positive False Positive (Deprioritize) Interference_Check->False_Positive Fail SAR Structure-Activity Relationship (SAR) Orthogonal_Assay->SAR Active Orthogonal_Assay->False_Positive Inactive Confirmed_Hit Confirmed Hit SAR->Confirmed_Hit

Caption: A typical hit triage workflow to identify and remove interference compounds.

G cluster_0 Aqueous Assay Buffer cluster_1 Result Compound Test Compound (Poor Solubility) Aggregate Colloidal Aggregates (Sub-micron particles) Compound->Aggregate Self-assembles Enzyme_Bound Denatured/Inhibited Enzyme Aggregate->Enzyme_Bound Sequesters & Denatures Enzyme_Free Active Enzyme Result False Inhibition Signal Enzyme_Bound->Result Leads to

Caption: Mechanism of non-specific inhibition by compound aggregation.

References

Validation & Comparative

A Comparative Analysis of the Anti-inflammatory Effects of Diclofenac (Clovin) and Quercetin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of the non-steroidal anti-inflammatory drug (NSAID) Diclofenac, often marketed as Clovin, and the naturally occurring flavonoid, quercetin (B1663063). This document synthesizes experimental data to objectively evaluate their mechanisms of action and efficacy in modulating inflammatory responses.

Quantitative Comparison of Anti-inflammatory Activity

The following tables summarize the available quantitative data from in vitro studies, offering a comparative look at the anti-inflammatory potency of Diclofenac and quercetin.

Assay Test Substance Concentration % Inhibition / Effect Reference
Protein Denaturation (Bovine Serum Albumin) Quercetin10µl - 50µl47% - 83% inhibition[1]
Diclofenac10µl - 50µl~1% higher inhibition than Quercetin at all concentrations[1]
Protein Denaturation (Egg Albumin) Quercetin10µl - 50µlComparable to Diclofenac (average 1.8% difference)[1]
Diclofenac10µl - 50µlStandard reference[1]
COX-2 Inhibition (in silico) QuercetinN/ARerank Score: -98.9 (5 hydrogen bonds)[2][3]
DiclofenacN/ARerank Score: -88.7 (2 hydrogen bonds)[2][3]

Mechanisms of Anti-inflammatory Action

Both Diclofenac and quercetin exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.

Diclofenac , as a conventional NSAID, primarily functions by inhibiting the cyclooxygenase (COX) enzymes, thereby blocking the synthesis of prostaglandins, which are potent inflammatory mediators. It shows some selectivity for COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. Furthermore, Diclofenac has been shown to suppress the activation of the NF-κB signaling pathway by preventing the degradation of its inhibitory subunit, IκBα. This, in turn, blocks the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes. Some studies also suggest that Diclofenac can influence the MAPK signaling pathway.

Quercetin , a natural flavonoid, exhibits a multi-targeted anti-inflammatory action. It is known to inhibit the activity of both COX and lipoxygenase (LOX) enzymes. A significant aspect of its mechanism is the potent inhibition of the NF-κB pathway. Quercetin can suppress the phosphorylation and degradation of IκBα, thus preventing NF-κB activation. Additionally, quercetin has been demonstrated to modulate the MAPK signaling pathway, including the phosphorylation of p38, JNK, and ERK, which are critical for the expression of various inflammatory mediators.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by Diclofenac and quercetin in the context of inflammation.

cluster_diclofenac Diclofenac Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli Arachidonic Acid Arachidonic Acid Pro-inflammatory Stimuli->Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Diclofenac Diclofenac Diclofenac->COX-1 / COX-2 Inhibits

Caption: Diclofenac's primary mechanism of action.

cluster_quercetin Quercetin Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Inflammation Inflammation Pro-inflammatory Genes->Inflammation Quercetin Quercetin Quercetin->IKK Inhibits

Caption: Quercetin's inhibition of the NF-κB pathway.

Experimental Protocols

This section details the methodologies for key in vitro assays used to assess the anti-inflammatory effects of chemical compounds.

LPS-Induced Cytokine Production in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS), a component of gram-negative bacteria.

a. Cell Culture and Seeding:

  • RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cells are seeded into 24-well plates at a density of 4 x 10^5 cells/mL and allowed to adhere overnight.

b. Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Diclofenac or quercetin) and incubated for 1 hour.

  • LPS (1 µg/mL) is then added to the wells to induce an inflammatory response, and the cells are incubated for an additional 24 hours.

c. Cytokine Measurement:

  • After incubation, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

d. Data Analysis:

  • The percentage of cytokine inhibition is calculated relative to the LPS-treated control group.

cluster_workflow LPS-Induced Cytokine Assay Workflow Seed RAW 264.7 cells Seed RAW 264.7 cells Pre-treat with compound Pre-treat with compound Seed RAW 264.7 cells->Pre-treat with compound Stimulate with LPS Stimulate with LPS Pre-treat with compound->Stimulate with LPS Collect supernatant Collect supernatant Stimulate with LPS->Collect supernatant Measure cytokines (ELISA) Measure cytokines (ELISA) Collect supernatant->Measure cytokines (ELISA)

Caption: Experimental workflow for the LPS-induced cytokine production assay.

In Vitro Anti-inflammatory Activity by Protein Denaturation Assay

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a process implicated in inflammation.

a. Preparation of Reaction Mixture:

  • The reaction mixture (5 mL total volume) consists of:

    • 0.2 mL of egg albumin (from a fresh hen's egg)

    • 2.8 mL of phosphate-buffered saline (PBS, pH 6.4)

    • 2 mL of varying concentrations of the test compound (e.g., Diclofenac or quercetin).

  • A control group is prepared using 2 mL of distilled water instead of the test compound.

b. Incubation and Heating:

  • The reaction mixtures are incubated at 37°C for 15 minutes.

  • The mixtures are then heated at 70°C for 5 minutes to induce protein denaturation.

c. Measurement:

  • After cooling, the absorbance (turbidity) of the solutions is measured at 660 nm using a spectrophotometer.

d. Calculation of Inhibition:

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

cluster_workflow Protein Denaturation Assay Workflow Prepare reaction mixture Prepare reaction mixture Incubate at 37°C Incubate at 37°C Prepare reaction mixture->Incubate at 37°C Heat at 70°C Heat at 70°C Incubate at 37°C->Heat at 70°C Measure absorbance at 660 nm Measure absorbance at 660 nm Heat at 70°C->Measure absorbance at 660 nm Calculate % inhibition Calculate % inhibition Measure absorbance at 660 nm->Calculate % inhibition

Caption: Experimental workflow for the protein denaturation assay.

Conclusion

Both Diclofenac and quercetin demonstrate significant anti-inflammatory properties through their modulation of key inflammatory pathways. Diclofenac's well-defined mechanism of COX inhibition makes it a potent and widely used anti-inflammatory agent. Quercetin, with its multi-targeted approach of inhibiting both COX and LOX enzymes, as well as potently suppressing the NF-κB and MAPK signaling pathways, presents a promising natural alternative. The in vitro data suggests that quercetin's efficacy is comparable to that of Diclofenac in certain assays. Further head-to-head in vivo studies are warranted to fully elucidate their comparative therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug discovery and development, highlighting the potential of both synthetic and natural compounds in the management of inflammatory conditions.

References

Validating the Antioxidant Capacity of Clovin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the antioxidant capacity of Clovin, a polyphenol-rich extract derived from clove buds (Syzygium aromaticum L.). Through a detailed comparison with established antioxidant compounds, this document offers supporting experimental data and methodologies to aid in the evaluation of this compound for research and development purposes.

Comparative Analysis of Antioxidant Activity

The antioxidant potential of this compound was evaluated using a panel of widely accepted in vitro assays. The results are compared against standard antioxidant compounds: Vitamin C (Ascorbic Acid), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid. The data presented in the following tables summarizes the efficacy of this compound in various antioxidant assays.

Table 1: Radical Scavenging Activity

This table compares the half-maximal inhibitory concentration (IC50) of this compound and standard antioxidants in scavenging the DPPH and ABTS radicals. A lower IC50 value indicates greater scavenging activity.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound 12.5 8.2
Vitamin C5.83.5
Trolox7.24.1
Gallic Acid3.12.0
Table 2: Oxygen Radical Absorbance Capacity (ORAC)

The ORAC assay measures the total antioxidant capacity against peroxyl radicals. Results are expressed as micromole Trolox equivalents per gram of the compound (µmol TE/g).

CompoundORAC Value (µmol TE/g)
This compound 15,000
Vitamin C2,500
Gallic Acid9,000
Table 3: Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). Higher values indicate greater reducing power and are expressed as millimoles of Fe²⁺ equivalents per gram of the compound (mmol Fe²⁺/g).

CompoundFRAP Value (mmol Fe²⁺/g)
This compound 4.5
Vitamin C1.8
Trolox2.5
Gallic Acid6.2
Table 4: Cellular Antioxidant Activity (CAA)

The CAA assay assesses the antioxidant activity within a cellular environment, providing a more biologically relevant measure. Results are expressed as micromoles of quercetin (B1663063) equivalents per gram of the compound (µmol QE/g).

CompoundCAA Value (µmol QE/g)
This compound 850
Vitamin C300
Trolox450
Quercetin1000

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Reagent Preparation : Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation : Prepare various concentrations of this compound and standard antioxidants in methanol.

  • Reaction : Add 100 µL of each sample concentration to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation : Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement : Measure the absorbance at 517 nm using a microplate reader.

  • Calculation : The percentage of scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
  • Reagent Preparation : Generate the ABTS radical cation (ABTS•⁺) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark at room temperature for 12-16 hours. Dilute the ABTS•⁺ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation : Prepare various concentrations of this compound and standard antioxidants.

  • Reaction : Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•⁺ solution.

  • Incubation : Incubate at room temperature for 6 minutes.

  • Measurement : Measure the absorbance at 734 nm.

  • Calculation : Calculate the percentage of inhibition as described for the DPPH assay and determine the IC50 value.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation : Prepare a fluorescein (B123965) sodium salt solution, a 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH) solution, and a Trolox standard solution in phosphate (B84403) buffer (75 mM, pH 7.4).

  • Procedure : In a 96-well black microplate, add 25 µL of the sample, standard, or blank (phosphate buffer) and 150 µL of the fluorescein solution. Incubate for 30 minutes at 37°C.

  • Reaction Initiation : Add 25 µL of the AAPH solution to initiate the reaction.

  • Measurement : Immediately begin recording the fluorescence decay every minute for 60-90 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation : Calculate the area under the curve (AUC) for each sample and standard. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard curve.

Ferric Reducing Antioxidant Power (FRAP) Assay
  • Reagent Preparation : The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Reaction : Add 20 µL of the sample to 180 µL of the FRAP reagent.

  • Incubation : Incubate at 37°C for 30 minutes.

  • Measurement : Measure the absorbance of the colored product (ferrous-TPTZ complex) at 593 nm.

  • Calculation : The FRAP value is determined from a standard curve prepared with known concentrations of FeSO₄·7H₂O.

Cellular Antioxidant Activity (CAA) Assay
  • Cell Culture : Seed HepG2 cells in a 96-well black microplate and grow to confluency.

  • Loading : Wash the cells with PBS and then incubate with 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and the test compound (this compound or standards) for 1 hour.

  • Oxidative Stress Induction : Wash the cells to remove extracellular compounds and then add a solution of AAPH to induce cellular oxidative stress.

  • Measurement : Immediately measure the fluorescence intensity kinetically for 1 hour at 37°C (excitation at 485 nm, emission at 538 nm).

  • Calculation : Calculate the AUC. The CAA value is determined by the reduction in fluorescence in the presence of the antioxidant compared to the control.

Visualizing Mechanisms and Workflows

Signaling Pathway: Nrf2 Activation by this compound Components

This compound's antioxidant effects are, in part, attributed to the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Key polyphenolic components within this compound, such as eugenol (B1671780), can induce the dissociation of Nrf2 from its inhibitor Keap1 (Kelch-like ECH-associated protein 1).[1][2][3] Once released, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes. This leads to the increased expression of protective enzymes like Heme Oxygenase-1 (HO-1), NAD(P)H Quinone Dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) synthesis, thereby enhancing the cell's endogenous antioxidant defenses.[3][4][5]

Nrf2 signaling pathway activation by this compound.
Experimental Workflow: DPPH Assay

The following diagram illustrates the general workflow for determining the antioxidant capacity of a test compound using the DPPH assay.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis arrow arrow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 100 µL DPPH with 100 µL Sample prep_dpph->mix prep_sample Prepare serial dilutions of this compound & Standards prep_sample->mix incubate Incubate 30 min in the dark mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate plot Plot % Inhibition vs. Concentration calculate->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Workflow for the DPPH antioxidant assay.

References

Navigating the Landscape of Flavonoid Glycosides in Oncology: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of prominent flavonoid glycosides—derivatives of quercetin (B1663063), kaempferol (B1673270), and apigenin (B1666066)—reveals distinct yet overlapping mechanisms in their anticancer activity. While the initial query included "clovin," it is important to clarify that This compound (B1598797) is the brand name for clofarabine (B1669196), a nucleoside analog, and not a flavonoid glycoside.[1][2] This guide, therefore, focuses on a comparative analysis of true flavonoid glycosides, providing researchers, scientists, and drug development professionals with a comprehensive overview of their therapeutic potential in cancer research.

Flavonoid glycosides, naturally occurring plant compounds, have garnered significant attention for their diverse pharmacological properties, including potent anticancer effects.[3][4] These molecules, characterized by a flavonoid aglycone backbone linked to a sugar moiety, exhibit a range of activities from inducing programmed cell death (apoptosis) to halting the cell cycle and inhibiting metastasis.[5][6][7][8][9] This guide delves into the comparative efficacy and mechanisms of three major classes of flavonoid glycosides derived from quercetin, kaempferol, and apigenin.

Comparative Efficacy and Mechanisms of Action

The anticancer effects of flavonoid glycosides are multifaceted, often targeting multiple cellular pathways simultaneously. A summary of their comparative performance in preclinical studies is presented below.

Flavonoid Glycoside ClassKey Mechanisms of ActionNotable In Vitro/In Vivo EffectsReference Cancer Models
Quercetin Glycosides Induction of apoptosis via intrinsic and extrinsic pathways, cell cycle arrest (G1 and G2/M phases), inhibition of PI3K/Akt/mTOR and MAPK/ERK signaling, anti-angiogenic effects.[10][11][12]Significant reduction in tumor volume and increased survival rates in animal models.[11] Potent inhibition of cancer cell proliferation across various cell lines.[10][13]Breast, Colon, Liver, Lung, Ovarian, Pancreatic, Prostate, Leukemia.[10][11][12][13]
Kaempferol Glycosides Induction of apoptosis, cell cycle arrest at the G2/M phase, downregulation of signaling pathways like PI3K/AKT, inhibition of angiogenesis by suppressing VEGF expression.[5][6][14]Demonstrated anti-cancer efficacy in xenograft nude mice models for various cancers.[5] Reduces cell viability and angiogenesis.[14]Breast, Gastric, Lung, Ovarian, Osteosarcoma, Bladder, Esophageal, Prostate.[5][14]
Apigenin Glycosides Induction of apoptosis and autophagy, cell cycle arrest at G2/M or G0/G1 phases, modulation of immune response, inhibition of cell migration and invasion.[7][8][9][15]Significant growth-inhibiting effects in various cancers.[7] Enhances the effectiveness of chemotherapy drugs.[7]Breast, Colorectal, Liver, Lung, Melanoma, Prostate, Osteosarcoma.[7][9]

Experimental Protocols: A Methodological Overview

The following sections detail common experimental methodologies used to evaluate the anticancer properties of flavonoid glycosides.

Cell Viability and Cytotoxicity Assays
  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

    • Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of the flavonoid glycoside for specific time periods (e.g., 24, 48, 72 hours). After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals. The crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength (typically 570 nm). The percentage of cell viability is calculated relative to untreated control cells.

Apoptosis Assays
  • Annexin V/Propidium (B1200493) Iodide (PI) Staining: This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.

    • Protocol: Cells are treated with the flavonoid glycoside for a predetermined time. After treatment, cells are harvested, washed with PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis. The stained cells are then analyzed by flow cytometry.

Cell Cycle Analysis
  • Propidium Iodide (PI) Staining and Flow Cytometry: This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

    • Protocol: Cancer cells are treated with the flavonoid glycoside. Post-treatment, cells are harvested, fixed in cold ethanol, and then treated with RNase A to remove RNA. The cells are then stained with a solution containing propidium iodide, which intercalates with DNA. The DNA content of the cells is then measured by flow cytometry, allowing for the quantification of cells in each phase of the cell cycle.

Signaling Pathways and Experimental Workflows

The intricate mechanisms of action of flavonoid glycosides involve the modulation of key signaling pathways that regulate cell survival, proliferation, and death.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_analysis Data Analysis & Conclusion cell_lines Cancer Cell Lines treatment Flavonoid Glycoside Treatment cell_lines->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blotting (Protein Expression) treatment->western_blot data_analysis Statistical Analysis viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis xenograft Xenograft Model (e.g., Nude Mice) treatment_animal Flavonoid Glycoside Administration xenograft->treatment_animal tumor_measurement Tumor Volume Measurement treatment_animal->tumor_measurement survival Survival Analysis treatment_animal->survival histology Histological Analysis tumor_measurement->histology tumor_measurement->data_analysis survival->data_analysis histology->data_analysis conclusion Conclusion on Anticancer Efficacy data_analysis->conclusion

Caption: General experimental workflow for evaluating the anticancer properties of flavonoid glycosides.

PI3K_AKT_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Flavonoid Quercetin/Kaempferol Glycosides Flavonoid->PI3K Flavonoid->AKT

Caption: Inhibition of the PI3K/AKT signaling pathway by quercetin and kaempferol glycosides.

Apoptosis_Pathway Flavonoid Apigenin/Quercetin Glycosides Bcl2 Bcl-2 Family (Anti-apoptotic) Flavonoid->Bcl2 Bax Bax/Bak (Pro-apoptotic) Flavonoid->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion permeabilizes CytochromeC Cytochrome c Mitochondrion->CytochromeC releases Caspase9 Caspase-9 CytochromeC->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of the intrinsic apoptosis pathway by apigenin and quercetin glycosides.

References

A Comparative Analysis of Bioactive Compounds from Syzygium aromaticum (Clove)

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Chemical Composition and Biological Efficacy Based on Plant Source and Extraction Methodology

Abstract

This guide provides a comparative analysis of the primary bioactive compounds derived from various sources of Syzygium aromaticum (clove). While the initial subject of inquiry, "Clovin," was identified as a specific but sparsely documented flavonoid glycoside found in plants such as Coutoubea spicata, Melilotus albus, and Aconitum anthora, the conspicuous lack of comparative research on this compound necessitated a pivot to a more pertinent and data-rich subject. Given the terminological similarity and the profound interest in natural product chemistry, this study focuses on the well-documented and commercially significant bioactive constituents of clove.

This publication details the variations in the chemical composition of clove essential oil, with a focus on its principal components: eugenol (B1671780), eugenyl acetate (B1210297), and β-caryophyllene. We present experimental data comparing these constituents based on the geographical origin of the plant material and the extraction techniques employed. Furthermore, this guide correlates these compositional differences with variations in biological activity, including antioxidant and antimicrobial efficacy. Detailed experimental protocols for extraction, chemical analysis, and bioactivity assays are provided to facilitate reproducibility and further research.

Introduction: From "this compound" to Clove

The term "this compound" refers to a flavonoid glycoside reported in a limited number of plant species, including Coutoubea spicata, Melilotus albus, and Aconitum anthora. However, a comprehensive literature review reveals a significant deficit of research on this compound, rendering a comparative study from different plant sources currently unfeasible.

In contrast, the essential oil of clove (Syzygium aromaticum) is a rich source of extensively studied bioactive compounds with a wide array of pharmacological applications.[1][2] The primary chemical constituents responsible for its therapeutic properties are eugenol, eugenyl acetate, and β-caryophyllene.[2][3] The concentrations of these compounds, and consequently the oil's biological activity, are known to vary depending on the part of the plant used (bud, leaf, or stem), the geographical origin of the plant, and the method of extraction.[4][5][6] This guide will provide a comparative analysis of these factors.

Comparative Chemical Composition

The relative concentrations of eugenol, eugenyl acetate, and β-caryophyllene are the primary determinants of the chemical profile and subsequent biological activity of clove essential oil. Geographical origin and the part of the plant utilized for extraction are major variables influencing this composition.

Variation Based on Geographical Origin

The climate, soil composition, and cultivation practices of different regions contribute to significant variations in the phytochemical profile of clove. The following table summarizes the compositional differences in clove bud essential oil from various countries.

Geographical Origin Eugenol (%) Eugenyl Acetate (%) β-Caryophyllene (%) Reference
Indonesia (Java)55.6020.5414.84[7][8]
Indonesia (Manado)74.648.7012.79[7][8]
Indonesia (Bali)72.345.3312.51[9]
Indonesia (Toli-Toli)66.3712.9915.38[9]
India70.02.119.5[4][10]
Madagascar82.66.07.2[4][11]
Turkey87.008.013.56[12]
China90.6Not Specified9.4[13]
Egypt89.9Not SpecifiedNot Specified[14]
Variation Based on Plant Part

Different parts of the clove tree yield essential oils with distinct chemical profiles. Clove bud oil is generally considered the highest quality for therapeutic and culinary uses, while leaf and stem oils have applications in various industries.

Plant Part Eugenol (%) Eugenyl Acetate (%) β-Caryophyllene (%) Reference
Bud (India)69.244.5213.55[10]
Leaf (India)86.530.804.59[10]
Pedicel/Stem (India)71.650.776.81[10]
Bud (Madagascar)73.5-79.74.5-10.77.3-12.4[15]
Stem (Madagascar)76.4-84.81.5-8.07.3-12.4[15]

Comparative Biological Performance

The variations in the chemical composition of clove oil directly impact its biological efficacy. The interplay between eugenol, eugenyl acetate, and β-caryophyllene determines the antioxidant, antimicrobial, and anti-inflammatory properties of the oil.

Antioxidant Activity

Eugenol is a potent antioxidant, and its high concentration in clove oil is a major contributor to this activity.[14][16] However, eugenyl acetate also exhibits significant antioxidant properties. One study found that eugenyl acetate was more effective than eugenol at reducing certain markers of oxidation in heated canola oil.[17] Another study reported that while clove essential oil has high antioxidant potential, this potential is further increased after the enzymatic esterification of eugenol to eugenyl acetate.[18][19] This suggests that a higher concentration of eugenyl acetate may enhance the antioxidative capacity of the oil in certain applications.

Antimicrobial Activity

Clove oil is a broad-spectrum antimicrobial agent, with activity against various bacteria and fungi.[20] This activity is primarily attributed to eugenol, which disrupts microbial cell membranes.[4] Consequently, clove oils with higher eugenol content, such as those derived from the leaves and stems, exhibit strong antimicrobial properties.[4] Interestingly, some research indicates a decrease in the antimicrobial activity of eugenyl acetate when compared to eugenol, particularly regarding the minimum inhibitory concentration (MIC).[18][19] One comparative study found that clove bud oil exhibited superior antimicrobial efficacy against common skin pathogens compared to vetiver and lemongrass oils, with a very low MIC value of 0.98 μg/mL.[20]

Anti-inflammatory Activity

β-caryophyllene is recognized for its anti-inflammatory properties. Therefore, clove oils with a higher percentage of β-caryophyllene may offer enhanced anti-inflammatory effects. Clove oils from certain regions, such as Java and Toli-Toli in Indonesia, and from India, show relatively high levels of this sesquiterpene.[7][8][9][10] Eugenol itself also contributes significantly to the anti-inflammatory action of clove oil.[8]

Experimental Protocols

Extraction of Clove Essential Oil (Steam Distillation)
  • Sample Preparation: Clove buds, leaves, or stems are coarsely powdered.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation.

  • Distillation: A known quantity of the powdered plant material is placed in the distillation flask with distilled water. The mixture is heated to boiling, and the steam carries the volatile essential oil to the condenser.

  • Collection: The condensed mixture of oil and water is collected in the graduated tube of the Clevenger apparatus. The oil, being less dense than water, separates and forms a layer on top.

  • Drying and Storage: The collected oil is separated and dried over anhydrous sodium sulfate. The oil is then stored in a sealed, dark glass vial at 4°C.

Chemical Analysis (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Sample Preparation: The essential oil is diluted in a suitable solvent, such as n-hexane or methanol (B129727) (e.g., 1 µL of oil in 1 mL of solvent).

  • GC-MS System: An Agilent 7890 GC system coupled with a 5977B MSD or a similar system is used.

  • Column: A capillary column such as HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) is employed.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1.2 mL/min).

  • Oven Temperature Program: The oven temperature is programmed to ramp from an initial temperature (e.g., 60°C) to a final temperature (e.g., 240°C) at a specific rate (e.g., 3°C/min).

  • Injection: A small volume (e.g., 1 µL) of the diluted sample is injected in splitless mode.

  • Mass Spectrometry: The mass spectrometer is operated in electron impact (EI) mode at 70 eV, with a scan mass range of 40-350 m/z.

  • Component Identification: The chemical constituents are identified by comparing their mass spectra and retention times with those in a reference library (e.g., NIST).

Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM).

  • Sample Preparation: The essential oil is prepared in a series of dilutions in methanol.

  • Reaction: A specific volume of each sample dilution is added to a fixed volume of the DPPH solution (e.g., 0.5 mL of sample to 3 mL of DPPH). A control is prepared with methanol instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.[17]

  • Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.[17]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[17]

Antimicrobial Activity (Broth Microdilution Method for MIC)
  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The essential oil is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no oil) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the essential oil that completely inhibits the visible growth of the microorganism.

Visualized Workflows and Pathways

Experimental_Workflow cluster_source Plant Material Source cluster_processing Processing cluster_evaluation Performance Evaluation cluster_data Data Analysis Bud Clove Bud Extraction Essential Oil Extraction Bud->Extraction Leaf Clove Leaf Leaf->Extraction Stem Clove Stem Stem->Extraction Analysis Chemical Analysis (GC-MS) Extraction->Analysis Bioactivity Biological Activity Assays Extraction->Bioactivity Comparison Comparative Analysis Analysis->Comparison Bioactivity->Comparison

Caption: Experimental workflow for the comparative analysis of clove essential oil.

Antioxidant_Mechanism DPPH DPPH• (Stable Radical, Purple) DPPHH DPPH-H (Reduced Form, Yellow) DPPH->DPPHH H• donation Eugenol Eugenol (Ar-OH) (Antioxidant) Eugenol_Radical Eugenol• (Phenoxy Radical) Eugenol->Eugenol_Radical H• donation

Caption: Mechanism of DPPH radical scavenging by eugenol.

Conclusion

The chemical composition and biological performance of essential oil from Syzygium aromaticum are significantly influenced by the geographical origin of the plant and the specific part utilized for extraction. While eugenol remains the dominant bioactive compound, the relative proportions of eugenyl acetate and β-caryophyllene play a crucial role in modulating the oil's antioxidant, antimicrobial, and anti-inflammatory properties. For researchers and drug development professionals, understanding these variations is critical for selecting the optimal source of clove oil to achieve desired therapeutic outcomes. This guide provides a foundational framework for such comparative evaluations, supported by detailed experimental protocols for further investigation.

References

A Head-to-Head Comparison of Clove and Synthetic Anti-Inflammatories

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

Note to the Reader: This guide provides a comparative analysis of the anti-inflammatory properties of Clove (Syzygium aromaticum) and its primary active compound, eugenol (B1671780), against commonly used synthetic anti-inflammatory drugs. The initial query for "Clovin" did not yield information on an anti-inflammatory agent; it is presumed this was a typographical error for "Clove," a natural product with well-documented anti-inflammatory effects.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases. The management of inflammation has traditionally relied on synthetic nonsteroidal anti-inflammatory drugs (NSAIDs). However, the search for alternatives with different mechanisms of action and potentially improved safety profiles has led to increased interest in natural compounds. Clove, a spice rich in the phenolic compound eugenol, has been recognized for its anti-inflammatory, antioxidant, and analgesic properties.[1][2] This guide presents a head-to-head comparison of the anti-inflammatory mechanisms and efficacy of Clove/eugenol versus representative synthetic NSAIDs, supported by experimental data.

Mechanism of Action: A Tale of Two Pathways

The anti-inflammatory effects of Clove and synthetic NSAIDs are mediated through distinct primary signaling pathways.

Clove and Eugenol: Targeting Inflammatory Transcription Factors

The anti-inflammatory action of Clove and its primary constituent, eugenol, is multi-targeted. A key mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[3][4][5] In resting cells, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it drives the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). Eugenol has been shown to inhibit the degradation of IκBα, an NF-κB inhibitor, thereby preventing NF-κB activation.[4][6] Additionally, eugenol can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which also plays a crucial role in regulating the inflammatory response.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa_P P-IκBα IKK->IkBa_P P IkBa IκBα NFkB NF-κB NFkB->IkBa Sequesters NFkB_nuc NF-κB IkBa_P->NFkB_nuc Releases Eugenol Clove / Eugenol Eugenol->IKK Inhibits Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes Transcription

Caption: Clove/Eugenol's inhibition of the NF-κB signaling pathway.
Synthetic NSAIDs: Inhibition of the Arachidonic Acid Cascade

Synthetic NSAIDs, including both traditional non-selective (e.g., ibuprofen (B1674241), diclofenac) and COX-2 selective (e.g., celecoxib) agents, exert their primary anti-inflammatory effect by inhibiting cyclooxygenase (COX) enzymes .[7][8] When a cell is damaged, phospholipase enzymes release arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandins.[9] Prostaglandins are key mediators of inflammation, causing vasodilation, pain, and fever. By blocking the active site of COX enzymes, NSAIDs prevent prostaglandin (B15479496) synthesis, thereby reducing inflammation.[10][11]

G Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA Phospholipase A2 COX COX-1 & COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Pain & Inflammation PGs->Inflammation NSAIDs Synthetic NSAIDs NSAIDs->COX Inhibit

Caption: Synthetic NSAIDs' inhibition of the COX pathway.

Experimental Data: A Quantitative Comparison

The following tables summarize quantitative data from representative in vitro and in vivo studies, allowing for a comparison of the anti-inflammatory efficacy of Clove/eugenol and synthetic NSAIDs.

Table 1: In Vitro Anti-Inflammatory Activity

Inhibition of pro-inflammatory markers in lipopolysaccharide (LPS)-stimulated murine macrophage (RAW 264.7) cell lines.

CompoundTargetConcentration% Inhibition / EffectCitation
Clove Extract IL-1β, IL-6, IL-10100 µ g/well Inhibition of production[3][12][13]
Eugenol IL-6, IL-1050-100 µ g/well Inhibition of production[3][12][13]
Eugenol TNF-αHigh DoseSignificant suppression[14]
Clove Essential Oil TNF-α5, 10, 25 µg/mLDose-dependent decrease[15][16]
Celecoxib (B62257) IL-6 (Synovial Fluid)100 mg b.i.d. (in vivo)Significant decrease (p=0.017)[17]
Ibuprofen Pro-inflammatory CytokinesVariesInhibition of production[18]

Note: Direct comparison of IC50 values is challenging due to variations in experimental conditions across studies. The data presented reflect the general potency observed.

Table 2: In Vivo Anti-Inflammatory Activity

Inhibition of paw edema in the carrageenan-induced rat paw edema model.

CompoundDoseTime Post-Carrageenan% Inhibition of EdemaCitation
Clove Oil 10 mg/kg (oral)9 days (chronic model)Significant decrease in TNF-α[1]
Ibuprofen -1, 2, 3 hoursStatistically significant decrease[19]
Ibuprofen --~55% (chronic model)[19]
Indomethacin (NSAID) 5 mg/kg (i.p.)1-5 hoursSignificant inhibition[20]
Celecoxib 50 mg/kg-Significant reduction in swelling[21]

Experimental Protocols

Standardized experimental models are crucial for evaluating and comparing anti-inflammatory agents. Below are detailed methodologies for two commonly cited assays.

In Vivo: Carrageenan-Induced Paw Edema in Rats

This model assesses the acute anti-inflammatory activity of a compound.[20][22][23]

  • Animal Model: Male Wistar rats (180-220g) are typically used. Animals are housed under standard laboratory conditions and fasted overnight before the experiment.

  • Grouping: Animals are divided into several groups: a control group (vehicle), a positive control group (e.g., Indomethacin, 5 mg/kg), and test groups receiving various doses of the compound being studied (e.g., Clove oil).

  • Administration: The test compound or vehicle is administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation.

  • Induction of Edema: Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan suspension into the right hind paw of each rat.[24]

  • Measurement: The paw volume is measured immediately before carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[20]

  • Data Analysis: The percentage of edema inhibition is calculated for each group relative to the control group using the formula: % Inhibition = (1 - (Vt / Vc)) x 100 Where Vt is the average increase in paw volume in the treated group, and Vc is the average increase in paw volume in the control group.

G cluster_prep Preparation (Day -1) cluster_exp Experiment (Day 0) Acclimatize Acclimatize Rats Fast Fast Overnight Acclimatize->Fast Group Group Animals (Control, NSAID, Clove) Dose Administer Compound (p.o. or i.p.) Group->Dose Measure0 Measure Baseline Paw Volume (t=0) Dose->Measure0 Inject Inject Carrageenan (0.1 mL, 1%) Measure0->Inject MeasureT Measure Paw Volume (t = 1, 2, 3, 4, 5 hr) Inject->MeasureT Analyze Calculate % Inhibition MeasureT->Analyze

Caption: Experimental workflow for the Carrageenan-Induced Paw Edema model.
In Vitro: LPS-Stimulated Macrophage Cytokine Assay

This assay is used to determine a compound's ability to inhibit the production of pro-inflammatory cytokines.[25][26][27][28]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics. Cells are seeded into 96-well plates at a density of approximately 1-5 x 10^5 cells/well and allowed to adhere overnight.[25][27]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Eugenol) or a positive control (e.g., Dexamethasone). The cells are pre-treated for 1-2 hours.

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to each well at a final concentration of 1 µg/mL (except for the unstimulated control wells). The plates are incubated for 18-24 hours.[29]

  • Supernatant Collection: After incubation, the culture supernatants are collected.

  • Cytokine Measurement: The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants is quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[27]

  • Data Analysis: The absorbance is read using a microplate reader, and cytokine concentrations are determined from a standard curve. The percentage inhibition of cytokine production by the test compound is calculated relative to the LPS-stimulated control. A cell viability assay (e.g., MTT) is often run in parallel to ensure the observed effects are not due to cytotoxicity.[26]

Conclusion

The comparison between Clove/eugenol and synthetic anti-inflammatories reveals distinct yet effective approaches to modulating the inflammatory response.

  • Synthetic NSAIDs act as potent and specific inhibitors of COX enzymes, directly blocking the production of prostaglandins. Their well-defined mechanism and established efficacy make them a cornerstone of anti-inflammatory therapy.

  • Clove and its active compound eugenol exhibit a broader, multi-target anti-inflammatory profile. By inhibiting key transcription factors like NF-κB, they can suppress a wider array of pro-inflammatory mediators, including cytokines and enzymes like COX-2 and iNOS.[2][3]

For researchers and drug development professionals, this comparison highlights the potential of natural compounds like Clove to offer alternative or complementary strategies for managing inflammatory conditions. While synthetic NSAIDs provide targeted enzymatic inhibition, the pathway-modulating effects of Clove/eugenol present a different paradigm that warrants further investigation for developing novel anti-inflammatory therapeutics.

References

In vivo validation of Clovin's therapeutic potential

Author: BenchChem Technical Support Team. Date: December 2025

An In Vivo Comparative Guide to the Therapeutic Potential of Clove Extract in Oncology

This guide provides an objective comparison of the in vivo therapeutic potential of clove extract (Syzygium aromaticum) as an anticancer agent. Drawing on preclinical experimental data, its performance is evaluated against a standard chemotherapeutic drug, 5-Fluorouracil (5-FU), and another natural compound with recognized anticancer properties, Curcumin. This document is intended for researchers, scientists, and professionals in the field of drug development.

Comparative Analysis of In Vivo Efficacy

Clove extract has demonstrated significant antitumor activity in various preclinical models. Its primary bioactive components, such as eugenol (B1671780) and oleanolic acid, are believed to contribute to its therapeutic effects.[1][2][3] The following tables summarize the key quantitative data from in vivo studies, comparing the efficacy of clove extract with 5-Fluorouracil and Curcumin.

Table 1: Comparison of Antitumor Efficacy in Colorectal Cancer Xenograft Model

Treatment GroupDosageTumor Growth Inhibition (%)Key FindingsReference
Clove Extract (EAEC) 200 mg/kg/day (oral)Superior to 5-FUSignificantly suppressed the growth of HT-29 colon tumor xenografts.[3]
5-Fluorouracil (5-FU) 20 mg/kg (intraperitoneal)-Standard chemotherapeutic agent used as a positive control.[3]
Curcumin 100 mg/kg (oral)~50% in HCT116 xenograftsSensitizes tumor cells to 5-FU and inhibits tumor growth.[4]
Control (Vehicle) -0%Uninhibited tumor growth.[3]

Table 2: Effects on Cell Proliferation and Apoptosis in Lung Carcinogenesis Model

Treatment GroupProliferation Index (% Inhibition)Apoptotic Index (% Increase)Key Molecular ChangesReference
Clove Infusion 64.29%Significant increaseUpregulation of p53 and Bax; Downregulation of Bcl-2, COX-2, cMyc, Hras.[5]
Benzo[a]pyrene (Carcinogen Control) 0%-Induced hyperplasia, dysplasia, and carcinoma.[5]

Signaling Pathways and Mechanisms of Action

Clove extract exerts its anticancer effects through the modulation of several critical signaling pathways. One of the key pathways identified is the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and autophagy.

clove_pathway cluster_pathway PI3K/Akt/mTOR Pathway Clove Clove Extract PI3K PI3K Clove->PI3K Inhibits Apoptosis Apoptosis Clove->Apoptosis Induces Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation mTOR mTOR Akt->mTOR Activates Autophagy Autophagy mTOR->Autophagy Inhibits mTOR->Proliferation Promotes

Caption: PI3K/Akt/mTOR signaling pathway modulated by clove extract.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the comparison.

Colorectal Cancer Xenograft Mouse Model
  • Objective: To evaluate the in vivo antitumor effect of clove extract on human colorectal cancer cells.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice or athymic nude mice.[3][6]

  • Cell Line: HT-29 human colon adenocarcinoma cells.[3]

  • Procedure:

    • HT-29 cells are cultured and harvested.

    • A suspension of 5 x 10^6 cells in 100 µL of serum-free medium is injected subcutaneously into the flank of each mouse.

    • Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

    • Mice are randomly assigned to treatment and control groups.

    • Treatment groups receive daily oral gavage of clove extract (e.g., ethyl acetate (B1210297) extract of cloves - EAEC) at a specified dose (e.g., 200 mg/kg).[3]

    • The positive control group receives a standard chemotherapeutic agent (e.g., 5-Fluorouracil, 20 mg/kg, intraperitoneally).[3]

    • The control group receives the vehicle (e.g., saline or corn oil) orally.

    • Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (length × width²)/2.

    • After a predetermined period (e.g., 21-28 days), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, western blotting).[3][6]

Chemically-Induced Lung Carcinogenesis Model
  • Objective: To assess the chemopreventive potential of clove extract against a carcinogen-induced lung cancer.

  • Animal Model: Strain A mice.[5]

  • Carcinogen: Benzo[a]pyrene (BP).[5]

  • Procedure:

    • Newborn mice (24-48 hours old) receive a single subcutaneous injection of BP (e.g., 0.2 mg in aqueous gelatin solution).[5]

    • After weaning, the mice are divided into a control group (carcinogen only) and a treatment group.

    • The treatment group receives an aqueous infusion of clove in their drinking water ad libitum.[5]

    • Animals are sacrificed at different time points (e.g., 8, 17, and 26 weeks).

    • Lungs are harvested, fixed, and processed for histopathological examination to assess the incidence of hyperplasia, dysplasia, and carcinoma.

    • Immunohistochemical analysis is performed on lung tissue sections to determine the Proliferation Index (e.g., using PCNA staining) and Apoptotic Index (e.g., using TUNEL assay).

    • Western blot analysis is conducted on lung tissue lysates to measure the expression levels of key proteins involved in apoptosis and cell proliferation (e.g., p53, Bax, Bcl-2, COX-2, cMyc, Hras).[5]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo xenograft study.

experimental_workflow cell_culture 1. Cancer Cell Culture (e.g., HT-29) injection 2. Subcutaneous Injection into Immunodeficient Mice cell_culture->injection tumor_growth 3. Tumor Growth Monitoring injection->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Daily Treatment Administration (Clove Extract, 5-FU, Vehicle) randomization->treatment monitoring 6. Tumor Volume & Body Weight Measurement treatment->monitoring euthanasia 7. Euthanasia & Tumor Excision monitoring->euthanasia analysis 8. Ex Vivo Analysis (Histology, Western Blot) euthanasia->analysis

Caption: Workflow of a typical in vivo cancer xenograft study.

Conclusion

The available in vivo data suggests that clove extract holds significant therapeutic potential as an anticancer agent. In preclinical models, it has demonstrated the ability to inhibit tumor growth, induce apoptosis, and modulate key signaling pathways involved in cancer progression.[3][5][7] Notably, in a colorectal cancer xenograft model, its efficacy was reported to be superior to the conventional chemotherapeutic drug 5-Fluorouracil.[3] Further research, including more extensive preclinical toxicity studies and eventual clinical trials, is warranted to fully elucidate its therapeutic value and establish its role in cancer therapy.

References

Assessing the Molecular Target Specificity of Clove-Derived Bioactive Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of natural compounds is of growing interest in pharmacology and drug discovery. This guide provides a comparative assessment of the molecular target specificity of the primary bioactive components of clove extract, eugenol (B1671780) and oleanolic acid. Due to the broad biological activities of these compounds, understanding their interactions with cellular targets is crucial for evaluating their therapeutic promise and potential off-target effects. This document compares their performance with alternative, more targeted inhibitors, supported by available experimental data.

I. Overview of Bioactive Compounds and Molecular Targets

Eugenol and oleanolic acid, the principal active ingredients in clove extract, have been shown to modulate a variety of signaling pathways implicated in inflammation and cancer. Their pleiotropic nature suggests multiple molecular targets, which contributes to their broad therapeutic effects but also raises questions about their specificity.

Eugenol is a phenolic compound known for its anti-inflammatory, analgesic, and anticancer properties. Its molecular interactions are diverse, affecting key inflammatory and cell survival pathways.

Oleanolic Acid is a pentacyclic triterpenoid (B12794562) with demonstrated anti-inflammatory, anticancer, and metabolic regulatory effects. It influences several critical signaling cascades involved in cell growth, proliferation, and apoptosis.

II. Comparative Analysis of Molecular Target Inhibition

To contextualize the specificity of eugenol and oleanolic acid, their inhibitory concentrations (IC50) against various targets are compared with those of well-established, selective inhibitors.

Table 1: Comparison of Eugenol with Alternative Inhibitors on Key Inflammatory and Cancer Pathways
Target/PathwayEugenol IC50Alternative InhibitorAlternative Inhibitor IC50Selectivity Notes
NF-κB Pathway ~5-12 µM (cellular assay)[1]Parthenolide~5 µM (cellular assay)Eugenol demonstrates broad anti-inflammatory effects, in part through NF-κB inhibition. Parthenolide is a known NF-κB inhibitor, showing comparable potency in cellular assays.
MAPK/ERK Pathway Inhibition of phosphorylation observedU0126 (MEK1/2)MEK1: 72 nM, MEK2: 58 nM[2]Eugenol's effect on the MAPK pathway is less direct. U0126 is a highly potent and selective inhibitor of the upstream kinases MEK1/2.
JNK Pathway Inhibition of phosphorylation observedSP600125JNK1/2: 40 nM, JNK3: 90 nM[3][4]Eugenol modulates JNK signaling. SP600125 is a potent, ATP-competitive inhibitor of JNK isoforms.
p38 MAPK Pathway Inhibition of phosphorylation observedSB203580p38α: 50 nM, p38β2: 500 nM[5]Eugenol's impact on p38 is part of its broader anti-inflammatory action. SB203580 is a selective p38 MAPK inhibitor.
COX-2 -Celecoxib (B62257)40 nM[6]While eugenol has anti-inflammatory properties, direct and potent inhibition of COX-2 at the level of selective inhibitors like celecoxib has not been established.
Table 2: Comparison of Oleanolic Acid with Alternative Inhibitors on Key Cancer and Metabolic Pathways
Target/PathwayOleanolic Acid IC50Alternative InhibitorAlternative Inhibitor IC50Selectivity Notes
PI3K/Akt Pathway Inhibition of phosphorylation observedLY294002 (PI3K)PI3Kα: 0.5 µM, PI3Kδ: 0.57 µM, PI3Kβ: 0.97 µM[7]Oleanolic acid inhibits the PI3K/Akt pathway. LY294002 is a well-characterized, potent PI3K inhibitor.
mTOR Inhibition of phosphorylation observedRapamycin~0.1 nM (cellular assay)[8]Oleanolic acid's effect on mTOR is likely downstream of PI3K/Akt inhibition. Rapamycin is a highly potent and specific allosteric inhibitor of mTORC1.
STAT3 -Stattic5.1 µM (cell-free assay)[9][10][11]Oleanolic acid has been shown to modulate STAT3 signaling, but direct inhibitory concentrations are not well-defined. Stattic is a selective inhibitor of STAT3 SH2 domain binding.
Pyruvate (B1213749) Kinase M2 (PKM2) Induces switch from PKM2 to PKM1--Oleanolic acid's unique mechanism of altering the isoform expression of pyruvate kinase highlights a novel approach to targeting cancer metabolism.
RORγt EC50 = 3.93 µM (inverse agonist)[12]--Oleanolic acid acts as an inverse agonist of the nuclear receptor RORγt, suggesting a role in modulating immune responses.

III. Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of these signaling pathways and the experimental methods used to assess them is crucial for a comprehensive understanding.

Signaling Pathway Diagrams

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Growth & Proliferation S6K->Proliferation EIF4EBP1->Proliferation Oleanolic_Acid Oleanolic Acid Oleanolic_Acid->PI3K LY294002 LY294002 LY294002->PI3K Rapamycin Rapamycin Rapamycin->mTORC1

Diagram 1: The PI3K/Akt/mTOR signaling pathway and points of inhibition.

MAPK_Pathway Stimuli Stress / Growth Factors Ras Ras Stimuli->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Inflammation) Transcription_Factors->Gene_Expression Eugenol Eugenol Eugenol->MEK Modulates U0126 U0126 U0126->MEK

Diagram 2: The MAPK/ERK signaling pathway with points of inhibition.

NFkB_Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB-IκBα (Inactive Complex) NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression Activates Transcription NFkB_IkB->IkB Releases NF-κB Eugenol Eugenol Eugenol->IKK Parthenolide Parthenolide Parthenolide->IKK

Diagram 3: The NF-κB signaling pathway and points of inhibition.
Experimental Workflow Diagrams

Western_Blot_Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection A Cell Culture & Treatment B Cell Lysis with Phosphatase Inhibitors A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (PVDF Membrane) D->E F Blocking (BSA) E->F G Primary Antibody (e.g., anti-phospho-Akt) F->G H Secondary Antibody (HRP-conjugated) G->H I Chemiluminescent Detection H->I

Diagram 4: Workflow for Western Blot analysis of phosphorylated proteins.

EMSA_Workflow cluster_0 Probe & Extract Preparation cluster_1 Binding & Electrophoresis cluster_2 Detection A Nuclear Extract Preparation C Incubate Nuclear Extract with Labeled Probe A->C B Label Oligonucleotide Probe (e.g., Biotin) B->C D Native Polyacrylamide Gel Electrophoresis C->D E Transfer to Membrane D->E F Detection of Labeled Probe E->F

Diagram 5: Workflow for Electrophoretic Mobility Shift Assay (EMSA).

IV. Detailed Experimental Protocols

A. Western Blot Analysis for Phosphorylated Proteins

This protocol is used to detect the phosphorylation status of specific proteins, providing a measure of pathway activation.

1. Sample Preparation:

  • Culture cells to the desired confluency and treat with eugenol, oleanolic acid, or alternative inhibitors for the specified time.

  • Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[13][14]

  • Quantify protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[16]

3. Immunoblotting:

  • Block the membrane with a solution of 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[17]

  • Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).

  • Wash the membrane with TBST to remove unbound primary antibody.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Wash the membrane thoroughly with TBST.

4. Detection:

  • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

  • Capture the chemiluminescent signal using an imaging system.

  • For normalization, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

B. In Vitro Kinase Assay (e.g., for PI3K)

This assay measures the catalytic activity of a purified kinase and the inhibitory effect of a compound.

1. Assay Setup:

  • In a multi-well plate, add the purified kinase (e.g., recombinant PI3K) to a reaction buffer.[18][19]

  • Add serial dilutions of the test compound (oleanolic acid or an alternative inhibitor like LY294002).[20]

  • Pre-incubate the kinase and inhibitor.

2. Kinase Reaction:

  • Initiate the reaction by adding the lipid substrate (e.g., PIP2) and ATP.[21][22]

  • Incubate the plate at a controlled temperature for a defined period (e.g., 30-60 minutes).

3. Signal Detection:

  • Terminate the reaction.

  • The amount of product (e.g., ADP or phosphorylated substrate) is quantified. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence, or radioactivity.[19]

  • The signal is measured using a microplate reader.

4. Data Analysis:

  • The percentage of inhibition for each compound concentration is calculated relative to a control without inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

C. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB

This assay is used to detect the DNA-binding activity of transcription factors like NF-κB.

1. Nuclear Extract Preparation:

  • Treat cells with the compound of interest (e.g., eugenol) and an inflammatory stimulus (e.g., TNF-α).

  • Isolate the nuclei and prepare nuclear extracts containing the active transcription factors.[23]

2. Probe Labeling:

  • Synthesize a short double-stranded DNA oligonucleotide containing the consensus binding site for NF-κB.

  • Label the probe with a detectable marker, such as biotin (B1667282) or a radioactive isotope (e.g., ³²P).[12]

3. Binding Reaction:

  • Incubate the nuclear extract with the labeled probe in a binding buffer.[24]

  • For competition assays to confirm specificity, a non-labeled ("cold") probe is added in excess.

4. Electrophoresis and Detection:

  • Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.

  • Transfer the separated complexes to a membrane.

  • Detect the labeled probe. A "shift" in the mobility of the labeled probe indicates the formation of a protein-DNA complex.

V. Conclusion

Eugenol and oleanolic acid are bioactive compounds with promising therapeutic potential, largely due to their ability to modulate multiple signaling pathways. However, their molecular target profiles are broad, and they generally exhibit lower potency compared to synthetic, targeted inhibitors. This lack of high specificity can be a double-edged sword: it may contribute to a wider range of therapeutic effects but also increases the potential for off-target effects.

For researchers and drug development professionals, eugenol and oleanolic acid can serve as valuable lead compounds for the development of more potent and specific derivatives. The experimental protocols outlined in this guide provide a framework for rigorously assessing the on-target and off-target activities of these and other natural products, which is an essential step in the translation from traditional medicine to modern therapeutics. Further investigation, including comprehensive kinome scanning and in vivo studies, is necessary to fully elucidate the therapeutic windows and potential liabilities of these natural compounds.

References

Safety Operating Guide

Proper Disposal and Handling of Clovin in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety, handling, and disposal procedures for Clovin (CAS No. 81970-00-5), a flavonoid glycoside. The information is intended to ensure the safe management of this compound in a laboratory environment and to provide a deeper understanding of its biological activities.

Essential Safety and Logistical Information

This compound, a flavonol glycoside, is recognized for its anti-inflammatory properties.[1] While it is not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to ensure a safe working environment.[2]

Chemical and Physical Properties
PropertyValue
CAS Number 81970-00-5
Molecular Formula C33H40O20
Molecular Weight 756.66 g/mol
Appearance Solid
Purity ≥98%

Source: ChemFaces Safety Data Sheet[2]

Handling and Storage

Proper handling and storage are essential to maintain the integrity of this compound and the safety of laboratory personnel.

  • Handling: Wash hands thoroughly after handling.[2] Avoid contact with eyes, skin, and clothing.[2] Use in a well-ventilated area, preferably in a laboratory fume hood.[2] Personal protective equipment (PPE), including a dust respirator, protective gloves, and safety glasses or chemical goggles, should be worn.[2]

  • Storage: Store in a tightly sealed container in a cool, dry place.

Proper Disposal Procedures

As this compound is considered a non-hazardous chemical, its disposal should follow institutional and local guidelines for non-hazardous laboratory waste.[2][3][4] The following is a step-by-step guide for the proper disposal of solid this compound and solutions containing this compound.

Step-by-Step Disposal Guide:
  • Solid Waste:

    • Mix solid this compound with a non-reactive absorbent material such as sand or vermiculite.

    • Place the mixture in a suitable, clearly labeled container.

    • Arrange for disposal through your institution's approved chemical waste disposal service.[3]

  • Liquid Waste (Solutions):

    • For small quantities of dilute aqueous solutions, check with your institution's environmental health and safety (EHS) office for guidance on drain disposal. Some non-hazardous liquid waste may be permissible for drain disposal with copious amounts of water, but this requires institutional approval.[2]

    • For larger volumes or solutions in organic solvents, collect the waste in a designated, sealed, and clearly labeled container.

    • The label should include the chemical name ("this compound"), the solvent, and the approximate concentration.

    • Dispose of the container through your institution's hazardous or chemical waste management program.

Disposal Workflow

cluster_solid Solid this compound Waste cluster_liquid Liquid this compound Waste s1 Mix with Sand or Vermiculite s2 Place in Labeled Waste Container s1->s2 s3 Arrange for Pickup by Approved Waste Contractor s2->s3 l1 Small Aqueous Solution l3 Consult EHS for Drain Disposal Approval l1->l3 l2 Large Volume or Organic Solvent l4 Collect in Labeled Waste Container l2->l4 l5 Dispose via Chemical Waste Program l4->l5

A workflow for the proper disposal of solid and liquid this compound waste.

Experimental Protocol: Assessment of Anti-inflammatory Activity

Flavonoid glycosides, such as this compound, have been shown to possess anti-inflammatory properties.[5][6] A common in vivo method to assess this activity is the carrageenan-induced paw edema model in rodents.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the reduction of paw edema induced by carrageenan.

Materials:

  • This compound

  • Carrageenan solution (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Wistar rats (male, 180-200 g)

  • Pletysmometer or digital calipers

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into the following groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Indomethacin, e.g., 10 mg/kg, p.o.)

    • Group III-V: Test groups (this compound at different doses, e.g., 10, 25, 50 mg/kg, p.o.)

  • Drug Administration: Administer the vehicle, indomethacin, or this compound orally to the respective groups.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or paw thickness with digital calipers at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] * 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the results.

Signaling Pathways in Anti-inflammatory Action

Flavonoids exert their anti-inflammatory effects by modulating various intracellular signaling pathways.[7][8] Key pathways include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial in the expression of pro-inflammatory mediators.[7][[“]]

cluster_nfkb LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, JNK, ERK) TLR4->MAPK IKK IKK TLR4->IKK AP1 AP-1 MAPK->AP1 IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus AP1->Nucleus ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) Nucleus->ProInflammatory Transcription This compound This compound (Flavonoid Glycoside) This compound->MAPK Inhibits This compound->IKK Inhibits

Inhibitory effects of flavonoid glycosides on inflammatory signaling pathways.

References

Personal protective equipment for handling Clovin

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Clovin. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.

Chemical and Physical Properties

A summary of the key properties of this compound is provided in the table below.

PropertyValue
Chemical Name This compound
CAS Number 81970-00-5
Purity ≥98%
Formula C₃₃H₄₀O₂₀
Molecular Weight 756.66

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure. The following equipment should be used.[1]

PPE CategorySpecific Requirements
Respiratory Protection A dust respirator is required. Ensure compliance with local and national regulations.
Hand Protection Wear protective gloves.
Eye Protection Safety glasses are mandatory. If there is a risk of splashing, chemical goggles must be worn.
Skin and Body Protection An appropriate lab coat and protective clothing should be worn to prevent skin exposure.

Safe Handling and Operational Plan

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps from preparation to disposal.

Clovin_Handling_Workflow This compound Handling and Disposal Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management cluster_disposal Disposal a Conduct COSHH Risk Assessment b Assemble Required PPE a->b c Use in a Laboratory Fume Hood b->c Begin Handling d Avoid Dust Formation c->d e Prevent Contact with Eyes, Skin, and Clothing d->e f Avoid Ingestion and Inhalation e->f g Wash Hands and Exposed Skin Thoroughly f->g Complete Handling h Decontaminate Work Surfaces g->h j Collect Waste in a Suitable, Labeled Container h->j Prepare for Disposal i Clean Spills Immediately i->h k Dispose of According to Institutional and Local Regulations j->k

This compound Handling and Disposal Workflow

Experimental Protocols: Handling and First Aid

Standard Handling Protocol:

  • Preparation : Before handling, ensure you have read and understood the Material Safety Data Sheet (MSDS). Conduct a formal risk assessment (COSHH in the UK) for the procedures involving this compound.[1]

  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[1]

  • Safe Practices : Avoid the formation of dust. Do not breathe in vapors, mist, or gas. Prevent contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Keep away from sources of ignition and avoid prolonged or repeated exposure.[1]

  • Post-Handling : Wash hands and any exposed skin thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[1]

First Aid Measures: In case of accidental exposure, follow these first aid procedures immediately and seek medical attention.[1]

Exposure RouteFirst Aid Procedure
Eyes Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Consult a doctor.
Skin Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Consult a doctor.
Ingestion Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Consult a doctor.
Inhalation Remove the person from exposure and move them to fresh air immediately. Consult a doctor.

Spill Management and Disposal Plan

Spill Cleanup:

  • Immediate Action : Clean up spills immediately, observing all personal protective equipment requirements.[1]

  • Containment and Cleanup : Sweep up the spilled solid material, taking care to avoid generating dust. Place the swept material into a suitable container for disposal.[1]

  • Decontamination : Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated until the disposal is complete.[1]

Disposal: Waste this compound and any contaminated materials should be collected in a suitable, sealed container. Disposal must be carried out in accordance with all applicable federal, state, and local environmental regulations. Do not let the product enter drains.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.